Fanapanel
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMQMKNCWDCCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046093 | |
| Record name | Fanapanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161605-73-8 | |
| Record name | Fanapanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161605-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fanapanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161605738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fanapanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fanapanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANAPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3AP71EM0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fanapanel (ZK-200775): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanapanel (ZK-200775), also known as MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] A quinoxalinedione (B3055175) derivative, this compound was developed by Schering AG for its potential neuroprotective effects in cerebral ischemia associated with stroke and trauma.[1] Despite promising preclinical results, its clinical development was halted due to significant adverse effects, including excessive sedation, reduced consciousness, and potential glial cell toxicity.[1][2][3] This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Core Compound Details
| Property | Value |
| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid |
| Synonyms | ZK-200775, MPQX |
| Molecular Formula | C₁₄H₁₅F₃N₃O₆P |
| Molar Mass | 409.258 g·mol⁻¹ |
| Mechanism of Action | Competitive Antagonist of the AMPA receptor |
Quantitative Pharmacological Data
In Vitro Receptor Binding and Potency
The following tables summarize the binding affinity (Ki) and potency (IC50) of this compound at various glutamate (B1630785) receptor subtypes.
Table 1: Receptor Binding Affinity of this compound [4]
| Radioligand | Receptor Target | Preparation | Ki (nM) |
| [³H]-AMPA | AMPA | Rat Cortical Membranes | 120 |
| [³H]-CNQX | AMPA | Rat Cortical Membranes | 32 |
| [³H]-Kainate | Kainate | Rat Cortical Membranes | 2500 |
| [³H]-CPP | NMDA | Rat Cortical Membranes | 2800 |
| [³H]-TCP | NMDA | Rat Cortical Membranes | 11000 |
| [³H]-Dichlorokynurenate | NMDA | Rat Cortical Membranes | 2800 |
| [³H]-Glycine | NMDA | Rat Cortical Membranes | 5150 |
Table 2: In Vitro Potency of this compound in Functional Assays [4]
| Assay | Agonist | Preparation | IC50 / Ki |
| Cortical Slice Evoked Potentials | Quisqualate | Rat Cortical Slices | 3.2 nM (Ki) |
| Cortical Slice Evoked Potentials | Kainate | Rat Cortical Slices | 100 nM (Ki) |
| Cortical Slice Evoked Potentials | NMDA | Rat Cortical Slices | 8.5 µM (Ki) |
| Spreading Depression | Quisqualate | Chicken Retina | 200 nM (IC50) |
| Spreading Depression | Kainate | Chicken Retina | 76 nM (IC50) |
| Spreading Depression | NMDA | Chicken Retina | 13 µM (IC50) |
| Spreading Depression | Glycine | Chicken Retina | 18 µM (IC50) |
In Vivo Pharmacological Activity
The following table presents the in vivo efficacy of this compound in various rodent models.
Table 3: In Vivo Activity of this compound in Rodent Models [4]
| Test | Species | Endpoint | Route of Administration | THRD50 / ED50 (mg/kg) |
| AMPA-induced Seizures | Mouse | Anticonvulsant | i.v. | 2.9 |
| Kainate-induced Seizures | Mouse | Anticonvulsant | i.v. | 1.6 |
| NMDA-induced Seizures | Mouse | Anticonvulsant | i.v. | 24.1 |
| Four-Plate Test | Mouse | Anxiolytic | i.p. | 0.3 - 3 (significant effect) |
| Rotating Rod | Mouse | Motor Coordination | i.v. | 14.6 |
Experimental Protocols
In Vitro Assays
-
Tissue Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold 0.32 M sucrose (B13894). The homogenate is centrifuged, and the resulting pellet is resuspended and incubated to allow for the dissociation of endogenous ligands. Following further centrifugation, the final membrane preparation is stored at -80°C.
-
[³H]-AMPA Binding Assay: Membranes are incubated with [³H]-AMPA in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) in the presence or absence of competing ligands, including this compound. The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a standard unlabeled ligand (e.g., L-glutamate). Specific binding is calculated by subtracting non-specific from total binding. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[5]
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) with high sucrose content to improve neuronal viability.[6][7] Coronal or sagittal slices of the cortex (typically 300-400 µm thick) are prepared using a vibratome.[6][8][9][10] Slices are then transferred to a holding chamber with oxygenated aCSF and allowed to recover for at least one hour before recording.[6][7]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular field potential recordings are obtained from neurons in the cortical layers.
-
Drug Application: Agonists (quisqualate, kainate, NMDA) are applied to evoke postsynaptic currents or field potentials. This compound is then co-applied at various concentrations to determine its inhibitory effect on the agonist-evoked responses.
-
Data Analysis: The concentration-response curves for this compound's inhibition of the agonist-induced responses are generated, and Ki or IC50 values are calculated.
-
Preparation: Eyecups are prepared from newly hatched chicks and the retina is isolated and mounted in a perfusion chamber.[11][12][13][14] The retina is continuously superfused with a standard Ringer solution.[11]
-
Induction of Spreading Depression: Spreading depression (SD) is induced by a brief, localized application of a high concentration of KCl or an excitatory amino acid agonist (e.g., quisqualate, kainate, NMDA).[11][12]
-
Detection: The propagation of the SD wave is monitored by measuring changes in light transmittance through the retinal tissue.
-
Drug Application: this compound is added to the perfusion solution at various concentrations prior to the induction of SD to assess its ability to block or reduce the frequency and propagation of SD waves.
-
Data Analysis: The concentration of this compound that produces a 50% reduction in the amplitude or frequency of SD events (IC50) is determined.
In Vivo Assays
-
Animal Model: Male NMRI mice are typically used.[4]
-
Procedure: A cannula is implanted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) infusions. Seizures are induced by the continuous i.c.v. infusion of an excitatory amino acid agonist (AMPA, kainate, or NMDA) until the onset of clonic or tonic seizures.[15][16][17][18][19]
-
Drug Administration: this compound is administered intravenously (i.v.) at various doses prior to the infusion of the convulsant.
-
Data Analysis: The threshold dose of the convulsant required to induce seizures is determined in the presence and absence of this compound. The THRD50, the dose of this compound that produces a 50% increase in the seizure threshold, is calculated.
-
Apparatus: A square chamber with a floor divided into four metal plates.[20][21][22][23][24]
-
Procedure: Mice are placed in the center of the chamber. When a mouse crosses from one plate to another, a mild, brief electric shock is delivered to its paws. The number of punished crossings is recorded over a set period (e.g., 60 seconds).[21]
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses prior to the test.
-
Data Analysis: An increase in the number of punished crossings is indicative of an anxiolytic-like effect. The dose range that produces a statistically significant increase in punished crossings is determined.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.[25][26][27][28][29]
-
Procedure: Mice are placed on the rotating rod, and the latency to fall off is recorded.[25][26][27][28][29] Animals are typically trained on the apparatus before the test day.
-
Drug Administration: this compound is administered i.v. at various doses prior to the test.
-
Data Analysis: A decrease in the latency to fall from the rod indicates impaired motor coordination. The ED50, the dose of this compound that causes 50% of the mice to fall within a specified time, is calculated.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Competitive Antagonism of the AMPA Receptor
This compound exerts its effects by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of the AMPA receptor inhibits the influx of sodium ions and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron. The reduction in cation influx leads to a decrease in neuronal depolarization and subsequent downstream signaling cascades.
Caption: Competitive antagonism of the AMPA receptor by this compound.
Downstream Signaling of AMPA Receptor Activation
Activation of AMPA receptors leads to a cascade of intracellular events, primarily initiated by the influx of cations. The subsequent membrane depolarization can activate voltage-gated calcium channels (VGCCs) and remove the magnesium block from NMDA receptors, leading to further calcium influx. Increased intracellular calcium activates various downstream effectors, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases phosphorylate a variety of substrates, leading to changes in gene expression, protein synthesis, and synaptic plasticity.
Caption: Simplified downstream signaling cascade of AMPA receptor activation.
Experimental Workflow for In Vivo Neuroprotection Studies
The neuroprotective efficacy of this compound was primarily assessed in rodent models of stroke, such as the middle cerebral artery occlusion (MCAO) model.
Caption: General experimental workflow for assessing neuroprotection in a stroke model.
Clinical Development and Discontinuation
This compound entered Phase II clinical trials for the treatment of acute ischemic stroke.[2][3][30] However, the trials were prematurely terminated due to safety concerns.[2][30] Patients treated with this compound experienced significant adverse effects, including excessive sedation, stupor, coma, and a transient worsening of neurological scores.[2][30] Furthermore, an increase in serum levels of S-100B, a marker of glial cell damage, was observed, suggesting potential glial toxicity.[2][3] Visual disturbances, such as blurred vision and impaired color perception, were also reported, likely due to the blockade of AMPA receptors in the retina.[31] These intolerable side effects precluded the further development of this compound as a neuroprotective agent for stroke.[30]
Conclusion
This compound (ZK-200775) is a well-characterized competitive AMPA receptor antagonist with potent in vitro and in vivo activity. Preclinical studies demonstrated its potential as a neuroprotective agent in models of cerebral ischemia. However, its clinical development was halted due to severe and intolerable side effects in stroke patients. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development, highlighting both the therapeutic potential and the challenges associated with targeting the AMPA receptor for neuroprotection.
References
- 1. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 8. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate and spreading depression in chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spreading depression in isolated chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two mechanisms for spreading depression in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMPA Receptor Dysregulation and Therapeutic Interventions in a Mouse Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies [mdpi.com]
- 17. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of YM928, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Four plate test (Aron test) [panlab.com]
- 22. researchgate.net [researchgate.net]
- 23. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The four-plates test: anxiolytic or analgesic paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rotarod-Test for Mice [protocols.io]
- 26. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 27. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 30. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effects of the AMPA Antagonist ZK 200775 on Visual Function: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Fanapanel: A Technical Whitepaper on a Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanapanel (also known as ZK-200775 and MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] As a member of the quinoxalinedione (B3055175) class of compounds, this compound was developed for its potential neuroprotective effects in conditions of cerebral ischemia, such as stroke and trauma.[2] While preclinical studies demonstrated significant promise, clinical development was halted due to adverse neurological effects observed in Phase II trials.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding affinities, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission.[3] The overactivation of these receptors, particularly AMPA receptors, can lead to excessive calcium influx and subsequent neuronal damage, a phenomenon known as excitotoxicity.[3][4] This process is implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases.[3] this compound was designed to competitively block the binding of glutamate to AMPA receptors, thereby mitigating excitotoxic cell death.
Mechanism of Action
This compound is a competitive antagonist at the AMPA receptor.[2] It binds to the same site as the endogenous agonist glutamate, preventing the conformational change required for ion channel opening.[5] This blockade reduces the influx of sodium and calcium ions into the postsynaptic neuron, thereby decreasing neuronal depolarization and preventing the downstream signaling cascades associated with excitotoxicity.[4][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Ligand/Agonist | Receptor/Assay | Value | Units | Reference |
| Quisqualate | AMPA Receptor (Ki) | 3.2 | nM | [7] |
| Kainate | Kainate Receptor (Ki) | 100 | nM | [7] |
| NMDA | NMDA Receptor (Ki) | 8.5 | µM | [7] |
| Quisqualate | Spreading Depression (IC50) | 200 | nM | [7] |
| Kainate | Spreading Depression (IC50) | 76 | nM | [7] |
| NMDA | Spreading Depression (IC50) | 13 | µM | [7] |
| Glycine | Spreading Depression (IC50) | 18 | µM | [7] |
| [3H]AMPA | AMPA Receptor (Ki) | 120 | nM | [8] |
| [3H]CNQX | AMPA Receptor (Ki) | 32 | nM | [8] |
Table 2: Phase II Clinical Trial in Acute Ischemic Stroke
| Treatment Group | Total Dose | Infusion Duration | Number of Patients | Key Adverse Events | Reference |
| Placebo | N/A | 48 h | 25 | N/A | [1][2] |
| Group 1 | 262.5 mg | 48 h | 12 | - | [1][2] |
| Group 2 | 525 mg | 48 h | 13 | Reduction of consciousness (stupor and coma) in 8/13 patients; Transient worsening of mean NIHSS score | [1][2] |
| Group 3 | 105 mg | 6 h | 11 | Reduction in level of consciousness in 2/11 patients | [1] |
NIHSS: National Institutes of Health Stroke Scale
Experimental Protocols
Radioligand Binding Assay ([3H]AMPA)
This protocol is a representative method for determining the binding affinity of a compound to the AMPA receptor.
-
Tissue Preparation: Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.
-
Assay: The membrane preparation is incubated with a fixed concentration of [3H]AMPA and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled AMPA receptor agonist or antagonist.
-
Incubation and Filtration: The incubation is carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]AMPA binding (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
Electrophysiology in Cortical Slices
This protocol describes a general method for assessing the antagonist activity of a compound on AMPA receptor-mediated synaptic transmission.
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of the cortex (typically 300-400 µm thick) are prepared using a vibratome. The slices are then allowed to recover in oxygenated aCSF at room temperature for at least one hour.[9][10]
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from pyramidal neurons in the cortex.[11][12]
-
Stimulation: A stimulating electrode is placed in a nearby layer to evoke synaptic responses. AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are isolated by holding the neuron at a negative potential (e.g., -70 mV) and including antagonists for other receptors (e.g., NMDA, GABAa receptors) in the aCSF.[11]
-
Compound Application: After establishing a stable baseline of EPSCs, this compound is bath-applied at various concentrations.
-
Data Analysis: The amplitude of the AMPA receptor-mediated EPSCs is measured before and after the application of this compound to determine the concentration-dependent inhibitory effect.
Visualizations
Signaling Pathways
Caption: this compound's mechanism in preventing excitotoxicity.
Experimental Workflow
References
- 1. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Fanapanel: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fanapanel (also known as MPQX and ZK-200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a quinoxalinedione (B3055175) derivative, it has been a valuable tool in preclinical neuroscience research to investigate the role of the glutamatergic system, particularly in conditions of neuronal hyperexcitability and excitotoxicity such as epilepsy and cerebral ischemia.[1][3] Although its development for clinical use in stroke and trauma was halted due to safety concerns, including potential glial cell toxicity and significant side effects, its well-defined mechanism of action makes it a useful compound for in vitro and in vivo experimental models.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacodynamics, and detailed experimental protocols.
Core Properties of this compound
This compound is a synthetic organic compound with specific physicochemical properties relevant to its function as a CNS research tool.[1]
| Property | Data |
| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid[1] |
| Synonyms | MPQX, ZK-200775, ZK200775[1][3] |
| Molecular Formula | C₁₄H₁₅F₃N₃O₆P[1] |
| Molar Mass | 409.258 g·mol⁻¹[1] |
| CAS Number | 161605-73-8[1] |
| Class | Quinoxalinedione derivative[1] |
Pharmacodynamics and Mechanism of Action
This compound exerts its effects by competitively antagonizing the AMPA receptor, a key component of fast excitatory synaptic transmission in the central nervous system.[1]
-
Competitive Antagonism: this compound binds to the same site on the AMPA receptor as the endogenous agonist, glutamate (B1630785). However, its binding does not induce the conformational change required to open the ion channel. By occupying the binding site, it prevents glutamate from activating the receptor, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.
-
Selectivity: this compound is highly selective for AMPA and kainate receptors over N-methyl-D-aspartate (NMDA) receptors, another major subtype of ionotropic glutamate receptors.[3] This selectivity allows researchers to isolate and study the specific contributions of AMPA receptor-mediated signaling.
Figure 1. Competitive antagonism of the AMPA receptor by this compound at the glutamatergic synapse.
Quantitative Data: Receptor Affinity and Potency
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The inhibition constant (Ki) is a measure of binding affinity, while the half-maximal inhibitory concentration (IC50) indicates the functional potency of the compound in a given assay.[4][5]
Table 1: this compound Binding Affinity (Ki) Assay performed in cortical slice preparations.[3]
| Ligand (Agonist) | Receptor Target | Ki Value |
| Quisqualate | AMPA | 3.2 nM[3] |
| Kainate | Kainate | 100 nM[3] |
| NMDA | NMDA | 8.5 µM[3] |
Table 2: this compound Inhibitory Potency (IC50) Assay performed in a spreading depression assay.[3]
| Ligand (Agonist) | Receptor Target | IC50 Value |
| Quisqualate | AMPA | 200 nM[3] |
| Kainate | Kainate | 76 nM[3] |
| NMDA | NMDA | 13 µM[3] |
| Glycine | NMDA Co-agonist site | 18 µM[3] |
Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively. The data clearly demonstrates this compound's high potency for AMPA/kainate receptors compared to NMDA receptors.
Preclinical Research Applications
This compound has been utilized in several preclinical models to explore the pathophysiology of neurological disorders.
Table 3: Summary of In Vivo Preclinical Studies
| Research Area | Animal Model | Key Findings & Efficacy | Reference |
| Neuroprotection (Stroke) | Rat; Permanent Middle Cerebral Artery Occlusion (MCAO) | Intravenous infusion (0.1-10 mg/kg/h for 6 hours) reduced infarct volume by 24-34%.[2] | Turski et al., 1998[3] |
| Anticonvulsant | Mice; AMPA- or Kainate-induced seizures | Elevated the threshold for clonic seizures with a threshold dose (THRD50) of 2.9 mg/kg (AMPA) and 1.6 mg/kg (kainate) i.v.[3] | Turski et al., 1998[3] |
| Muscle Relaxant | Genetically spastic rats | Doses of 10 and 30 mg/kg i.v. reduced muscle tone.[3] | Turski et al., 1998[3] |
Signaling Pathways in Excitotoxicity
In pathological conditions like cerebral ischemia, excessive glutamate release leads to over-activation of glutamate receptors, a process known as excitotoxicity.[6][7] This triggers a massive influx of Ca²⁺, activating downstream cell death pathways involving proteases, lipases, and the generation of reactive oxygen species.[8] By blocking AMPA receptors, this compound can mitigate this initial excitotoxic cascade.
Figure 2. this compound's role in blocking the AMPA receptor-mediated excitotoxicity cascade.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound. Researchers should adapt these based on specific experimental goals and institutional guidelines.
In Vitro Receptor Binding and Potency Assay (Cortical Slice Preparation)
Objective: To determine the Ki and IC50 values of this compound.
Materials:
-
Rodent (e.g., Sprague-Dawley rat).
-
Artificial cerebrospinal fluid (aCSF), carbogen (B8564812) gas (95% O₂/5% CO₂).[9]
-
Vibrating microtome (vibratome).
-
Radioligands (e.g., [³H]-AMPA) and competing agonists (quisqualate, kainate).[10]
-
Scintillation counter or other appropriate detection system.
Methodology:
-
Slice Preparation: Anesthetize and decapitate the rodent. Rapidly extract the brain and place it in ice-cold, carbogenated aCSF.[9] Cut coronal or sagittal cortical slices (200-400 µm thick) using a vibratome.[11]
-
Incubation: Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour.[11]
-
Binding Assay (for Ki): Incubate brain slice homogenates or membranes with a fixed concentration of a radioligand (e.g., [³H]-AMPA) and varying concentrations of this compound.
-
Functional Assay (for IC50): In an interface chamber, perfuse slices with aCSF. Induce a response (e.g., spreading depression, electrophysiological recording) with an agonist (e.g., quisqualate). Apply varying concentrations of this compound to the perfusate and measure the inhibition of the agonist-induced response.[3]
-
Data Analysis: For Ki, use competitive binding analysis. For IC50, plot the percentage of inhibition against the log concentration of this compound and fit to a sigmoidal dose-response curve.
In Vivo Anticonvulsant Activity Assay
Objective: To determine the effective dose (ED50) of this compound in a chemically-induced seizure model.[12]
Materials:
-
Mice (e.g., C57BL/6 or other appropriate strain).
-
This compound and a suitable vehicle (e.g., saline, DMSO).
-
Convulsant agent (e.g., AMPA, Kainic Acid, Pentylenetetrazol - PTZ).[13]
-
Observation chambers.
Figure 3. General experimental workflow for in vivo anticonvulsant activity testing.
Methodology:
-
Animal Dosing: Randomly assign animals to groups. Administer various doses of this compound or vehicle via the desired route (e.g., intravenous, i.v.).
-
Seizure Induction: At the predicted time of peak drug effect, administer a convulsant dose of the chosen agent (e.g., a dose of AMPA that reliably induces clonic seizures in vehicle-treated animals).[14]
-
Observation: Immediately place the animal in an observation chamber and record seizure activity for a defined period (e.g., 30 minutes). Note the latency to and severity of seizures (e.g., using the Racine scale).[15]
-
Endpoint: A common endpoint is the absence of clonic seizures lasting more than 5 seconds.[14]
-
Data Analysis: Calculate the dose of this compound that protects 50% of the animals from seizures (the ED50) using probit analysis.
Clinical Development and Discontinuation
This compound was investigated for the treatment of cerebral ischemia associated with stroke and trauma.[1] However, clinical trials were halted due to significant safety and tolerability issues.[1]
-
Adverse Effects: The most severe side effects included excessive sedation, stupor, coma, and transient neurological decline.[1]
-
Visual Disturbances: Patients also experienced blurred vision, severely impaired color perception, and reduced visual acuity, which are thought to be caused by the blockade of AMPA receptors in the retina.[1]
-
Toxicity Concerns: There were also concerns about potential glial cell toxicity.[1]
These findings highlight the critical role of AMPA receptors in normal physiological functions and underscore the challenges of developing systemically administered AMPA receptor antagonists with a favorable therapeutic window.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Brain Slice Preparation (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. ZK 200775 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ijpp.com [ijpp.com]
MPQX: A Technical Guide for Researchers
An In-depth Examination of a Competitive AMPA/Kainate Receptor Antagonist
Abstract
MPQX, also known as Fanapanel or ZK200775, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. As a quinoxalinedione (B3055175) derivative, its unique phosphonate (B1237965) group enhances water solubility compared to earlier compounds of its class. This technical guide provides a comprehensive overview of MPQX for research applications, summarizing its pharmacological properties, detailing key experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating glutamatergic neurotransmission and its role in neurological disorders.
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission. The ionotropic glutamate receptors, particularly the AMPA and kainate subtypes, are implicated in a vast array of physiological and pathological processes, including learning, memory, and excitotoxicity associated with conditions like stroke and epilepsy.
MPQX (this compound) emerged as a second-generation quinoxalinedione antagonist with improved pharmaceutical properties.[1] It competitively blocks the glutamate binding site on AMPA and kainate receptors, thereby inhibiting ion channel opening and subsequent neuronal depolarization. While its clinical development for neuroprotection in stroke and trauma was halted due to safety concerns, including potential glial cell toxicity and excessive sedation, MPQX remains a valuable tool for preclinical research.[2][3] Its high affinity and selectivity for AMPA/kainate receptors make it an excellent pharmacological probe for elucidating the roles of these receptors in cellular and animal models of disease.
Pharmacological Profile
MPQX exhibits a high affinity for AMPA and kainate receptors with significantly lower potency at NMDA receptors. This selectivity allows for the specific investigation of non-NMDA receptor-mediated effects.
Binding Affinity
The following table summarizes the inhibitory constants (Ki) of MPQX at various glutamate receptor subtypes as determined by radioligand binding assays.
| Receptor Target | Radioligand | Preparation | Ki Value | Reference |
| AMPA Receptor | [³H]-AMPA | Rat Cortical Membranes | 120 nM | [4] |
| AMPA Receptor | [³H]-CNQX | Rat Cortical Membranes | 32 nM | [4] |
| Kainate Receptor | --- | --- | 100 nM | [5] |
| NMDA Receptor | --- | --- | 8.5 µM | [5] |
Functional Antagonism
The antagonist activity of MPQX has been quantified through various functional assays, including electrophysiological recordings. The half-maximal inhibitory concentrations (IC50) are presented below.
| Receptor Target | Agonist | Assay | IC50 Value | Reference |
| AMPA Receptor | AMPA | Inhibition of induced currents | 21 nM | [4][6] |
| Kainate Receptor | Kainate | Inhibition of induced currents | 27 nM | [4] |
| NMDA Receptor | NMDA | Inhibition of induced currents | > 1 µM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of MPQX.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of MPQX for the AMPA receptor.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]-CNQX (radioligand)
-
MPQX (test compound)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled CNQX (for determining non-specific binding)
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat cortical membranes on ice and resuspend in binding buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of various concentrations of MPQX (e.g., 0.1 nM to 100 µM).
-
50 µL of [³H]-CNQX at a final concentration close to its Kd (e.g., 5 nM).
-
100 µL of the membrane preparation.
-
For total binding, add 50 µL of binding buffer instead of MPQX.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled CNQX (e.g., 10 µM) instead of MPQX.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MPQX concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional antagonism of MPQX on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH 7.2.
-
AMPA (agonist)
-
MPQX
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and form a giga-seal. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential of -70 mV.
-
Agonist Application: Apply a brief pulse of AMPA (e.g., 100 µM) using a fast-application system to evoke an inward current. Record the peak amplitude of the current.
-
Antagonist Application: Perfuse the chamber with a known concentration of MPQX for 2-3 minutes.
-
Co-application: While still in the presence of MPQX, apply another pulse of AMPA. Record the peak amplitude of the inhibited current.
-
Washout: Wash out the MPQX by perfusing with the external solution for 5-10 minutes and re-apply AMPA to ensure recovery of the response.
-
Data Analysis: Repeat steps 5-8 for a range of MPQX concentrations. For each concentration, calculate the percentage of inhibition of the AMPA-evoked current. Plot the percentage of inhibition against the logarithm of the MPQX concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of MPQX and a typical experimental workflow for its characterization.
Conclusion
MPQX is a well-characterized competitive antagonist of AMPA and kainate receptors. Its favorable solubility and high selectivity make it an indispensable research tool for investigating the physiological and pathophysiological roles of glutamatergic neurotransmission. While its clinical utility has been limited by adverse effects, its value in preclinical and basic research remains significant. The data and protocols provided in this guide are intended to facilitate the effective use of MPQX in a laboratory setting, enabling further discoveries in the complex field of neuroscience.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
Fanapanel: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanapanel (ZK-200775; MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Schering AG, it was investigated for the treatment of neurological damage following cerebral ischemia associated with stroke and trauma.[1][2] Preclinical studies demonstrated significant neuroprotective effects in various animal models of stroke and head injury.[1][3] However, clinical development was halted due to adverse effects at therapeutic doses, including excessive sedation and transient neurological deterioration.[2] This technical guide provides an in-depth overview of the core neuroprotective properties of this compound, focusing on its mechanism of action, quantitative preclinical efficacy, and the experimental protocols used to establish its neuroprotective profile.
Mechanism of Action: Competitive AMPA Receptor Antagonism
This compound exerts its neuroprotective effects by competitively antagonizing the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[1][2] In pathological conditions such as ischemic stroke, excessive glutamate (B1630785) release leads to over-activation of AMPA receptors, resulting in a massive influx of Na+ and Ca2+ ions. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[4][5][6]
By competitively binding to the glutamate binding site on the AMPA receptor, this compound prevents its activation by glutamate, thereby attenuating the downstream excitotoxic cascade and preserving neuronal integrity.[7]
Signaling Pathway of this compound-Mediated Neuroprotection
Quantitative Data on Neuroprotective Efficacy
The neuroprotective potential of this compound has been quantified in several preclinical models. The following tables summarize key findings regarding its receptor binding affinity and in vivo efficacy in models of focal cerebral ischemia.
Table 1: Receptor Binding Affinity and In Vitro Potency of this compound
| Parameter | Ligand/Agonist | Preparation | Value | Reference |
| Ki | [3H]-AMPA | Rat cortical membranes | 120 nM | [8] |
| Ki | [3H]-CNQX | Rat cortical membranes | 32 nM | [8] |
| Ki | Quisqualate | Cortical slice preparation | 3.2 nM | [9] |
| Ki | Kainate | Cortical slice preparation | 100 nM | [9] |
| Ki | NMDA | Cortical slice preparation | 8.5 µM | [9] |
| IC50 | AMPA-induced currents | Cultured neurons | 21 nM | [8] |
| IC50 | Kainate-induced currents | Cultured neurons | 27 nM | [8] |
| IC50 | NMDA-induced currents | Cultured neurons | > 1 µM | [8] |
Table 2: In Vivo Neuroprotective Efficacy of this compound in Rodent Models of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Species | Dose (i.v. infusion over 6h) | Treatment Start | Reduction in Infarct Volume (%) | Reference |
| Mouse | 10 mg/kg/h | Immediately after MCAO | 34% | [1] |
| Rat | 3 mg/kg/h | Immediately after MCAO | 24% | [1] |
| Rat | 10 mg/kg/h | Immediately after MCAO | 29% | [1] |
| Rat | 3 mg/kg/h | 1 hour after MCAO | ~20-30% | [1] |
| Rat | 3 mg/kg/h | 2 hours after MCAO | ~20-30% | [1] |
| Rat | 3 mg/kg/h | 4 hours after MCAO | ~20-30% | [1] |
| Rat | 3 mg/kg/h | 5 hours after MCAO | ~20-30% | [1] |
Table 3: In Vivo Neuroprotective Efficacy of this compound in a Rat Model of Transient MCAO (90 min occlusion)
| Dose (i.v. infusion over 6h) | Treatment Start | Reduction in Infarct Volume (%) | Reference |
| 0.1 mg/kg/h | Onset of reperfusion | 45% | [1] |
| 1 mg/kg/h | Onset of reperfusion | 19% | [1] |
| 3 mg/kg/h | Onset of reperfusion | 35% | [1] |
| Not specified | 2 hours after reperfusion | "Dramatic reduction" | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This surgical procedure in rodents is a widely used model to mimic human ischemic stroke.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Monofilament suture (e.g., 4-0 nylon) with a rounded tip
-
Heating pad to maintain body temperature
-
This compound solution for infusion
Procedure:
-
Anesthesia: Anesthetize the rodent (e.g., rat) using an appropriate anesthetic agent. Maintain anesthesia throughout the surgical procedure.[10]
-
Surgical Incision: Place the animal in a supine position. Make a midline cervical incision to expose the underlying muscles and trachea.[10]
-
Artery Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).[10]
-
Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature around the proximal ECA.
-
Suture Insertion: Introduce a monofilament suture through an incision in the ECA stump. Advance the suture into the ICA until it occludes the origin of the middle cerebral artery (MCA). The distance of insertion is typically 17-20 mm in rats.[10]
-
Occlusion: For permanent MCAO, the suture is left in place. For transient MCAO, the suture is kept in place for a defined period (e.g., 90 minutes).[11]
-
Reperfusion (for transient MCAO): After the occlusion period, carefully withdraw the suture to allow blood flow to resume.
-
Wound Closure: Close the incision in layers.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including maintaining body temperature.
Histological Analysis: TTC Staining for Infarct Volume Measurement
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, with compromised mitochondrial function, remains unstained (white).[12][13]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% formalin solution
-
Brain matrix for slicing
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction: At a predetermined time point post-MCAO (e.g., 72 hours), euthanize the animal and carefully extract the brain.
-
Slicing: Chill the brain briefly to facilitate slicing. Place the brain in a brain matrix and cut coronal sections of a uniform thickness (e.g., 2 mm).[10]
-
Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes.[10]
-
Fixation: After staining, transfer the slices to a 10% formalin solution to fix the tissue and enhance the contrast between stained and unstained areas.[9]
-
Imaging: Arrange the stained slices and capture a high-resolution digital image.
-
Quantification: Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. Corrections for brain edema can be made by comparing the non-infarcted tissue in the ipsilateral hemisphere to the contralateral hemisphere.[12]
Neurobehavioral Assessment
A battery of behavioral tests is used to assess the functional deficits resulting from ischemic stroke and the potential therapeutic benefits of neuroprotective agents.
Commonly Used Tests:
-
Neurological Deficit Score (e.g., Bederson or Garcia scales): These are composite scales that grade various aspects of neurological function, including posture, motor control, and sensory responses.[2][14] For example, a simple scoring system might involve observing for forelimb flexion, circling behavior, and resistance to lateral push.
-
Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded.[8]
-
Adhesive Removal Test: A small piece of adhesive tape is placed on the animal's paw, and the time taken to notice and remove the tape is measured. This assesses sensory and motor neglect.[8]
-
Cylinder Test: The animal is placed in a transparent cylinder, and the spontaneous use of the forelimbs for wall exploration is observed to detect asymmetries in limb use.[8]
Discussion and Conclusion
This compound is a well-characterized competitive AMPA receptor antagonist with demonstrated neuroprotective efficacy in preclinical models of ischemic stroke and head trauma. Its primary mechanism of action involves the attenuation of glutamate-induced excitotoxicity. The quantitative data from in vivo studies, particularly the significant reduction in infarct volume even with delayed administration, highlighted its therapeutic potential.
However, the clinical development of this compound was terminated due to a narrow therapeutic window, with significant sedative and neurological side effects observed at doses required for neuroprotection.[2] This underscores a critical challenge in the development of neuroprotective agents that target fundamental neurotransmission pathways.
Despite its clinical outcome, the study of this compound has provided valuable insights into the role of AMPA receptor-mediated excitotoxicity in the pathophysiology of acute brain injury. The experimental protocols and preclinical data associated with this compound remain a valuable reference for the continued development of safer and more effective neuroprotective therapies. Future research in this area may focus on developing AMPA receptor antagonists with improved safety profiles or exploring combination therapies that target multiple pathways in the ischemic cascade.
References
- 1. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endovascular middle cerebral artery occlusion in rats as a model for studying vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
Fanapanel: A Technical Guide to its Chemical Structure and In Vitro Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel, also known as MPQX or ZK-200775, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the quinoxalinedione (B3055175) class of compounds, this compound was investigated for its neuroprotective potential in conditions such as cerebral ischemia associated with stroke and trauma.[1] Its mechanism of action involves blocking the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA receptors, thereby inhibiting excessive neuronal excitation and subsequent excitotoxicity, a key factor in ischemic brain damage.[3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, its in vitro pharmacological data, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure.[4] Its chemical identity is well-defined by its IUPAC name, SMILES string, and other molecular identifiers.
| Identifier | Value |
| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid[1] |
| SMILES String | c1c(c(cc2c1[nH]c(=O)c(=O)n2CP(=O)(O)O)N3CCOCC3)C(F)(F)F[1] |
| Molecular Formula | C14H15F3N3O6P[1][3][5] |
| Molecular Weight | 409.258 g·mol−1[1][3][5] |
| CAS Number | 161605-73-8[1] |
In Vitro Pharmacology
The pharmacological activity of this compound has been characterized through various in vitro assays, primarily focusing on its binding affinity for glutamate receptor subtypes and its functional antagonism.
Receptor Binding Affinity
The binding affinity of this compound for different ionotropic glutamate receptors was determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor/Ligand | Ki (nM) |
| Quisqualate (AMPA Receptor Agonist) | 3.2[6] |
| Kainate (Kainate Receptor Agonist) | 100[6] |
| NMDA (NMDA Receptor Agonist) | 8500[6] |
These data demonstrate that this compound is a highly selective antagonist for the AMPA receptor, with significantly lower affinity for kainate and NMDA receptors.[6]
Functional Antagonism
The functional antagonist activity of this compound was assessed using a cortical spreading depression assay. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Agonist | IC50 (nM) |
| Quisqualate | 200[6] |
| Kainate | 76[6] |
| NMDA | 13000[6] |
| Glycine | 18000[6] |
Experimental Protocols
AMPA Receptor Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of a competitive antagonist like this compound to AMPA receptors using a radioligand binding assay.
1. Membrane Preparation:
-
Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the receptors.
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
2. Binding Assay:
-
The washed membranes are incubated with a known concentration of a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA).
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.
-
The IC50 value is determined from this competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]
Cortical Slice Preparation and Spreading Depression Assay (General Protocol)
This protocol describes a general method for preparing cortical brain slices and inducing cortical spreading depression (CSD) to assess the functional antagonism of a compound like this compound.
1. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a rat or mouse).[1][6]
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[1][6]
-
Coronal or sagittal slices of the cortex (typically 300-400 µm thick) are cut using a vibratome.[1]
-
The slices are then transferred to a holding chamber containing oxygenated aCSF at room temperature for a recovery period of at least one hour.[6]
2. Induction of Cortical Spreading Depression:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
CSD can be induced by a brief, localized application of a high concentration of potassium chloride (KCl) or an AMPA receptor agonist (e.g., quisqualate) to the surface of the slice.[6]
-
The propagation of the CSD wave is monitored by recording the characteristic slow DC potential shift with an extracellular microelectrode.
3. Drug Application and Data Analysis:
-
After obtaining a stable baseline of CSD events, the slice is perfused with aCSF containing a known concentration of the antagonist (this compound).
-
The ability of the antagonist to inhibit the induction or propagation of CSD is quantified.
-
A concentration-response curve is generated by testing a range of antagonist concentrations.
-
The IC50 value is determined as the concentration of the antagonist that produces a 50% reduction in the CSD parameter being measured (e.g., amplitude or propagation speed).
Signaling Pathways and Logical Relationships
This compound's Mechanism of Action in Neuroprotection
This compound exerts its neuroprotective effects by competitively antagonizing the AMPA receptor, thereby interrupting the excitotoxic cascade initiated by excessive glutamate release during events like cerebral ischemia.
Caption: this compound competitively blocks the AMPA receptor, preventing excitotoxicity.
Experimental Workflow for Determining this compound's In Vitro Activity
The determination of this compound's in vitro pharmacological profile follows a logical workflow, starting from target identification to functional characterization.
Caption: Workflow for characterizing this compound's in vitro pharmacology.
References
- 1. Minimum conditions for the induction of cortical spreading depression in brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ischemic insults direct glutamate receptor subunit 2-lacking AMPA receptors to synaptic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phased Treatment Strategies for Cerebral Ischemia Based on Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Underlies the Ischemia/Reperfusion-Induced Internalization and Degradation of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Fanapanel: A Technical Whitepaper on a Neuroprotective Agent's Journey from Discovery to Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanapanel (ZK-200775; MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Schering AG, it was a promising candidate for neuroprotection in acute ischemic stroke and traumatic brain injury. Its development was predicated on the hypothesis that blocking excitotoxicity mediated by excessive glutamate (B1630785) release would reduce neuronal damage in these conditions. Preclinical studies in various animal models demonstrated a significant neuroprotective effect, with a favorable therapeutic window. However, clinical development was halted in Phase II trials due to severe, dose-limiting adverse effects, including profound sedation and a transient worsening of neurological status in stroke patients. Furthermore, elevated serum levels of the astroglial marker S-100B in treated patients suggested potential glial cell toxicity. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical pharmacology, and clinical history of this compound, offering valuable insights into the challenges of developing neuroprotective agents targeting the glutamate system.
Introduction and Discovery
This compound, a quinoxalinedione (B3055175) derivative, emerged from research aimed at developing water-soluble AMPA receptor antagonists to overcome the limitations of earlier compounds that exhibited poor solubility and renal toxicity.[1] The introduction of a methylphosphonate (B1257008) group into the quinoxalinedione scaffold successfully enhanced water solubility while maintaining high affinity and selectivity for the AMPA receptor.[1]
Mechanism of Action
This compound is a competitive antagonist at the AMPA receptor, a subtype of ionotropic glutamate receptors.[2] In the central nervous system, glutamate is the primary excitatory neurotransmitter. During ischemic events like stroke, excessive glutamate release leads to over-activation of its receptors, particularly NMDA and AMPA receptors. This influx of ions, especially Ca2+, triggers a cascade of intracellular events leading to neuronal cell death, a process known as excitotoxicity. By competitively binding to the glutamate binding site on the AMPA receptor, this compound blocks its activation, thereby attenuating the excitotoxic cascade.
The following diagram illustrates the proposed mechanism of action of this compound in preventing excitotoxicity.
Preclinical Pharmacology
In Vitro Studies
This compound demonstrated high affinity and selectivity for the AMPA receptor in radioligand binding assays.
Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound
| Assay Type | Receptor/Agonist | Value | Reference |
| Binding Affinity (Ki) | Quisqualate | 3.2 nM | [3] |
| Kainate | 100 nM | [3] | |
| NMDA | 8.5 µM | [3] | |
| Functional Antagonism (IC50) | AMPA-induced currents | 21 nM | [4][5] |
| Kainate-induced currents | 27 nM | [5] | |
| NMDA-induced currents | > 1 µM | [5] | |
| Spreading Depression Assay (IC50) | Quisqualate | 200 nM | [3] |
| Kainate | 76 nM | [3] | |
| NMDA | 13 µM | [3] | |
| Glycine | 18 µM | [3] |
In Vivo Studies
This compound exhibited significant neuroprotective effects in rodent models of ischemic stroke and head trauma.
Table 2: Neuroprotective Effects of this compound in Animal Models
| Animal Model | Treatment Details | Outcome | Reference |
| Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats | 0.1-10 mg/kg/h IV for 6h, 1-5h post-occlusion | 20-30% reduction in infarct volume | [4] |
| Transient MCAO in Rats | 0.01-3 mg/kg/h IV, up to 2h post-reperfusion | ~45% reduction in infarct volume | [4] |
| Head Trauma in Rats | 0.3 mg/kg/h IV for 6h, 1h post-trauma | 41% reduction in cortical damage volume | [6] |
| 3 mg/kg/h IV for 6h, 1h post-trauma | 37% reduction in hippocampal CA3 neuron loss | [6] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used preclinical model to simulate ischemic stroke. The following is a representative protocol based on available literature.
Methodology:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a small incision is made.
-
Occlusion: A nylon monofilament with a silicon-coated tip is introduced through the ECA into the ICA and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
Treatment: this compound or a placebo is administered intravenously at specified doses and time points relative to the occlusion.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Assessment: After a set survival period (e.g., 24 or 48 hours), neurological deficits are scored, and the brains are harvested. Infarct volume is typically quantified by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
Clinical Development and Discontinuation
Phase I Studies
Phase I studies in healthy volunteers indicated that this compound was generally well-tolerated at doses expected to be neuroprotective.[7] However, some volunteers reported visual disturbances, including blurred vision and impaired color perception.[8] A dedicated study on the visual effects of this compound was conducted.
Table 3: Effects of this compound on Visual Function in Healthy Volunteers
| Parameter | Dose Group 1 (0.03 mg/kg/h) | Dose Group 2 (0.75 mg/kg/h) | Placebo | Reference |
| Change in Visual Acuity | Significant deterioration | Significant deterioration | No significant change | [8] |
| Color Vision (Lanthony D-15 Test Error Score Change) | 22.16 | 39.15 | 0.17 | [8] |
| Dark Vision | Significant deterioration | Significant deterioration | No significant change | [8] |
| Electroretinogram (ERG) | Reduced amplitudes and delayed implicit times in cone-ERG | Reduced amplitudes and delayed implicit times in cone-ERG | No significant change | [8] |
Phase II Study in Acute Ischemic Stroke
A multicenter, double-blind, randomized, placebo-controlled Phase II trial was initiated to assess the safety and tolerability of this compound in patients with acute ischemic stroke. The trial was prematurely terminated due to safety concerns.[7][9]
Table 4: Dosing and Key Adverse Events in the Phase II Stroke Trial of this compound
| Treatment Group | Total Dose | Infusion Duration | Number of Patients | Key Adverse Events | Reference |
| Placebo | N/A | 48 hours | 25 | - | [10] |
| Group 1 | 262.5 mg | 48 hours | 12 | - | [10] |
| Group 2 | 525 mg | 48 hours | 13 | Significant transient worsening of NIHSS score; Reduction of consciousness (stupor and coma) in 8 of 13 patients | [10] |
| Group 3 | 105 mg | 6 hours | 11 | Reduction in level of consciousness in 2 patients | [10] |
A key finding was a significant, transient worsening of the National Institutes of Health Stroke Scale (NIHSS) score in the higher-dose group, primarily due to a reduction in consciousness.[10]
Evidence of Potential Glial Cell Toxicity
In the Phase II stroke trial, serum concentrations of S-100B, a protein marker of astrocyte damage, were monitored. The increase in S-100B levels was higher in the this compound-treated group that experienced neurological deterioration compared to the placebo group, suggesting potential glial cell toxicity in addition to neuronal dysfunction.[7]
The following diagram illustrates the proposed relationship between this compound administration and the observed adverse events.
Conclusion
This compound represented a significant medicinal chemistry achievement in the development of a water-soluble, potent, and selective AMPA receptor antagonist. Its robust neuroprotective effects in preclinical models of stroke and trauma provided a strong rationale for clinical development. However, the translation from preclinical efficacy to clinical safety and tolerability proved challenging. The profound sedative effects and the potential for glial cell toxicity at clinically relevant doses in a vulnerable patient population ultimately led to the discontinuation of its development for acute stroke. The story of this compound underscores the complexities of targeting the glutamate system for neuroprotection and highlights the critical importance of carefully assessing the on-target and off-target effects of such agents in relevant patient populations. The findings from the this compound clinical program provide valuable lessons for the future development of neuroprotective therapies.
References
- 1. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ZK200775 | MPQX | AMPAR antagonist | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of the AMPA Antagonist ZK 200775 on Visual Function: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK-200775: A Technical Guide for the Study of Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2][3][4] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory synaptic transmission and is a key player in the excitotoxic cascade.[4][5] ZK-200775 (also known as Fanapanel or MPQX) is a potent and selective competitive antagonist of the AMPA/kainate receptor, developed for its neuroprotective potential in conditions associated with excitotoxicity.[6][7][8] This technical guide provides an in-depth overview of ZK-200775, its mechanism of action, and its application in the study of excitotoxicity, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
ZK-200775 is a quinoxalinedione (B3055175) derivative that competitively blocks the binding of glutamate to AMPA and kainate receptors.[6][9] By preventing the activation of these receptors, ZK-200775 inhibits the excessive influx of cations, particularly Na+ and Ca2+, into neurons. This action is critical in mitigating the downstream pathological events of the excitotoxic cascade, which include mitochondrial dysfunction, activation of cell death pathways, and ultimately, neuronal apoptosis and necrosis.[4][5] A key advantage of ZK-200775 is its high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors, which were the initial focus of anti-excitotoxic drug development but were often associated with significant side effects.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile and neuroprotective efficacy of ZK-200775.
Table 1: Receptor Binding and Functional Antagonist Activity of ZK-200775
| Assay Type | Target/Agonist | Parameter | Value | Reference |
| Receptor Binding (rat cortical membranes) | ||||
| 3H-AMPA | Ki | 120 nM | [6][9] | |
| 3H-CNQX | Ki | 32 nM | [6][9] | |
| 3H-Kainate | Ki | 2.5 µM | [6] | |
| 3H-CPP (NMDA site) | Ki | 2.8 µM | [6] | |
| 3H-TCP (NMDA channel) | Ki | 11 µM | [6] | |
| 3H-Dichlorokynurenate (NMDA glycine (B1666218) site) | Ki | 2.8 µM | [6] | |
| 3H-Glycine (NMDA glycine site) | Ki | 5.15 µM | [6] | |
| Functional Assays | ||||
| Evoked Potentials (rat cingulate cortex slices) | Quisqualate | Ki | 3.2 nM | [6][10] |
| Kainate | Ki | 100 nM | [6][10] | |
| NMDA | Ki | 8.5 µM | [6][10] | |
| Spreading Depression (chicken retina) | Quisqualate | IC50 | 200 nM | [10] |
| Kainate | IC50 | 76 nM | [10] | |
| NMDA | IC50 | 13 µM | [10] | |
| Glycine | IC50 | 18 µM | [10] | |
| Electrophysiology (rat hippocampal neurons) | AMPA-induced current (peak) | IC50 | 21 nM | [6] |
| AMPA-induced current (plateau) | IC50 | 90 nM | [6] | |
| Kainate-induced current | IC50 | 27 nM | [6] | |
| NMDA-induced current | IC50 | 40 µM | [6] |
Table 2: In Vivo Neuroprotective Efficacy of ZK-200775 in Models of Excitotoxicity
| Model | Species | Treatment Paradigm | Outcome Measure | Efficacy | Reference |
| Focal Cerebral Ischemia (Permanent MCAO) | Mouse | 10 mg/kg/h i.v. for 6h (immediate) | Infarct Volume Reduction | 34% | [6] |
| Rat | 3 mg/kg/h i.v. for 6h (immediate) | Infarct Volume Reduction | 24% | [6] | |
| Rat | 10 mg/kg/h i.v. for 6h (immediate) | Infarct Volume Reduction | 29% | [6] | |
| Rat | 3 mg/kg/h i.v. for 6h (delayed 1, 2, 4, or 5h) | Infarct Volume Reduction | 20-30% | [6] | |
| Focal Cerebral Ischemia (Transient MCAO with Reperfusion) | Rat | 0.1 mg/kg/h i.v. for 6h (at reperfusion) | Infarct Volume Reduction | 45% | [6] |
| Rat | 0.1 mg/kg/h i.v. for 6h (2h post-reperfusion) | Infarct Volume Reduction | 44% | [6] | |
| Traumatic Brain Injury | Rat | 0.3 mg/kg/h i.v. for 6h (1h post-trauma) | Cortical Damage Volume Reduction | 41% | [6] |
| Rat | 3 mg/kg/h i.v. for 6h (1h post-trauma) | Hippocampal CA3 Neuron Loss Reduction | 37% | [6] |
Table 3: In Vivo Pharmacological Profile of ZK-200775 in Rodents
| Test | Species | Parameter | Value (mg/kg, i.v.) | Reference |
| Anticonvulsant Activity | Mouse | AMPA-induced seizures | THRD50: 2.9 | [6] |
| Mouse | Kainate-induced seizures | THRD50: 1.6 | [6] | |
| Mouse | NMDA-induced seizures | THRD50: 24.1 | [6] | |
| Motor Coordination | Mouse | Rotating Rod | ED50: 14.6 | [6] |
| Muscle Relaxation | Genetically Spastic Rat | Reduced Muscle Tone | 10 and 30 | [6] |
| Anxiolytic Activity | Mouse | Four-Plate Test | 0.3-3 (i.p.) | [6] |
| Exploratory Activity | Mouse | Reduction in Activity | ED50: 14.2 | [6] |
Signaling Pathways and Experimental Workflows
AMPA Receptor-Mediated Excitotoxicity Signaling Pathway
The following diagram illustrates the central role of AMPA receptors in the excitotoxic cascade and the point of intervention for ZK-200775.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Evaluation of the middle cerebral artery occlusion techniques in the rat by in-vitro 3-dimensional micro- and nano computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Establishment of traumatic brain injury model in rats [manu41.magtech.com.cn]
- 9. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye - PMC [pmc.ncbi.nlm.nih.gov]
Fanapanel's Impact on Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel (ZK200775; MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the quinoxalinedione (B3055175) class of compounds, this compound was developed for its potential neuroprotective effects in conditions such as cerebral ischemia associated with stroke and trauma.[2][3] Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity through overstimulation of its receptors, particularly AMPA and NMDA receptors, leading to neuronal damage.[1] this compound's mechanism of action involves blocking the binding of glutamate to AMPA receptors, thereby reducing excessive neuronal excitation and its downstream detrimental effects.
Despite promising preclinical data demonstrating neuroprotection in rodent models of stroke, the clinical development of this compound was halted.[2][3] This decision was based on safety concerns arising from clinical trials, which revealed dose-limiting side effects. These included excessive sedation, cognitive impairment, and potential glial cell toxicity, as suggested by elevated levels of the glial marker S-100B in serum.[3][4] This guide provides a comprehensive technical overview of the effects of this compound on synaptic transmission, detailing its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the potential reasons for its clinical trial termination.
Mechanism of Action: Competitive AMPA Receptor Antagonism
This compound functions as a competitive antagonist at the AMPA receptor. This means it directly competes with the endogenous ligand, glutamate, for the same binding site on the receptor protein. By occupying this site, this compound prevents glutamate from binding and subsequently activating the receptor's ion channel. This blockade of AMPA receptors leads to a reduction in the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby decreasing the amplitude of excitatory postsynaptic potentials (EPSPs) and dampening excitatory synaptic transmission.[5]
dot
Caption: Competitive antagonism of the AMPA receptor by this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding this compound's binding affinity and inhibitory potency at various glutamate receptor subtypes.
Table 1: this compound Binding Affinities (Ki)
| Ligand | Receptor/Site | Preparation | Ki (nM) | Reference(s) |
| Quisqualate | AMPA | Cortical slice | 3.2 | [4] |
| [3H]-AMPA | AMPA | Rat cortical membranes | 120 | [6] |
| [3H]-CNQX | AMPA | Rat cortical membranes | 32 | [6] |
| Kainate | Kainate | Cortical slice | 100 | [4] |
| NMDA | NMDA | Cortical slice | 8500 | [4] |
Table 2: this compound Inhibitory Concentrations (IC50)
| Agonist | Receptor/Effect | Assay | IC50 | Reference(s) |
| Quisqualate | AMPA | Spreading depression | 200 nM | [4] |
| Kainate | Kainate | Spreading depression | 76 nM | [4] |
| AMPA | AMPA-induced currents | Electrophysiology | 21 nM | [6] |
| Kainate | Kainate-induced currents | Electrophysiology | 27 nM | [6] |
| NMDA | NMDA-induced currents | Electrophysiology | > 1 µM | [6] |
| NMDA | Spreading depression | Spreading depression | 13 µM | [4] |
| Glycine | Glycine site of NMDA-R | Spreading depression | 18 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on synaptic transmission.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor-Mediated Currents
This protocol is designed to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.
Objective: To quantify the inhibitory effect of this compound on AMPA receptor-mediated currents.
Materials:
-
Cell Preparation: Cultured hippocampal or cortical neurons, or acute brain slices.
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: (in mM) 135 Cs-gluconate, 10 HEPES, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. pH adjusted to 7.2 with CsOH.
-
Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABAA receptors, D-AP5 to block NMDA receptors, and this compound.
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope with DIC optics, micromanipulators, and a perfusion system.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory procedures.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated ACSF.
-
Identify a healthy neuron for recording using DIC optics.
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward AMPA receptor-mediated currents.
-
Electrically stimulate afferent fibers to evoke EPSCs.
-
Record baseline EPSCs in the presence of TTX, picrotoxin, and D-AP5 to isolate AMPA receptor-mediated currents.
-
Bath-apply this compound at various concentrations and record the resulting EPSCs.
-
Wash out this compound to observe any recovery of the EPSC amplitude.
-
Data Analysis: Measure the peak amplitude of the AMPA-mediated EPSCs before, during, and after this compound application. Construct a dose-response curve to determine the IC50 of this compound.
dot
Caption: Workflow for patch-clamp analysis of this compound's effects.
In Vivo Microdialysis for Extracellular Glutamate and this compound
This protocol allows for the in vivo measurement of extracellular glutamate levels and this compound concentrations in a specific brain region of an awake, freely moving animal.
Objective: To determine the effect of systemic or local this compound administration on extracellular glutamate concentrations.
Materials:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools.
-
Microdialysis Equipment: Microdialysis probes, guide cannulae, syringe pump, fraction collector.
-
Perfusion Fluid (aCSF): (in mM) 147 NaCl, 4 KCl, 2.2 CaCl2, pH 7.4.
-
Analytical System: High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection for glutamate and this compound.
-
This compound Solution: For systemic (i.p. or i.v.) or local (reverse dialysis) administration.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).
-
Allow the animal to recover from surgery for at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a 2-hour equilibration period.
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
Administer this compound either systemically or via reverse dialysis.
-
Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate for glutamate and this compound concentrations using HPLC.
-
Data Analysis: Plot the concentrations of glutamate and this compound over time to assess the pharmacokinetic-pharmacodynamic relationship.
dot
Caption: Workflow for in vivo microdialysis experiment.
Rationale for Clinical Trial Discontinuation: Adverse Effects and Glial Toxicity
The clinical development of this compound was terminated due to a concerning safety and tolerability profile observed in human trials.[3] Patients receiving this compound experienced significant adverse effects, including excessive sedation, stupor, and coma.[3][4] Furthermore, transient neurological deterioration was reported.[3]
Of particular concern was the evidence of potential glial cell toxicity.[4] In a study involving patients with acute ischemic stroke, administration of this compound was associated with an increase in serum levels of S-100B, a protein marker of glial cell damage.[4] This finding suggested that while this compound might offer some neuroprotection by blocking neuronal excitotoxicity, it could also have a detrimental effect on glial cells, which are crucial for neuronal support and homeostasis. The exact mechanism of this putative glial toxicity is not fully understood but may involve interference with essential glial functions.[1]
dot
Caption: Logical relationship leading to this compound's clinical trial halt.
Conclusion
This compound is a well-characterized competitive AMPA receptor antagonist with demonstrated neuroprotective efficacy in preclinical models of ischemic injury. Its mechanism of action, centered on the attenuation of glutamatergic excitotoxicity, made it a promising candidate for the treatment of stroke and other neurological disorders. However, the translation from preclinical success to clinical application was hindered by a challenging side-effect profile in humans, most notably the potential for glial cell toxicity. This technical guide has provided an in-depth overview of the pharmacology of this compound, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field of neuroscience and drug development. The story of this compound underscores the critical importance of thoroughly evaluating the safety and tolerability of neuroprotective agents, particularly concerning their effects on all cell types within the central nervous system.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial Cell AMPA Receptors in Nervous System Health, Injury and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Fanapanel: An In-Depth Technical Guide to In Vitro Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel (ZK-200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3] Its ability to modulate AMPA receptor activity has made it a valuable tool in preclinical in vitro research for investigating the roles of glutamatergic signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vitro research applications of this compound, including detailed experimental protocols, quantitative data, and visualization of relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively binding to the glutamate (B1630785) binding site on the AMPA receptor, thereby preventing the channel opening that is normally induced by glutamate. This blockade of ion flux, primarily of sodium and calcium ions, leads to a reduction in neuronal excitation.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the key quantitative data for this compound's interaction with glutamate receptors from in vitro studies.
| Binding Affinity (Ki) | |||
| Target | Ligand | Preparation | Ki Value |
| AMPA Receptor | Quisqualate | Cortical Slice | 3.2 nM[4][5] |
| Kainate Receptor | Kainate | Cortical Slice | 100 nM[4][5] |
| NMDA Receptor | NMDA | Cortical Slice | 8.5 µM[4][5] |
| AMPA Receptor | [3H]-AMPA | Rat Cortical Membranes | 120 nM |
| AMPA Receptor | [3H]-CNQX | Rat Cortical Membranes | 32 nM |
| Inhibitory Concentration (IC50) | |||
| Target | Agonist | Assay | IC50 Value |
| AMPA Receptor | Quisqualate | Spreading Depression | 200 nM[4] |
| Kainate Receptor | Kainate | Spreading Depression | 76 nM[4] |
| NMDA Receptor | NMDA | Spreading Depression | 13 µM[4] |
| Glycine Site (NMDA Receptor) | Glycine | Spreading Depression | 18 µM[4] |
| AMPA-induced currents | AMPA | Electrophysiology | 21 nM |
| Kainate-induced currents | Kainate | Electrophysiology | 27 nM |
| NMDA-induced currents | NMDA | Electrophysiology | > 1 µM |
Key In Vitro Research Applications and Experimental Protocols
This compound is a versatile tool for a range of in vitro studies. Below are detailed protocols for some of its key applications.
Neuroprotection in In Vitro Ischemia Models
This compound's ability to block excitotoxic cell death makes it a valuable compound for studying neuroprotective strategies in in vitro models of cerebral ischemia. A common model is Oxygen-Glucose Deprivation (OGD).
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) [4][6][7][8][9]
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) on appropriate culture plates and allow them to adhere and differentiate.
-
OGD Induction:
-
Replace the normal culture medium with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution without glucose).
-
Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 30-90 minutes) to induce ischemic-like conditions.
-
-
This compound Treatment: this compound can be applied at various concentrations (e.g., 1-100 µM) before, during, or after the OGD period to assess its neuroprotective effects.
-
Reperfusion: After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium and return the cultures to a normoxic incubator (95% air, 5% CO2).
-
Assessment of Neuroprotection: Cell viability and death are assessed at a set time point after reperfusion (e.g., 24 hours) using standard assays.
Assessment Methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[10][11]
-
Incubate cells with MTT solution (0.5 mg/mL) for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.
-
-
LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, an indicator of cytotoxicity.[10][11][12][13]
-
Collect the cell culture supernatant.
-
Incubate the supernatant with an LDH assay reagent mixture.
-
Measure the absorbance at a specified wavelength (e.g., 490 nm). Higher absorbance indicates greater cell death.
-
Logical Workflow for In Vitro Ischemia Experiment
References
- 1. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygen-glucose deprivation and reperfusion (OGD/R) procedure [bio-protocol.org]
- 8. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction activity and lactate dehydrogenase release using MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Fanapanel In Vivo Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel, also known as MPQX or ZK-200775, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Schering AG, it was investigated for its neuroprotective potential in cerebral ischemia associated with stroke and trauma. This compound is a quinoxalinedione (B3055175) derivative, and the introduction of a methylphosphonate (B1257008) group enhances its water solubility compared to earlier compounds in its class, a significant advantage for potential clinical applications.[1][2] Despite promising preclinical results, clinical trials for this compound were ultimately halted due to safety concerns, including intolerable side effects such as excessive sedation, stupor, coma, and transient neurological deterioration. Visual disturbances, including blurred vision and impaired color perception, were also noted, likely due to the blockade of AMPA receptors in the retina. This guide provides a detailed overview of the key in vivo studies that defined the preclinical profile of this compound.
Mechanism of Action
This compound exerts its effects by competitively binding to the AMPA receptor, thereby inhibiting the action of the excitatory neurotransmitter glutamate.[1] In vitro studies have demonstrated its high affinity for the AMPA receptor. In rat cortical membranes, this compound shows a high affinity for [3H]-AMPA and [3H]-CNQX binding sites with Ki values of 120 nM and 32 nM, respectively. It displays significantly lower affinity for kainate and NMDA channel-associated binding sites, with IC50 values in the micromolar range, indicating its selectivity for the AMPA receptor. The blockade of AMPA receptors is believed to mitigate the excitotoxic cascade that leads to neuronal damage following ischemic events.
Signaling Pathway
The following diagram illustrates the role of this compound in the glutamatergic signaling pathway at an excitatory synapse.
In Vivo Efficacy in Stroke Models
This compound demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia. The primary outcomes in these studies were the reduction of infarct volume and the extension of the therapeutic window for intervention.
Permanent Middle Cerebral Artery Occlusion (MCAO)
In a rat model of permanent MCAO, this compound showed a remarkable and lasting neuroprotective effect.[1][2]
Table 1: Neuroprotective Effect of this compound in Permanent MCAO in Rats
| Treatment Group | Dose (mg/kg/h) | Infusion Duration (h) | Time of Treatment Initiation | Infarct Volume Reduction (%) |
| This compound | 3 | 6 | Immediately after MCAO | 45% (after 7 days) |
| This compound | 3 | 6 | 1 h post-MCAO | 20-30% |
| This compound | 3 | 6 | 2 h post-MCAO | 20-30% |
| This compound | 3 | 6 | 4 h post-MCAO | 20-30% |
| This compound | 3 | 6 | 5 h post-MCAO | 20-30% |
| This compound | 3 | 6 | 7-24 h post-MCAO | Up to 8% |
Data sourced from Turski et al. (1998).[2]
Transient Middle Cerebral Artery Occlusion (MCAO)
This compound was also effective in a rat model of transient MCAO, where blood flow is restored after a period of occlusion.[1][2]
Table 2: Neuroprotective Effect of this compound in Transient MCAO with Reperfusion in Rats
| Treatment Group | Dose (mg/kg/h) | Infusion Duration (h) | Time of Treatment Initiation | Infarct Volume Reduction (%) |
| This compound | 0.1 | 6 | Onset of reperfusion | 45% |
| This compound | 1 | 6 | Onset of reperfusion | 19% |
| This compound | 3 | 6 | Onset of reperfusion | 35% |
Data sourced from Turski et al. (1998).[2]
In Vivo Efficacy in Head Trauma Model
In a rat model of head trauma, this compound demonstrated efficacy in reducing both cortical and hippocampal damage.[1][2]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Models
The following workflow outlines the general procedure for the MCAO studies.
-
Animal Model: The specific strain of rat used is not detailed in the readily available abstracts, but rodent models are standard for this type of research.
-
Surgical Procedure:
-
Permanent MCAO: The middle cerebral artery is permanently occluded, typically through electrocoagulation or ligation, to induce a consistent ischemic lesion.
-
Transient MCAO: The MCA is temporarily blocked, often for 90 minutes, followed by reperfusion to mimic the clinical scenario of thrombolysis or thrombectomy.[2]
-
-
Dosing Regimen: this compound was administered intravenously as a continuous infusion over a period of 6 hours.[2]
-
Outcome Measures: The primary outcome was the volume of the resulting cerebral infarct, assessed through histological staining and analysis at specified time points post-occlusion.
Safety and Tolerability
While demonstrating preclinical efficacy, the clinical development of this compound was halted due to safety and tolerability issues in humans.[3] Phase I studies in healthy volunteers indicated acceptable side effects at dosages expected to be neuroprotective.[3] However, in patients with acute ischemic stroke, this compound led to a transient worsening of their neurological condition.[3] The observed side effects, including sedation, stupor, and coma, were considered unacceptable. Furthermore, there were concerns about potential glial cell toxicity.[3]
Conclusion
This compound showed significant promise as a neuroprotective agent in preclinical in vivo models of stroke and head trauma, with a notable therapeutic window of over 4 hours in a permanent MCAO model.[1][2] Its mechanism as a competitive AMPA receptor antagonist provided a strong rationale for its development. However, the translation from animal models to human clinical trials was unsuccessful due to a challenging safety and tolerability profile.[3] The in vivo studies of this compound underscore the critical importance of the therapeutic index for neuroprotective agents and highlight the difficulties in translating efficacy from preclinical models to successful clinical outcomes in acute neurological emergencies.
References
Fanapanel: A Technical Guide to a Competitive AMPA/Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanapanel (ZK200775; MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors. Developed for its neuroprotective potential in conditions such as cerebral ischemia, its clinical advancement was halted due to adverse effects. This technical guide provides an in-depth overview of this compound, focusing on its interaction with glutamate receptor subtypes. It includes a compilation of quantitative binding and functional data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, and other fundamental neuronal processes. Ionotropic glutamate receptors are broadly classified into three subtypes: AMPA, kainate, and N-methyl-D-aspartate (NMDA). Overactivation of these receptors, particularly AMPA receptors, can lead to excitotoxicity, a key mechanism in the pathophysiology of neuronal damage following stroke and trauma.
This compound, a quinoxalinedione (B3055175) derivative, emerged as a promising neuroprotective agent due to its selective antagonism of AMPA and kainate receptors with significantly less activity at NMDA receptors.[1][2] This selectivity was considered advantageous, potentially avoiding the psychotomimetic side effects associated with NMDA receptor antagonists. Despite promising preclinical data, clinical trials for stroke were terminated due to safety concerns, including excessive sedation and potential glial cell toxicity.[3][4][5] This guide synthesizes the available technical data on this compound to provide a detailed understanding of its pharmacological profile.
Chemical and Physical Properties
This compound is a quinoxalinedione derivative with the IUPAC name {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid.[3]
| Property | Value |
| Molecular Formula | C₁₄H₁₅F₃N₃O₆P |
| Molecular Weight | 409.25 g/mol |
| CAS Number | 161605-73-8 |
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site on AMPA and kainate receptors. By competing with the endogenous ligand glutamate, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This blockade of ionotropic glutamate receptors leads to a reduction in excitatory neurotransmission.
The following diagram illustrates the signaling pathway of AMPA receptor activation and the point of intervention for this compound.
Figure 1: AMPA Receptor Signaling Pathway and this compound's Point of Inhibition.
Quantitative Data
The following tables summarize the in vitro binding affinities and functional inhibitory concentrations of this compound for various glutamate receptor subtypes.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Radioligand | Receptor Subtype | Preparation | Ki (nM) | Reference |
| [³H]-AMPA | AMPA | Rat Cortical Membranes | 120 | [1][6] |
| [³H]-CNQX | AMPA/Kainate | Rat Cortical Membranes | 32 | [1][6] |
| [³H]-Kainate | Kainate | Rat Cortical Membranes | 2500 | [1] |
| [³H]-CPP | NMDA | Rat Cortical Membranes | 2800 | [1] |
| [³H]-TCP | NMDA | Rat Cortical Membranes | 11000 | [1] |
| [³H]-Glycine | NMDA | Rat Cortical Membranes | 5150 | [1] |
Table 2: Functional Inhibitory Activity of this compound
| Assay | Agonist | Preparation | IC₅₀ (nM) | Reference |
| Cortical Slice Preparation | Quisqualate | Rat Cortical Slices | 3.2 (Ki) | [2] |
| Cortical Slice Preparation | Kainate | Rat Cortical Slices | 100 (Ki) | [2] |
| Cortical Slice Preparation | NMDA | Rat Cortical Slices | 8500 (Ki) | [2] |
| Spreading Depression | Quisqualate | Rat Cortical Slices | 200 | [2] |
| Spreading Depression | Kainate | Rat Cortical Slices | 76 | [2] |
| Spreading Depression | NMDA | Rat Cortical Slices | 13000 | [2] |
| Spreading Depression | Glycine | Rat Cortical Slices | 18000 | [2] |
| Whole-cell Patch Clamp | AMPA | Rat Hippocampal Neurons | 21 | [6] |
| Whole-cell Patch Clamp | Kainate | Rat Hippocampal Neurons | 27 | [6] |
| Whole-cell Patch Clamp | NMDA | Rat Hippocampal Neurons | >1000 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Radioligand Binding Assay ([³H]-AMPA)
This protocol is a representative method for determining the binding affinity of this compound to AMPA receptors in rat cortical membranes.
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer.[7][8]
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-AMPA (e.g., 5 nM) and varying concentrations of this compound.[7]
-
Incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.[7]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled AMPA receptor agonist like quisqualate.[7]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[8]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific [³H]-AMPA binding (IC₅₀) is determined.
-
The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general method for assessing the functional antagonism of this compound on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific AMPA receptor subunits).
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
Protocol Details:
-
Cell Preparation:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents.
-
Alternatively, a non-neuronal cell line like HEK293 is transfected with cDNAs encoding the desired AMPA receptor subunits.[9]
-
-
Recording Setup:
-
Cells are placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Patch pipettes are filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2).
-
-
Data Acquisition:
-
A high-resistance "gigaohm" seal is formed between the patch pipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV) to record inward currents.
-
AMPA receptor-mediated currents are evoked by rapid application of glutamate or an AMPA receptor agonist.
-
After recording a stable baseline, this compound is applied at various concentrations, and the agonist-evoked currents are recorded again.
-
-
Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured before and after the application of this compound.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal function.
-
Cortical Spreading Depression Assay
This in vitro assay is used to evaluate the neuroprotective potential of compounds by assessing their ability to inhibit the propagation of a wave of neuronal and glial depolarization.
Protocol Details:
-
Slice Preparation:
-
Coronal slices (e.g., 400 µm thick) are prepared from the brains of adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[10]
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before the experiment.
-
-
Induction and Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Spreading depression is induced by a brief, localized application of a high concentration of KCl (e.g., 1 M) or by electrical stimulation.
-
The propagation of the spreading depression wave is monitored by recording the characteristic slow negative DC potential shift with an extracellular microelectrode.
-
-
Pharmacological Testing:
-
After recording a stable baseline of spreading depression events, the slice is perfused with aCSF containing a known concentration of this compound.
-
The ability of this compound to inhibit the initiation or propagation of spreading depression is assessed.
-
The IC₅₀ value is determined from the concentration-response curve.
-
Clinical Development and Rationale for Discontinuation
This compound entered clinical trials for the treatment of acute ischemic stroke.[4][5][11] However, the trials were prematurely terminated due to significant adverse effects. In a Phase II trial, patients treated with this compound experienced a transient worsening of their neurological condition, primarily due to a reduction in consciousness, including stupor and coma.[4][11] Furthermore, monitoring of serum biomarkers suggested potential glial cell toxicity, as indicated by an increase in S-100B levels.[5] The sedative effects were more pronounced in stroke patients compared to healthy volunteers in Phase I studies.[4][12] These safety concerns ultimately led to the discontinuation of its development for this indication.
Conclusion
This compound is a well-characterized competitive AMPA/kainate receptor antagonist with high selectivity over NMDA receptors. The quantitative data and experimental protocols presented in this guide highlight its potent inhibitory activity at AMPA receptors. While its clinical development was halted, the extensive preclinical data on this compound continues to be a valuable resource for researchers studying the role of AMPA receptors in neurological disorders and for the development of future neuroprotective agents with improved safety profiles. The detailed methodologies provided herein can serve as a foundation for further investigation into the pharmacology of glutamate receptors.
References
- 1. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZK 200775 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 7. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of the AMPA Antagonist ZK 200775 on Visual Function: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fanapanel Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel (ZK200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1][2] Overactivation of these receptors by the excitatory neurotransmitter glutamate can lead to excessive calcium influx, resulting in a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and traumatic brain injury.[3][4] this compound has demonstrated neuroprotective effects in preclinical models by blocking the initial phase of glutamate-induced excitotoxicity.[3][5]
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in cell culture models of glutamate-induced excitotoxicity. The included methodologies detail neuroprotection assays, and the analysis of downstream signaling pathways, offering a valuable resource for researchers investigating the therapeutic potential of AMPA receptor antagonists.
Mechanism of Action
This compound competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by glutamate. This blockade inhibits the influx of cations, primarily Na+ and Ca2+, into the neuron. The subsequent reduction in intracellular calcium levels mitigates the downstream excitotoxic cascade, which includes the activation of proteases, lipases, and nucleases, mitochondrial dysfunction, and ultimately, neuronal cell death.
Signaling Pathways
This compound, by blocking AMPA/kainate receptors, can modulate intracellular signaling pathways involved in cell survival and death. One key pathway implicated in neuroprotection is the PI3K/Akt/GSK3β signaling cascade. Activation of Akt through phosphorylation can lead to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a pro-apoptotic kinase. While direct evidence for this compound's modulation of this pathway is still emerging, studies with other AMPA receptor antagonists like perampanel (B3395873) have shown an increase in the phosphorylation of Akt and GSK3β, suggesting a potential mechanism of neuroprotection.[3]
Furthermore, glutamate receptor activation is known to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK). The role of ERK in neuronal survival is complex, with both pro- and anti-apoptotic effects reported.[6] Another critical downstream target is the cAMP response element-binding protein (CREB), a transcription factor that, when phosphorylated, promotes the expression of genes involved in neuronal survival.
Below are diagrams illustrating the proposed signaling pathways affected by this compound.
Caption: this compound's antagonism of AMPA/kainate receptors blocks glutamate-induced excitotoxicity and may promote cell survival through the PI3K/Akt pathway.
Caption: this compound may influence the MAPK/ERK and CREB signaling pathways by reducing AMPA/kainate receptor-mediated calcium influx.
Quantitative Data
The following tables summarize key quantitative data for this compound in in vitro neuroprotection assays. This data is essential for designing dose-response experiments and interpreting results.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Target | Reference |
| Ki | 3.2 nM | Quisqualate (AMPA receptor agonist) | [1] |
| Ki | 100 nM | Kainate | [1] |
| IC50 | 21 nM | AMPA/kainate receptor | [2] |
Table 2: Experimental Conditions for In Vitro Neuroprotection Assay
| Cell Type | Insult | This compound Pre-treatment | Glutamate Exposure | Viability Assay |
| Primary Cortical Neurons | 100 µM Glutamate | 1 hour | 24 hours | LDH Release |
| Primary Cortical Neurons | 30 µM Glutamate | 21 hours (co-treatment) | 3 hours | MTT Assay |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation | During deprivation | N/A | Post-synaptic response |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their study design.
In Vitro Neuroprotection Assay: Glutamate Excitotoxicity Model
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound in a glutamate excitotoxicity model.
Protocol:
-
Cell Culture:
-
Plate primary cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for maturation.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in pre-warmed Neurobasal medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the culture medium from the neurons and replace it with the this compound-containing medium. Include a vehicle control group.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
-
Glutamate-induced Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
Add L-glutamic acid to the wells to a final concentration of 100 µM. For the negative control group, add vehicle instead of glutamate.
-
Co-incubate the cells with this compound and glutamate for 24 hours at 37°C.
-
-
Assessment of Neuronal Viability (LDH Assay):
-
After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
Determine the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
-
Neuroprotection is calculated as the reduction in cytotoxicity in this compound-treated wells compared to the glutamate-only treated wells.
-
Western Blot Analysis of ERK and CREB Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB) in neuronal lysates following this compound treatment and glutamate challenge.
Experimental Workflow
Caption: General workflow for Western blot analysis of protein phosphorylation.
Protocol:
-
Cell Treatment and Lysis:
-
Plate primary cortical neurons in 6-well plates and treat with this compound and/or glutamate as described in the neuroprotection assay.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-CREB (Ser133), and total CREB, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Immunofluorescence Staining for p-ERK Localization
This protocol allows for the visualization of changes in the subcellular localization of p-ERK in response to this compound and glutamate treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate primary cortical neurons on poly-D-lysine-coated glass coverslips in 24-well plates.
-
Treat the cells with this compound and/or glutamate as described in the neuroprotection assay.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against p-ERK (Thr202/Tyr204) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images and analyze the intensity and localization of the p-ERK signal.
-
Conclusion
This compound represents a valuable research tool for investigating the role of AMPA/kainate receptors in neuronal function and pathology. The protocols outlined in these application notes provide a framework for studying the neuroprotective effects of this compound in cell culture models of glutamate excitotoxicity. By utilizing these methodologies, researchers can further elucidate the therapeutic potential of AMPA receptor antagonists for the treatment of various neurological disorders.
References
- 1. Neuroprotective effects of a novel AMPA receptor antagonist, YM872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of glutamate antagonists and extracellular acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and immunocytochemical characterization of primary neuronal cultures from adult rat brain: differential expression of neuronal and glial protein markers - PMC [pmc.ncbi.nlm.nih.gov]
Fanapanel (MPQX/ZK200775): Application Notes for In Vivo Research
For Research Use Only. Not for use in humans.
Introduction
Fanapanel, also known by its developmental code ZK200775 and as MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It demonstrates significantly less activity at N-methyl-D-aspartate (NMDA) receptors.[1] Developed for its neuroprotective potential in ischemic events such as stroke and trauma, its clinical development was halted due to a narrow therapeutic window and severe adverse effects in human trials, including excessive sedation and transient neurological deterioration.[2]
These application notes provide a guide for researchers utilizing this compound in preclinical in vivo studies, summarizing key experimental data and providing protocols for administration based on published literature.
Mechanism of Action
This compound competitively antagonizes the AMPA and kainate subtypes of ionotropic glutamate (B1630785) receptors. In the central nervous system, glutamate is the primary excitatory neurotransmitter. During an ischemic event, excessive glutamate release leads to over-activation of these receptors, causing an influx of ions like Ca2+ and Na+. This excitotoxicity triggers a cascade of intracellular events leading to neuronal damage and death. By blocking AMPA and kainate receptors, this compound inhibits this excitotoxic cascade, thereby conferring neuroprotection.
Data Presentation
Binding Affinity and In Vitro Potency
| Ligand/Assay | Target | Parameter | Value |
| Quisqualate | AMPA Receptor | Ki | 3.2 nM[1] |
| Kainate | Kainate Receptor | Ki | 100 nM[1] |
| NMDA | NMDA Receptor | Ki | 8.5 µM[1] |
| AMPA-induced currents | AMPA Receptor | IC50 | 21 nM[3] |
In Vivo Efficacy in Rodent Models of Ischemia
| Species | Ischemia Model | Administration Route | Dosage | Outcome | Reference |
| Mouse | Permanent Middle Cerebral Artery Occlusion (MCAO) | Intravenous (i.v.) Infusion (6h) | 10 mg/kg/h | 34% reduction in infarct volume | [4] |
| Rat | Permanent MCAO | i.v. Infusion (6h) | 3 mg/kg/h | 24% reduction in infarct volume | [4] |
| Rat | Permanent MCAO | i.v. Infusion (6h) | 10 mg/kg/h | 29% reduction in infarct volume | [4] |
| Rat | Transient MCAO (90 min) | i.v. Infusion (6h, at reperfusion) | 0.1 mg/kg/h | 45% reduction in infarct volume | [4] |
| Rat | Transient MCAO (90 min) | i.v. Infusion (6h, at reperfusion) | 3 mg/kg/h | 35% reduction in infarct volume | [4] |
In Vivo Effects on Seizure Threshold and Motor Coordination in Mice
| Test | Endpoint | Administration Route | Dosage |
| AMPA-induced clonic seizures | THRD50 | i.v. | 2.9 mg/kg[1] |
| Kainate-induced clonic seizures | THRD50 | i.v. | 1.6 mg/kg[1] |
| Motor Coordination (Rotarod) | ED50 | i.v. | 14.6 mg/kg[1] |
| *THRD50: Threshold dose required to elevate the seizure threshold in 50% of animals. | |||
| ED50: Dose effective in producing motor impairment in 50% of animals. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This compound's phosphonate (B1237965) group confers improved water solubility over previous quinoxalinedione (B3055175) antagonists. While specific vehicles are not always detailed in publications, a sterile isotonic saline solution is appropriate for intravenous administration.
Materials:
-
This compound (MPQX/ZK200775) powder
-
Sterile 0.9% Sodium Chloride (Saline) for Injection, USP
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved. The introduction of the methylphosphonate (B1257008) group was designed to dramatically improve solubility.[4]
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately. For short-term storage, 2-8°C is recommended. For longer-term storage, consult supplier data; aliquoting and freezing at -20°C or -80°C is a common practice.[1]
Protocol 2: In Vivo Neuroprotection Study in a Rat MCAO Model
This protocol is based on the methodology described by Turski et al. (1998) for evaluating the neuroprotective effects of this compound in a focal ischemia model.[4]
Experimental Workflow:
Procedure:
-
Animal Model: Use adult male Wistar or Fischer 344 rats.
-
Anesthesia and Surgery: Anesthetize the animal and induce permanent or transient focal cerebral ischemia via Middle Cerebral Artery Occlusion (MCAO) using established surgical techniques.
-
Catheterization: For intravenous infusion, cannulate the external jugular vein.
-
Drug Administration:
-
Prepare this compound solution as described in Protocol 1.
-
Begin the continuous intravenous infusion of this compound at the desired dose (e.g., 0.1 to 10 mg/kg/h) for a duration of 6 hours.[4]
-
The timing of administration can be varied: either immediately after MCAO or with a delay (e.g., 1 to 5 hours post-occlusion) to determine the therapeutic window.[4]
-
-
Physiological Monitoring: Throughout the procedure and recovery, maintain and monitor the animal's body temperature at 37.5 ± 0.5°C.[4]
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours or 7 days) post-ischemia, euthanize the animals.
-
Harvest the brains for analysis of infarct volume using staining methods such as 2,3,5-triphenyltetrazolium chloride (TTC) or vanadium acidic fuchsin.[4]
-
Quantify the infarct size using stereological methods and image analysis.
-
Safety and Toxicology
Preclinical Observations:
-
In rats, long-term (4 weeks) continuous i.v. infusion at doses up to 6 mg/kg/h did not show evidence of renal or neurotoxicity.[3]
-
In mice, a dose of 10 mg/kg i.v. induced hypothermia.[4]
-
The dose affecting motor coordination (ED50 of 14.6 mg/kg i.v. in mice) is approximately 5-9 times higher than the effective anticonvulsant doses.[1]
Human Clinical Trial Data (Cautionary):
-
Clinical trials in acute ischemic stroke patients were terminated prematurely for safety reasons.[2][5]
-
Doses leading to a total of 525 mg over 48 hours resulted in a significant transient worsening of neurological scores, primarily due to a reduction in consciousness (stupor and coma) in a majority of patients.[5]
-
These severe sedative effects preclude its use as a neuroprotective agent in stroke patients.[5]
-
Adverse effects on vision, including impaired color perception and blurred vision, were also reported, likely due to the blockade of AMPA receptors in the retina.[2]
Researchers should be aware of the potent central nervous system depressant effects of this compound and carefully monitor animals for signs of excessive sedation, ataxia, and hypothermia, especially at higher dose ranges. The narrow margin between efficacious and side-effect-inducing doses necessitates careful dose-selection and study design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | ZK200775 | MPQX | AMPAR antagonist | TargetMol [targetmol.com]
- 4. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fanapanel for Blocking AMPA Receptor Currents
Audience: Researchers, scientists, and drug development professionals.
Introduction Fanapanel, also known as ZK200775 or MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the quinoxalinedione (B3055175) class of compounds, this compound exhibits high affinity for the glutamate (B1630785) binding site on the AMPA receptor, thereby inhibiting its activation.[1][3] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action on AMPA receptors mediates the majority of fast excitatory synaptic transmission.[4] Overactivation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage following stroke, trauma, and in various neurodegenerative diseases.[5]
This compound's high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors makes it a valuable tool for isolating and studying AMPA receptor-mediated currents and their downstream effects.[6] It has been utilized in numerous preclinical studies to investigate its neuroprotective and anticonvulsant properties.[1] While its development for clinical use in stroke and trauma was halted due to side effects, it remains a critical pharmacological tool for basic and preclinical research.[2]
These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in common experimental paradigms.
Mechanism of Action
AMPA receptors are ionotropic glutamate receptors that form ligand-gated ion channels.[4] Upon binding glutamate, the receptor undergoes a conformational change, opening a central pore permeable to sodium (Na+) and potassium (K+) ions, and in the absence of the edited GluA2 subunit, calcium (Ca2+) ions.[7] The resulting influx of positive ions leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).
This compound functions as a competitive antagonist. It binds to the same site as glutamate but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and subsequently inhibits ion channel opening, thereby blocking the excitatory current.
Caption: this compound competitively blocks the AMPA receptor, preventing channel activation.
Data Presentation: Pharmacological Profile
This compound's potency and selectivity have been characterized in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound
| Assay Type | Preparation | Measured Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Electrophysiology | Rat Cortical Slices | Inhibition of AMPA-induced currents | 21 nM | [1] |
| Spreading Depression | Chicken Retina | Inhibition of quisqualate-induced depression | 200 nM | [6] |
| Spreading Depression | Chicken Retina | Inhibition of kainate-induced depression | 76 nM |[6] |
Table 2: Receptor Binding Selectivity of this compound
| Target | Ligand | Ki Value | Reference |
|---|---|---|---|
| AMPA Receptor | Quisqualate | 3.2 nM | [6] |
| Kainate Receptor | Kainate | 100 nM | [6] |
| NMDA Receptor | NMDA | 8.5 µM |[6] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Acute Brain Slices
This protocol describes how to use this compound to block AMPA receptor-mediated synaptic currents in acute brain slices using whole-cell patch-clamp recordings.
Caption: Experimental workflow for in vitro electrophysiology using this compound.
Objective: To quantify the inhibitory effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
This compound (ZK200775) stock solution (e.g., 10 mM in DMSO, stored at -20°C).
-
Rodent (e.g., P14-P21 Sprague-Dawley rat).
-
Vibratome or tissue slicer.
-
Dissection tools.
-
Artificial cerebrospinal fluid (ACSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Gassed with 95% O2 / 5% CO2.
-
Ice-cold cutting solution (sucrose-based or similar).
-
Internal solution for patch pipette, e.g., in mM: 130 Cs-methanesulfonate, 10 HEPES, 10 Phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP.
-
Patch-clamp rig with amplifier, micromanipulators, and perfusion system.
-
Picrotoxin (100 µM) and D-AP5 (50 µM) to block GABAA and NMDA receptors, respectively.
Methodology:
-
Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Cut 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a recovery chamber with ACSF, incubated at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated ACSF (containing Picrotoxin and D-AP5) at 2-3 mL/min.
-
Using DIC/IR optics, identify a target neuron (e.g., a pyramidal cell in Layer V of the cortex).
-
Establish a whole-cell voltage-clamp configuration. Clamp the cell at -70 mV to record EPSCs.
-
-
Experimental Procedure:
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Record stable baseline EPSCs for 5-10 minutes.
-
Prepare the final working concentration of this compound by diluting the stock solution in the perfusion ACSF. A typical concentration to achieve strong blockade is 100-200 nM.
-
Switch the perfusion to the ACSF containing this compound and record for 10-15 minutes until a new steady-state response is reached.
-
(Optional) Switch the perfusion back to the control ACSF to observe washout/reversibility of the drug effect.
-
-
Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Average the amplitude of the last 2 minutes of baseline recording and compare it to the average amplitude of the last 2 minutes of this compound application.
-
Calculate the percentage of inhibition caused by this compound.
-
Protocol 2: In Vivo Neuroprotection in a Rodent Stroke Model
This protocol outlines the use of this compound in a transient middle cerebral artery occlusion (tMCAO) model to assess its neuroprotective effects.[1]
Objective: To determine if this compound administration reduces infarct volume following an ischemic insult.
Materials:
-
Adult male rodents (e.g., Wistar rats, 250-300g).
-
Anesthesia (e.g., isoflurane).
-
Surgical microscope and tools.
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip.
-
This compound solution for intravenous (i.v.) infusion, prepared in a vehicle-compatible for in vivo use.[1]
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining.
Methodology:
-
Surgical Procedure (tMCAO):
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
This compound can be administered via intravenous infusion. For example, an infusion of 0.1-10 mg/kg/h for 6 hours can be initiated at the time of reperfusion or with a delay.[1]
-
The control group should receive a vehicle-only infusion.
-
-
Assessment of Infarct Volume:
-
At 24 or 48 hours post-tMCAO, euthanize the animals and harvest the brains.
-
Chill the brains and slice them into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Image the stained sections.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume, often corrected for edema, and express it as a percentage of the total hemispheric volume.
-
Compare the infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test).
-
Caption: Logical diagram of this compound's research applications.
References
- 1. This compound | ZK200775 | MPQX | AMPAR antagonist | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
Application Notes and Protocols for Fanapanel Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel, also known as ZK200775 and MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a quinoxalinedione (B3055175) derivative, it plays a crucial role in the investigation of cerebrovascular-related conditions and neuronal signaling pathways.[1] Accurate preparation of a stable this compound stock solution is a critical first step for reliable and reproducible results in in vitro studies. These application notes provide a comprehensive guide to the preparation, storage, and application of this compound stock solutions for cell-based assays.
Quantitative Data Summary
Proper handling and accurate measurements are essential for the consistent performance of this compound in experimental settings. The following table summarizes key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Source |
| Molecular Weight | 409.25 g/mol | [3] |
| Solubility | Soluble in DMSO (1.25 mg/mL or 3.05 mM) | [3] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | [1] |
| Powder Storage | -20°C for up to 3 years | [3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocol: Preparation of a 1 mM this compound Stock Solution
This protocol details the steps for preparing a 1 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Technique: To prevent contamination, perform all steps in a sterile environment, such as a laminar flow hood.
-
Weighing: Carefully weigh 4.09 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 10 mL of sterile, cell culture grade DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the complete dissolution of the compound. A brief sonication may be necessary to fully dissolve the powder.[1] Visually inspect the solution to ensure no particles are visible.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3]
Experimental Protocol: In Vitro Cell-Based Assay for AMPA Receptor Antagonism
This protocol outlines a general procedure for assessing the antagonistic activity of this compound on AMPA receptors in a neuronal cell line.
Materials:
-
Neuronal cell line expressing AMPA receptors (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
This compound stock solution (1 mM in DMSO)
-
AMPA (agonist)
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Prepare a solution of AMPA in cell culture medium at a concentration known to elicit a sub-maximal response.
-
-
Compound Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared this compound working solutions to the respective wells.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
-
Include a "positive control" group that will be treated with AMPA alone.
-
Include a "negative control" group with cells in medium only.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation: Add the AMPA solution to all wells except the negative control group.
-
Incubation: Incubate the plate for a period sufficient to observe a cellular response (e.g., changes in cell viability due to excitotoxicity), typically 24-72 hours.
-
Endpoint Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the AMPA-induced cellular response.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMPA Receptor Signaling and this compound Inhibition.
Caption: In Vitro this compound Assay Workflow.
References
Fanapanel: Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel, also known as ZK200775 and MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It exhibits high affinity for the AMPA receptor, thereby blocking the binding of the excitatory neurotransmitter glutamate. This antagonism modulates excitatory neurotransmission in the central nervous system. These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of AMPA receptors in neurological disorders. This document provides detailed application notes and protocols for the solubilization and use of this compound in both dimethyl sulfoxide (B87167) (DMSO) for in vitro studies and saline-based formulations for in vivo applications.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration | Molar Concentration (approx.) | Notes |
| DMSO | 1.25 mg/mL | 3.05 mM | May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Saline | Insoluble (practically) | - | Direct dissolution in saline is not recommended. |
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Shelf Life |
| Powder | - | -20°C | 3 years |
| 4°C | 2 years | ||
| Stock Solution | DMSO | -80°C | 6 months |
| -20°C | 1 month |
Signaling Pathway
This compound acts as a competitive antagonist at the AMPA receptor, preventing the binding of glutamate. This action blocks the influx of sodium ions (Na+) and, depending on the subunit composition of the receptor, calcium ions (Ca2+), into the postsynaptic neuron. This reduction in ion flow leads to a decrease in excitatory postsynaptic potentials. Downstream, the antagonism of AMPA receptors has been shown to inhibit the Extracellular signal-regulated kinase (ERK1/2) pathway, a key signaling cascade involved in cell proliferation and survival. This inhibition subsequently leads to reduced phosphorylation of the cAMP-responsive element binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO for In Vitro Assays
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 409.26 g/mol ), weigh out 4.09 mg of this compound powder.
-
Aliquot this compound: Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that there are no visible particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions:
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed levels that are toxic to the specific cell line being used (typically <0.5%, with an ideal concentration of ≤0.1%). Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Figure 2: Experimental workflow for preparing this compound for in vitro assays.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
As this compound is poorly soluble in aqueous solutions, a co-solvent system is required for in vivo administration. The following is a general protocol for a commonly used vehicle. Note: This formulation may require optimization depending on the specific experimental requirements and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Prepare this compound in DMSO: Prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the complete formulation, you can prepare a 20 mg/mL stock in DMSO.
-
Sequential Addition of Solvents: In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution and vortex thoroughly until the solution is clear.
-
Add Tween-80: Add the required volume of Tween-80 and vortex again to ensure complete mixing.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume.
-
Final Inspection: Ensure the final solution is clear and free of any precipitation before administration.
Example Calculation for 1 mL of a 2 mg/mL this compound formulation:
-
This compound in DMSO: 100 µL of a 20 mg/mL stock.
-
PEG300: 400 µL.
-
Tween-80: 50 µL.
-
Saline: 450 µL.
Important Considerations for In Vivo Studies:
-
Always prepare the formulation fresh on the day of the experiment.
-
Administer the formulation at room temperature.
-
Include a vehicle control group that receives the same formulation without the active compound.
-
The tolerability of this vehicle should be assessed in the specific animal model and for the intended route of administration.
References
Application Notes and Protocols for Fanapanel in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of Fanapanel (also known as ZK200775 or MPQX), a selective and competitive AMPA/kainate receptor antagonist, in neuronal cultures. This compound is a valuable tool for investigating glutamatergic neurotransmission, excitotoxicity, and neuroprotection in vitro.
Mechanism of Action
This compound is a quinoxalinedione (B3055175) derivative that acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By binding to the glutamate (B1630785) binding site on the AMPA receptor, this compound prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the neuron. This action effectively reduces excitatory postsynaptic potentials and can protect neurons from excitotoxic damage caused by excessive glutamate receptor activation.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound from various assays. These values are crucial for determining the appropriate concentration range for your experiments.
| Parameter | Agonist/Ligand | Preparation | Value | Reference |
| IC₅₀ | AMPA-induced currents | Cultured Hippocampal Neurons | 21 nM | [1] |
| IC₅₀ | Quisqualate-induced spreading depression | Chicken Retina | 200 nM | [2] |
| IC₅₀ | Kainate-induced spreading depression | Chicken Retina | 76 nM | [2] |
| Kᵢ | [³H]-Quisqualate binding | Cortical Slice Preparation | 3.2 nM | [2] |
| Kᵢ | [³H]-Kainate binding | Cortical Slice Preparation | 100 nM | [2] |
| IC₅₀ | NMDA-induced spreading depression | Chicken Retina | 13 µM | [2] |
Recommended Concentrations for Neuronal Cultures
Based on the provided in vitro data, the following concentration ranges are recommended for common applications of this compound in primary neuronal cultures. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal culture system and experimental endpoint.
| Application | Recommended Concentration Range | Notes |
| Neuroprotection against Excitotoxicity | 10 nM - 1 µM | Start with a concentration around the IC₅₀ for AMPA receptor antagonism (e.g., 20-100 nM) and titrate up. Higher concentrations may be necessary depending on the severity of the excitotoxic insult. |
| Electrophysiology (Blocking AMPA receptor-mediated currents) | 10 nM - 500 nM | Effective concentrations for blocking synaptic currents are typically in the low nanomolar range. The IC₅₀ of 21 nM for AMPA-induced currents in hippocampal neurons is a good starting point. |
| Chronic Inhibition of Synaptic Transmission | 1 nM - 100 nM | For long-term studies, use the lowest effective concentration to minimize potential off-target effects or cellular compensation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a powder. Reconstitute it in a suitable solvent such as sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquotting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
Protocol 2: Determining the Optimal Neuroprotective Concentration of this compound
This protocol outlines a method to determine the effective concentration of this compound for protecting primary cortical neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well)
-
This compound stock solution
-
L-glutamic acid
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons in a 96-well plate at a suitable density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well) and culture for at least 7-10 days to allow for maturation and synapse formation.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in neuronal culture medium from your stock solution. A suggested range is 1 nM to 10 µM.
-
Remove the existing culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for 1-2 hours at 37°C and 5% CO₂.
-
Glutamate-induced Excitotoxicity: Prepare a solution of L-glutamic acid in culture medium. The final concentration to induce excitotoxicity will need to be optimized for your specific culture system (a common starting range is 20-100 µM).
-
Add the glutamate solution to all wells except for the "no-glutamate" control wells.
-
Incubate the plate for the desired duration of the excitotoxic insult (e.g., 15-30 minutes for acute toxicity, or longer for delayed cell death paradigms).
-
Washout: After the glutamate exposure, gently wash the neurons twice with pre-warmed PBS.
-
Recovery: Replace the PBS with fresh, pre-warmed neuronal culture medium (without this compound or glutamate).
-
Incubation: Return the plate to the incubator and culture for 24 hours to allow for the development of cell death.
-
Assessment of Neuronal Viability: After 24 hours, assess neuronal viability using your chosen method (e.g., MTT assay, LDH release assay, or fluorescence imaging with live/dead stains) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection for each this compound concentration relative to the glutamate-only control. Plot the neuroprotection percentage against the this compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Visualizations
Signaling Pathway of AMPA Receptor Antagonism by this compound
Caption: Mechanism of this compound action as an AMPA receptor antagonist.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal neuroprotective concentration of this compound.
References
Fanapanel (ZK-200775): Application Notes and Protocols for Rodent Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel (also known as MPQX or ZK-200775) is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] Developed by Schering AG, it was investigated for its neuroprotective potential in the treatment of cerebral ischemia associated with stroke and trauma. Preclinical studies in rodent models of focal cerebral ischemia demonstrated significant neuroprotective effects.[2] However, clinical development was halted due to adverse effects in human trials, including excessive sedation and transient neurological deterioration. Despite its clinical discontinuation, the preclinical data for this compound provides a valuable reference for the study of AMPA receptor antagonism in ischemic stroke models.
These application notes provide a detailed overview of the preclinical protocols and data for this compound in rodent models of ischemia, based on published studies.
Mechanism of Action: Targeting Glutamate (B1630785) Excitotoxicity
During cerebral ischemia, reduced blood flow leads to energy failure and excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[3][4] This overstimulates glutamate receptors, particularly NMDA and AMPA receptors, leading to a massive influx of calcium ions (Ca²⁺) into neurons.[5][6] The resulting intracellular Ca²⁺ overload triggers a cascade of neurotoxic events, including the activation of proteases and lipases, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal death.[6] This process is known as excitotoxicity.[4]
This compound acts as a competitive antagonist at the AMPA receptor, blocking the binding of glutamate and thereby attenuating the excitotoxic cascade.[1] By inhibiting AMPA receptor-mediated depolarization and calcium influx, this compound helps to preserve neuronal integrity in the ischemic penumbra, the area of moderately ischemic tissue surrounding the core infarct.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in rodent models of focal cerebral ischemia. The following tables summarize the key findings from the study by Turski et al. (1998).[2]
Table 1: Neuroprotective Effect of this compound in Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
| Treatment Group | Dose (mg/kg/h) | Infusion Start Time (post-MCAO) | Infarct Volume (mm³) (Mean ± SEM) | % Reduction in Infarct Volume |
| Vehicle | - | 1 h | 129.8 ± 8.4 | - |
| This compound | 3 | 1 h | 68.8 ± 7.2 | 47 |
| This compound | 3 | 2 h | 70.1 ± 6.9 | 46 |
| This compound | 3 | 4 h | 72.7 ± 7.5 | 44 |
| This compound | 3 | 5 h | 75.3 ± 8.1 | 42 |
*p < 0.05 compared to vehicle
Table 2: Neuroprotective Effect of this compound in Transient Middle Cerebral Artery Occlusion (90 min) in Rats
| Treatment Group | Dose (mg/kg/h) | Infusion Start Time | Infarct Volume (mm³) (Mean ± SEM) | % Reduction in Infarct Volume |
| Vehicle | - | Onset of Reperfusion | 118.7 ± 9.3 | - |
| This compound | 0.1 | Onset of Reperfusion | 65.3 ± 6.8 | 45 |
| This compound | 1 | Onset of Reperfusion | 93.3 ± 7.6 | 19 |
| This compound | 3 | Onset of Reperfusion | 74.8 ± 7.5 | 35 |
| This compound | 0.1 | 2 h post-Reperfusion | 68.8 ± 7.1* | 42 |
*p < 0.05 compared to vehicle
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound.[2]
Rodent Models of Focal Cerebral Ischemia
1. Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Fischer 344 rats (260-290 g).[2]
-
Anesthesia: Halothane.[2]
-
Procedure: The right middle cerebral artery (MCA) is exposed via a subtemporal approach. The MCA is then permanently occluded by microbipolar coagulation.[2] The common carotid arteries are transiently occluded during the procedure.
-
Confirmation of Ischemia: Successful occlusion is confirmed by a significant reduction in cortical blood flow, monitored using laser Doppler flowmetry.
2. Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Fischer 344 rats (260-290 g).[2]
-
Anesthesia: Halothane.[2]
-
Procedure: An intraluminal suture method is commonly used. A nylon monofilament is introduced into the internal carotid artery and advanced to occlude the origin of the MCA.[7][8] After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.[2][9]
-
Confirmation of Occlusion and Reperfusion: Laser Doppler flowmetry is used to monitor the drop in cerebral blood flow during occlusion and its restoration upon reperfusion.
This compound Administration Protocol
-
Formulation: this compound (ZK200775) is dissolved in a suitable vehicle for intravenous administration.
-
Route of Administration: Continuous intravenous (i.v.) infusion.[2]
-
Dosage:
-
Timing of Administration (Therapeutic Window):
Assessment of Neuroprotection
-
Infarct Volume Measurement:
-
Animals are euthanized at a predetermined time point (e.g., 3 days post-ischemia).[2]
-
Brains are removed and sectioned coronally.
-
Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
The volume of the infarct is quantified using image analysis software.
-
-
Neurological Deficit Scoring:
-
Behavioral tests can be used to assess motor and neurological function post-ischemia. Common tests include the rotarod test for motor coordination and various neurological scoring systems to evaluate posture, gait, and sensory function.[10]
-
References
- 1. ZK 200775 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 5. Channels Involved in Ischemia-Mediated Neuronal Damage - Ace Therapeutics [acetherapeutics.com]
- 6. Molecular mechanisms of ischemia and glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPA Receptor Antagonist Perampanel Ameliorates Post-Stroke Functional and Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Fanapanel in Synaptic Plasticity Research
Audience: Researchers, scientists, and drug development professionals.
Topic: Utilization of Fanapanel (MPQX), a selective AMPA receptor antagonist, as a tool to investigate the mechanisms of synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Introduction to this compound (MPQX)
This compound, also known as MPQX or ZK-200775, is a potent and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the vast majority of fast excitatory neurotransmission in the central nervous system (CNS).[3] By binding to the glutamate site on the AMPA receptor, this compound blocks the influx of sodium ions that would normally occur upon glutamate binding, thereby inhibiting postsynaptic depolarization.[3][4] This mechanism makes this compound an invaluable pharmacological tool for dissecting the role of AMPA receptor activation in synaptic transmission and plasticity. While highly selective for AMPA receptors, it can also show activity at kainate receptors, another type of ionotropic glutamate receptor, though with lower affinity.[5]
Mechanism of Action in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory.[6][7][8] Two of the most studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting weakening of synapses.[9][10]
The induction of many forms of LTP and LTD at excitatory synapses is critically dependent on the trafficking and function of postsynaptic AMPA receptors.[6][9][11]
-
LTP Expression: A key mechanism for the expression of LTP is the insertion of additional AMPA receptors into the postsynaptic membrane, which increases the synapse's sensitivity to glutamate.[11][12]
-
LTD Expression: Conversely, LTD is often associated with the removal (endocytosis) of AMPA receptors from the synaptic membrane.[11]
This compound, by blocking AMPA receptors, allows researchers to probe the necessity of AMPA receptor activation for both the induction and expression phases of LTP and LTD.
Quantitative Data: Receptor Selectivity & Potency
The selectivity and potency of this compound are crucial for designing and interpreting experiments. The following table summarizes key quantitative parameters.
| Parameter | Receptor/Condition | Value | Reference |
| Ki | AMPA (quisqualate-stimulated) | 3.2 nM | [5] |
| Ki | Kainate | 100 nM | [5] |
| Ki | NMDA | 8.5 µM | [5] |
| IC50 | AMPA-induced currents (rat cortical slice) | 21 nM | [13] |
| IC50 | Spreading depression (quisqualate) | 200 nM | [5] |
| IC50 | Spreading depression (kainate) | 76 nM | [5] |
Table 1: Binding affinities (Ki) and inhibitory concentrations (IC50) of this compound. This data highlights this compound's high selectivity for AMPA receptors over kainate and NMDA receptors.
Application in Studying Long-Term Potentiation (LTP)
LTP induction at many central synapses (e.g., the hippocampal CA1 region) requires strong postsynaptic depolarization to relieve the Mg2+ block of NMDA receptors, allowing Ca2+ influx.[3] This depolarization is primarily driven by AMPA receptor activation.[3][4] this compound can be used to investigate the role of AMPA receptors in this process.
Diagram: this compound's Role in Blocking LTP Induction
Caption: this compound competitively blocks glutamate binding to AMPA receptors.
Experimental Protocol: In Vitro Electrophysiology (Hippocampal Slices)
This protocol outlines a method to test if AMPA receptor activation is necessary for LTP induction.
1. Preparation of Hippocampal Slices:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P35 rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. This compound Application and LTP Induction:
-
Control Group: After baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
This compound Group: After baseline, perfuse the slice with aCSF containing this compound (e.g., 10-50 nM) for at least 20 minutes to ensure receptor blockade.
-
While still in the presence of this compound, apply the same HFS protocol.
-
After the HFS, wash out the this compound by perfusing with standard aCSF.
-
Continue recording fEPSPs for at least 60 minutes post-HFS in both groups.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the pre-HFS baseline period.
-
Compare the degree of potentiation (the percentage increase in fEPSP slope) between the control and this compound-treated groups.
Expected Outcome: The control group should exhibit robust LTP, while the this compound group should show a significant reduction or complete blockade of LTP induction, demonstrating the necessity of AMPA receptor-mediated depolarization for this form of plasticity.
Diagram: Experimental Workflow for LTP Study
Caption: Workflow for an in vitro electrophysiology experiment using this compound.
Application in Studying Long-Term Depression (LTD)
Certain forms of LTD are also dependent on AMPA receptor activity. For example, NMDAR-dependent LTD is typically induced by prolonged, low-frequency stimulation (LFS) which causes a modest, sustained rise in postsynaptic Ca2+. This process also relies on the initial depolarization provided by AMPA receptors.
Experimental Protocol: In Vitro LTD Study
The protocol is similar to the LTP experiment, with the primary difference being the induction protocol.
1. Preparation and Recording:
-
Follow steps 1 and 2 from the LTP protocol to prepare slices and establish a stable baseline fEPSP recording.
2. This compound Application and LTD Induction:
-
Control Group: After baseline, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).
-
This compound Group: After baseline, perfuse the slice with this compound (e.g., 10-50 nM) for 20 minutes.
-
Apply the LFS protocol in the presence of this compound.
-
Wash out the drug and continue recording for at least 60 minutes post-LFS.
3. Data Analysis:
-
Measure and normalize the fEPSP slope as described for the LTP experiment.
-
Compare the degree of depression (the percentage decrease in fEPSP slope) between the control and this compound-treated groups.
Expected Outcome: Application of this compound is expected to block the induction of this form of LTD, indicating that AMPA receptor activation is required for the modest depolarization needed to trigger the downstream signaling cascade.
Concluding Remarks
This compound is a powerful and selective tool for neuroscientists. Its ability to competitively antagonize AMPA receptors allows for the precise dissection of the role these receptors play in the complex processes of synaptic plasticity. By using this compound in well-controlled electrophysiological or behavioral experiments, researchers can determine the necessity of AMPA receptor-mediated transmission for the induction and expression of various forms of LTP and LTD, providing deeper insights into the molecular underpinnings of learning and memory. However, researchers should be mindful of its potential off-target effects at kainate receptors, especially at higher concentrations.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Learning-related synaptic plasticity: LTP and LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synaptic plasticity and learning and memory: LTP and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamical model of long-term synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 12. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | ZK200775 | MPQX | AMPAR antagonist | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Characterization of AMPA Receptor Antagonists using ZK-200775 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a critical target for drug discovery in various neurological disorders.[1][2] Competitive antagonists of the AMPA receptor have therapeutic potential for conditions characterized by excessive glutamatergic signaling, such as epilepsy and cerebral ischemia.[2] ZK-200775 (also known as Fanapanel or MPQX) is a potent and selective competitive antagonist of the AMPA/kainate receptor subtype of ionotropic glutamate (B1630785) receptors.[3][4] This document provides detailed protocols for two fundamental in vitro assays to characterize the pharmacological profile of novel AMPA receptor antagonists, using ZK-200775 as a reference compound: a radioligand binding assay and a functional electrophysiological assay.
Signaling Pathway of AMPA Receptor Antagonism
AMPA receptors are ligand-gated ion channels that, upon binding to the neurotransmitter glutamate, undergo a conformational change that opens a transmembrane pore permeable to sodium and calcium ions.[5] This influx of positive ions leads to depolarization of the postsynaptic membrane, propagating the nerve impulse. Competitive antagonists like ZK-200775 bind to the same site as glutamate on the AMPA receptor but do not activate the channel. By occupying the binding site, they prevent glutamate from binding and thereby inhibit channel opening and subsequent neuronal excitation.
Data Presentation: In Vitro Pharmacology of ZK-200775
The following tables summarize the in vitro binding and functional data for ZK-200775, which can be used as a benchmark for novel compounds.
Table 1: Radioligand Binding Affinities of ZK-200775 for Glutamate Receptors in Rat Cortical Membranes
| Radioligand | Receptor Target | ZK-200775 IC₅₀ (µM) | ZK-200775 Kᵢ (nM) |
| [³H]-AMPA | AMPA | 0.12 ± 0.09 | 120 |
| [³H]-CNQX | AMPA/Kainate | 0.032 ± 0.008 | 32 |
| [³H]-Kainate | Kainate | 2.5 ± 0.2 | - |
| [³H]-CPP | NMDA | 2.8 ± 0.35 | - |
Data compiled from Turski et al., 1998.
Table 2: Functional Antagonism of ZK-200775 in Rat Cortical Slices
| Agonist | ZK-200775 Kᵢ (nM) |
| Quisqualate (AMPA agonist) | 3.2 |
| Kainate | 100 |
| NMDA | 8500 |
Data compiled from Turski et al., 1998.
Experimental Protocols
Radioligand Binding Assay for AMPA Receptor Antagonists
This protocol describes a competitive binding assay to determine the affinity of a test compound for the AMPA receptor using rat cortical membranes and a radiolabeled ligand.
Experimental Workflow:
References
- 1. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Frontiers | AMPA receptors in the evolving synapse: structure, function, and disease implications [frontiersin.org]
Fanapanel Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel (ZK-200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with some activity at the kainate receptor.[1] By blocking the action of the excitatory neurotransmitter glutamate (B1630785) at these receptors, this compound reduces excessive neuronal excitation, a key mechanism in various neurological disorders. This has led to its investigation in animal models for its neuroprotective and anticonvulsant properties. These application notes provide a comprehensive overview of this compound administration in animal studies, including detailed protocols and data summaries to guide researchers in their experimental design.
Mechanism of Action: AMPA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to AMPA receptors leads to the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions.[2][3] This influx causes neuronal depolarization. Under pathological conditions such as ischemia or seizures, excessive glutamate release leads to over-activation of AMPA receptors, resulting in a massive influx of ions, particularly calcium. This "excitotoxicity" triggers a cascade of downstream events, including the activation of proteases and kinases like JNK, mitochondrial dysfunction, and ultimately, neuronal cell death.[2][3][4] this compound competitively binds to the glutamate binding site on the AMPA receptor, thereby preventing glutamate-mediated activation and the subsequent excitotoxic cascade.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound competitively antagonizes the AMPA receptor, blocking glutamate-induced ion influx and subsequent excitotoxicity.
Applications in Animal Models
Neuroprotection in Ischemic Stroke
This compound has been extensively studied in rodent models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model. These studies have demonstrated its efficacy in reducing infarct volume and improving neurological outcomes.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a transient MCAO model, a widely used method to mimic human ischemic stroke.[5][6][7]
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad, as temperature can significantly impact stroke outcome.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a nylon monofilament (e.g., 4-0) with a blunted, coated tip through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.[8]
-
After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Preparation: this compound (ZK-200775) can be dissolved in a suitable vehicle. Due to its phosphonate (B1237965) group, it has improved water solubility compared to other quinoxalinediones.
-
Route of Administration: Intravenous (i.v.) infusion is a common route.
-
Dosage and Timing: A continuous i.v. infusion of 3 mg/kg/h for 6 hours, initiated at the time of reperfusion, has been shown to be effective.[9] Dose-response studies have explored a range of infusion rates from 0.01 to 3 mg/kg/h.[9]
-
-
Outcome Assessment:
-
Neurological deficit scoring can be performed at various time points post-MCAO.
-
After a set survival period (e.g., 24-72 hours), euthanize the animal and remove the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The healthy tissue stains red, while the infarcted tissue remains white.[5]
-
Quantify the infarct volume using image analysis software.
-
Quantitative Data Summary: Neuroprotection in Ischemia Models
| Animal Model | Species | This compound Dose | Administration Route & Timing | Outcome Measure | Efficacy | Reference |
| Transient MCAO | Rat | 3 mg/kg/h for 6h | i.v. infusion starting at reperfusion | Infarct volume reduction | Significant reduction | [9] |
| Permanent MCAO | Rat | 3 mg/kg/h for 6h | i.v. infusion starting at MCAO | Infarct volume reduction | Significant reduction | [9] |
| Photothrombotic Stroke | Rat | Not specified | Not specified | Infarct size reduction | 40.1% reduction (with Talampanel) | [10] |
| Transient MCAO | Mouse | Not specified | Not specified | Infarct volume reduction | 44.5% (striatum) & 39.3% (hippocampus) reduction (with Talampanel) | [10] |
Anticonvulsant Activity
This compound and other AMPA receptor antagonists have demonstrated broad-spectrum anticonvulsant activity in various rodent models of seizures.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.[11][12]
-
Animal Preparation:
-
Male CF-1 mice or similar strains are commonly used.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p. or oral - p.o.).
-
-
Seizure Induction:
-
At the time of expected peak drug effect (e.g., 30-60 minutes post-administration), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
-
Outcome Assessment:
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the percentage of animals protected from the tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀) for anticonvulsant activity.
-
Quantitative Data Summary: Anticonvulsant Efficacy
| Animal Model | Species | AMPA Antagonist | Administration Route | ED₅₀ | Reference |
| MES-induced seizures | Mouse | Perampanel | p.o. | 1.6 mg/kg | [13] |
| Audiogenic seizures | Mouse | Perampanel | p.o. | 0.47 mg/kg | [13] |
| PTZ-induced seizures | Mouse | Perampanel | p.o. | 0.94 mg/kg | [13] |
| Amygdala-kindled seizures | Rat | Perampanel | p.o. | N/A (significant increase in afterdischarge threshold) | [13] |
Neuroprotection in Traumatic Brain Injury (TBI)
AMPA receptor antagonists are also being investigated for their potential to mitigate secondary injury cascades following traumatic brain injury.
Experimental Protocol: Controlled Cortical Impact (CCI) in Rats
The CCI model produces a reproducible and focal cortical contusion.[14][15]
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat and mount it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
-
Injury Induction:
-
Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura. Injury severity can be modulated by adjusting the impact velocity, depth, and dwell time.
-
-
This compound Administration:
-
Administration can be pre- or post-injury. For example, another AMPA antagonist, perampanel, has been administered orally at 5 mg/kg.[16]
-
-
Outcome Assessment:
-
Assess motor and cognitive function using tests like the rotarod and Morris water maze.
-
Measure brain edema and contusion volume.
-
Perform histological analysis to assess neuronal apoptosis (e.g., TUNEL staining).
-
Quantitative Data Summary: Neuroprotection in TBI Models
| Animal Model | Species | AMPA Antagonist | Administration Route & Dose | Outcome Measure | Efficacy | Reference |
| CCI | Rat | Perampanel | p.o., 5 mg/kg | Brain edema, contusion volume, motor & cognitive function | Significant attenuation of deficits | [16] |
| Lateral Fluid Percussion | Rat | Perampanel | Not specified | Learning and memory | Reduced impairments | [17] |
Experimental Workflow and Logical Rationale
The following diagrams illustrate a typical experimental workflow for evaluating this compound in an MCAO model and the logical rationale for its use.
Caption: A typical experimental workflow for assessing this compound's neuroprotective effects in a rat MCAO model.
Caption: The logical rationale for using this compound to achieve neuroprotection by blocking the excitotoxic cascade.
Conclusion
This compound and other AMPA receptor antagonists have demonstrated significant therapeutic potential in a variety of preclinical models of neurological disorders. The protocols and data presented here provide a foundation for researchers to design and execute robust animal studies to further investigate the efficacy and mechanisms of action of these compounds. Careful attention to experimental detail, including animal model selection, drug administration parameters, and outcome measures, is crucial for obtaining reliable and translatable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 3. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rwdstco.com [rwdstco.com]
- 7. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 8. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 15. Animal modelling of traumatic brain injury in preclinical drug development: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute administration of perampanel, an AMPA receptor antagonist, reduces cognitive impairments after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Potentiation (LTP) Block with Fanapanel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a crucial role in the expression of LTP. Fanapanel (ZK200775) is a potent and selective non-competitive antagonist of AMPA receptors. These application notes provide detailed protocols for utilizing this compound to block LTP in in vitro hippocampal slice preparations, a standard model for studying synaptic plasticity.
Mechanism of Action
This compound selectively antagonizes AMPA receptors, thereby inhibiting the increase in synaptic strength that characterizes LTP. During high-frequency stimulation, glutamate (B1630785) is released from the presynaptic terminal and binds to both NMDA and AMPA receptors on the postsynaptic membrane. The resulting depolarization via AMPA receptors is critical for the removal of the magnesium block from NMDA receptors, allowing for calcium influx and the initiation of the LTP signaling cascade. By blocking AMPA receptors, this compound prevents this initial depolarization, thus inhibiting the induction of LTP.
Data Presentation
The following tables summarize the quantitative data for this compound and the structurally related non-competitive AMPA receptor antagonist, Perampanel.
Table 1: this compound (ZK200775) Receptor Binding Affinity
| Receptor Ligand | Ki (nM) |
| Quisqualate (AMPA) | 3.2 |
| Kainate | 100 |
| NMDA | 8500 |
Data from MedchemExpress. Ki (inhibitor constant) is a measure of the binding affinity of an inhibitor to a receptor.
Table 2: Perampanel Inhibition of AMPA Receptor-Mediated Currents
| Agonist | Perampanel IC50 (µM) |
| AMPA | 0.58 |
| Kainate | 0.51 |
IC50 values represent the concentration of Perampanel required to inhibit 50% of the current response mediated by the respective agonist. Data is indicative of the potency of a similar non-competitive AMPA receptor antagonist.
Experimental Protocols
This section provides a detailed protocol for inducing and recording LTP in acute hippocampal slices and for applying this compound to block this potentiation.
Materials and Reagents
-
Animals: Male Wistar rats or C57BL/6 mice (postnatal day 15-30)
-
Dissection Tools: Surgical scissors, forceps, scalpel, petri dish
-
Vibratome or Tissue Chopper
-
Carbogen (B8564812) Gas: 95% O2 / 5% CO2
-
Artificial Cerebrospinal Fluid (ACSF) for Dissection (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
26 NaHCO3
-
10 D-Glucose
-
7 MgCl2
-
0.5 CaCl2
-
Prepare fresh and keep ice-cold, continuously bubbled with carbogen.
-
-
ACSF for Recording (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
26 NaHCO3
-
10 D-Glucose
-
1 MgCl2
-
2 CaCl2
-
Prepare fresh and bubble with carbogen for at least 30 minutes before use. Maintain at 30-32°C.
-
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that allows for minimal solvent addition to the recording ACSF.
-
Recording Equipment:
-
Slice chamber
-
Perfusion system
-
Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)
-
Amplifier
-
Digitizer
-
Data acquisition software
-
Methods
1. Hippocampal Slice Preparation
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated dissection ACSF.
-
Isolate the hippocampus from one hemisphere.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper in ice-cold dissection ACSF.
-
Transfer the slices to a holding chamber containing recording ACSF, bubbled with carbogen, and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated recording ACSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with an amplitude of 30-40% of the maximum response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes, delivering a single stimulus every 30 seconds.
3. Application of this compound
-
After establishing a stable baseline, switch the perfusion to recording ACSF containing the desired concentration of this compound.
-
Allow the slice to equilibrate with the this compound-containing ACSF for at least 15-20 minutes before attempting to induce LTP.
-
Continue to record baseline fEPSPs during this period to ensure the drug has reached a steady-state effect.
4. LTP Induction and Recording
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol, which consists of multiple bursts of high-frequency stimuli.
-
Immediately after the induction protocol, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to observe the effect of this compound on the expression of LTP.
-
For control experiments, induce LTP in slices not treated with this compound to confirm the viability of the slices and the effectiveness of the LTP induction protocol.
5. Data Analysis
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slope to the average slope of the baseline recording period.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Compare the magnitude of potentiation between control and this compound-treated slices. The magnitude of LTP is typically calculated as the average normalized fEPSP slope during the last 10 minutes of the recording.
Visualizations
Signaling Pathway of LTP Induction
Caption: Signaling cascade of NMDAR-dependent LTP induction.
Experimental Workflow for LTP Block with this compound
Caption: Experimental workflow for assessing this compound's effect on LTP.
Logical Relationship of this compound's LTP Block
Caption: this compound blocks LTP by inhibiting AMPA receptor-mediated depolarization.
Fanapanel (MPQX): Application Notes and Protocols for Epilepsy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel, also known as MPQX or ZK200775, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[2] Overactivation of these receptors is implicated in the pathophysiology of epilepsy, making AMPA receptor antagonists a key area of investigation for novel anti-seizure therapies.[2]
This compound, a quinoxalinedione (B3055175) derivative, has demonstrated anticonvulsant properties in various preclinical models of epilepsy.[2] Although its clinical development for stroke and trauma was halted due to safety concerns, including excessive sedation and potential glial cell toxicity, its utility as a research tool in epilepsy models remains significant for understanding the role of AMPA receptors in seizure generation and propagation.[1][3][4]
These application notes provide an overview of this compound's mechanism of action, quantitative data from key preclinical studies, and detailed protocols for its use in established epilepsy research models.
Mechanism of Action
This compound acts as a competitive antagonist at the AMPA receptor, competing with the endogenous ligand glutamate for the binding site. This action blocks the influx of cations (primarily Na+ and Ca2+) through the receptor's ion channel, thereby reducing excitatory postsynaptic potentials and dampening neuronal hyperexcitability that underlies seizure activity.
References
- 1. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 2. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fanapanel Concentration for Neuroprotection: A Technical Support Center
Welcome to the technical support center for researchers and drug development professionals utilizing Fanapanel for neuroprotective studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Compound Handling and Preparation
Question: How should I prepare a stock solution of this compound for in vitro experiments?
Answer:
This compound has limited solubility in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve in high-quality, anhydrous DMSO to a stock concentration of 10 mM.
-
If solubility is an issue, gentle warming and vortexing can be applied.
-
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Question: I'm observing precipitation when I dilute my this compound stock solution into the cell culture medium. What should I do?
Answer:
This is a common issue due to the lower solubility of this compound in aqueous media. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in cell culture medium to gradually decrease the DMSO concentration.
-
Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing During Dilution: Vortex the medium gently while adding the stock solution to ensure rapid and even distribution.
Experimental Design and Concentration Optimization
Question: What is a good starting concentration range for this compound in a neuroprotection assay?
Answer:
The optimal concentration of this compound is highly dependent on the specific cell type and the nature of the neurotoxic insult. Based on available in vitro data, a good starting point for a dose-response experiment would be in the nanomolar to low micromolar range.
-
Initial Dose-Response: We recommend testing a range of concentrations from 10 nM to 10 µM to determine the optimal neuroprotective window for your specific experimental model.
Question: I am not observing a neuroprotective effect with this compound. What are the possible reasons?
Answer:
Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The concentration used may be too low to be effective or too high, leading to cytotoxicity that masks any protective effect. A comprehensive dose-response curve is essential.
-
Timing of Administration: The timing of this compound application relative to the neurotoxic insult is critical.
-
Pre-treatment: Ensure this compound is added with sufficient time (e.g., 1-2 hours) to interact with the cells before inducing the insult.
-
Post-treatment: The therapeutic window for post-insult treatment may be narrow. Experiment with different post-treatment time points.
-
-
Severity of Insult: The neurotoxic insult (e.g., duration of oxygen-glucose deprivation) may be too severe, causing irreversible damage that cannot be rescued by this compound. Titrate the severity of the insult to achieve a level of cell death (e.g., 50-70%) where neuroprotection can be effectively measured.
Question: I am observing increased cell death at higher concentrations of this compound. Why is this happening?
Answer:
While this compound is a competitive antagonist, high concentrations may lead to off-target effects or disrupt essential neuronal functions, leading to toxicity. Clinical trials for this compound were halted due to safety concerns, including possible glial cell toxicity. It is crucial to perform a cytotoxicity assay to determine the safe concentration range of this compound for your specific cell type.
Data Presentation: this compound In Vitro Activity
The following table summarizes key quantitative data for this compound's activity at AMPA and other glutamate (B1630785) receptors.
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 3.2 nM | Quisqualate-displaced [3H]AMPA binding | [1] |
| Ki | 100 nM | [3H]Kainate binding | [1] |
| Ki | 8.5 µM | NMDA receptor binding | [1] |
| IC50 | 200 nM | Quisqualate-induced spreading depression | [1] |
| IC50 | 76 nM | Kainate-induced spreading depression | [1] |
| IC50 | 13 µM | NMDA-induced spreading depression | [1] |
| IC50 | 18 µM | Glycine-induced spreading depression | [1] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound on primary neuronal cultures subjected to OGD, a common in vitro model for ischemic injury.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium with B-27 supplement
-
OGD medium (glucose-free DMEM or Neurobasal)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay (e.g., MTT, LDH release, or Calcein-AM/Ethidium Homodimer-1 staining)
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and allow them to mature for at least 7-10 days in vitro.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate for 1-2 hours in a standard cell culture incubator (37°C, 5% CO2).
-
-
Induction of OGD:
-
Pre-equilibrate the OGD medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for at least 30 minutes.
-
Remove the this compound-containing medium and wash the cells once with the equilibrated OGD medium.
-
Add the equilibrated OGD medium to the wells.
-
Place the plate in a hypoxic chamber at 37°C for the desired duration (e.g., 60-90 minutes). The optimal duration should be determined empirically to induce significant but sub-maximal cell death.
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Aspirate the OGD medium and replace it with the original pre-warmed culture medium (containing this compound or vehicle).
-
Return the plate to a normoxic incubator for a recovery period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the recovery period, assess cell viability using a chosen assay according to the manufacturer's protocol.
-
Calculate the percentage of neuroprotection afforded by this compound relative to the vehicle-treated OGD group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
Fanapanel Stability in Physiological Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Fanapanel in physiological solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions but can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For optimal stability, prepare a concentrated stock solution in DMSO. Store the powder at -20°C for up to 3 years and the DMSO stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: My this compound solution precipitates when I dilute it in my physiological buffer (e.g., PBS, aCSF). What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, often called "crashing out," occurs because the compound's solubility limit is exceeded in the aqueous environment. Here are several troubleshooting strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the pre-warmed physiological buffer. Add the stock solution dropwise while vortexing to ensure rapid and uniform mixing.
-
Use of Surfactants or Pluronics: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 0.1-1%), to the physiological solution can help maintain the solubility of this compound.
-
Gentle Warming: Pre-warming your physiological buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, prolonged heating should be avoided to prevent degradation.
Q3: How stable is this compound in common physiological solutions like Phosphate-Buffered Saline (PBS) or Artificial Cerebrospinal Fluid (aCSF)?
A3: While specific public data on the degradation kinetics of this compound in PBS or aCSF is limited, some manufacturers suggest that for in vivo use, this compound can be prepared in saline or PBS, implying a degree of short-term stability. However, for long-term experiments, the stability should be empirically determined. Quinoxalinedione (B3055175) derivatives, the chemical class of this compound, can be susceptible to hydrolysis under certain pH and temperature conditions. It is crucial to prepare fresh solutions for each experiment or validate the stability for the duration of your assay.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: Specific degradation pathways for this compound in physiological solutions have not been extensively published. However, based on the quinoxalinedione structure, potential degradation mechanisms could include hydrolysis of the phosphonic acid group or oxidative degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify the specific degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in physiological buffer | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a serial dilution. Add the DMSO stock to the pre-warmed buffer while vortexing. Consider using a surfactant like Tween 80 (0.1-1%). |
| Inconsistent experimental results | Degradation of this compound in the working solution over the course of the experiment. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific physiological buffer under your experimental conditions (time, temperature, light exposure). Store working solutions on ice and protected from light when not in immediate use. |
| Loss of compound activity | Repeated freeze-thaw cycles of the DMSO stock solution leading to degradation. | Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Cell toxicity observed | High final concentration of DMSO in the cell culture medium. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Physiological Buffer
This protocol describes a general method for preparing a working solution of this compound in a physiological buffer, such as PBS or aCSF, to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile physiological buffer (e.g., PBS, aCSF), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Based on the molecular weight of this compound (409.25 g/mol ), weigh out the appropriate amount of powder.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is fully dissolved. If necessary, brief sonication (5-10 minutes) can be used.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
While gently vortexing the pre-warmed physiological buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.
-
For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of buffer. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Protocol 2: Assessment of this compound Stability in aCSF (Forced Degradation Study)
This protocol outlines a forced degradation study to evaluate the stability of this compound in aCSF under elevated temperature.
Materials:
-
This compound working solution in aCSF (prepared as in Protocol 1)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath set to 40°C
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a fresh working solution of this compound in aCSF at a known concentration (e.g., 10 µM).
-
Aliquot the solution into multiple light-protected microcentrifuge tubes.
-
-
Time-Point Analysis:
-
Immediately analyze a "time zero" sample by HPLC to determine the initial concentration and purity of this compound.
-
Incubate the remaining samples at 40°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a sample tube from the incubator.
-
Allow the sample to cool to room temperature.
-
Analyze the sample by HPLC to quantify the remaining this compound and detect any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate constant and the half-life of this compound under these conditions.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
AMPA Receptor Signaling Pathway
This compound is a competitive antagonist of the AMPA receptor. By blocking the binding of glutamate (B1630785) to the AMPA receptor, it inhibits downstream signaling cascades that are crucial for synaptic plasticity.
Caption: this compound competitively antagonizes the AMPA receptor, blocking downstream signaling.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of an experiment to determine the stability of this compound in a physiological solution.
Caption: Workflow for assessing the stability of this compound in physiological solutions.
References
troubleshooting Fanapanel precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when working with Fanapanel, particularly concerning its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ZK200775 or MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It exhibits little activity against N-methyl-D-aspartate (NMDA) receptors.[3] By blocking the AMPA receptor, this compound inhibits the excitatory neurotransmission mediated by glutamate (B1630785), which is crucial for various functions in the central nervous system.[4]
Q2: Why does this compound precipitate in my cell culture medium?
This compound has low aqueous solubility, which can lead to precipitation when it is introduced into the aqueous environment of cell culture media. Several factors can contribute to this issue:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause of precipitation.
-
Improper Stock Solution Preparation: If the initial stock solution in Dimethyl Sulfoxide (DMSO) is not fully dissolved, the compound will precipitate upon dilution in the aqueous media.
-
Rapid Dilution: Adding the DMSO stock solution too quickly to the culture medium can cause a sudden change in solvent polarity, leading to precipitation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.
-
pH of the Medium: The pH of the cell culture medium can influence the charge state and solubility of the compound.[5][6][7][8]
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins from fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[9][10]
Troubleshooting Guides
This section provides step-by-step guidance to prevent and resolve this compound precipitation during your experiments.
Issue 1: Precipitation upon addition of this compound stock solution to media
This is the most common precipitation issue and is often related to the method of preparing and adding the working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Precipitation observed after a period of incubation
Precipitation that occurs over time in the incubator can be due to instability of the compound in the culture medium.
Troubleshooting Steps:
-
Temperature Stability: Ensure the incubator maintains a constant and correct temperature. Avoid frequent opening of the incubator door.
-
pH Stability: Monitor the pH of your cell culture medium over the course of the experiment, as cellular metabolism can alter it.
-
Media Evaporation: Check for and minimize media evaporation, which can concentrate this compound and other media components, leading to precipitation. Ensure proper humidification of the incubator.
-
Serum Protein Interaction: If using serum-containing media, consider that this compound may bind to proteins, and this interaction could change over time. Reducing the serum concentration, if experimentally feasible, may help.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
| Step | Procedure | Key Considerations |
| 1 | Weigh the required amount of this compound powder in a sterile microcentrifuge tube. | Use an analytical balance in a chemical fume hood. |
| 2 | Calculate the volume of 100% sterile DMSO needed to achieve a 10 mM concentration. | This compound Molecular Weight: 409.25 g/mol .[11] |
| 3 | Add the calculated volume of DMSO to the this compound powder. | Use high-quality, anhydrous DMSO to avoid introducing water. |
| 4 | Vortex the solution until the powder is completely dissolved. | Visually inspect for any undissolved particles. If necessary, sonicate the solution for a few minutes in a water bath.[12] |
| 5 | Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. | This prevents repeated freeze-thaw cycles which can degrade the compound. |
| 6 | Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] |
Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration.
| Step | Procedure | Key Considerations |
| 1 | Pre-warm the required volume of cell culture medium to 37°C. | This helps to prevent precipitation due to temperature shock. |
| 2 | Thaw an aliquot of the 10 mM this compound stock solution at room temperature. | |
| 3 | Perform serial dilutions of the stock solution in pre-warmed medium if a very low final concentration is required. | This gradual dilution helps to maintain solubility. |
| 4 | Add the calculated volume of the this compound stock solution (or the intermediate dilution) drop-wise to the pre-warmed medium while gently swirling the tube or plate. | This ensures rapid and even distribution of the compound. |
| 5 | Ensure the final concentration of DMSO in the medium is as low as possible, ideally below 0.5%.[13] | Higher concentrations of DMSO can be toxic to cells.[1][2][14][15][16] |
| 6 | Use the prepared working solution immediately. | Do not store the diluted this compound solution. |
Data Presentation
Table 1: this compound Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 1 mg/mL (2.44 mM)[12] | -20°C for up to 1 month, -80°C for up to 6 months[3] |
Table 2: Recommended Maximum Final DMSO Concentration in Cell Culture
| Cell Tolerance | Recommended Max. DMSO Concentration |
| General | ≤ 0.5%[13] |
| Sensitive Cell Lines | ≤ 0.1%[1][14][16] |
| More Robust Cell Lines | Up to 1-2% (must be empirically determined)[1][16] |
Mandatory Visualization
This compound's Mechanism of Action: AMPA Receptor Antagonism
This compound acts as a competitive antagonist at the AMPA receptor, preventing the binding of the excitatory neurotransmitter glutamate. This blockade inhibits the influx of sodium and calcium ions into the postsynaptic neuron, thereby reducing excitatory postsynaptic potentials and dampening neuronal signaling.
Caption: this compound competitively blocks glutamate binding to the AMPA receptor.
Experimental Workflow for Troubleshooting this compound Precipitation
The following workflow provides a logical sequence of steps to diagnose and resolve precipitation issues when preparing this compound solutions for cell culture experiments.
Caption: A logical workflow for preparing clear this compound working solutions.
References
- 1. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ZK200775 | MPQX | AMPAR antagonist | TargetMol [targetmol.com]
- 3. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | GP60 and SPARC as albumin receptors: key targeted sites for the delivery of antitumor drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.uky.edu [medicine.uky.edu]
- 12. Ketamine - Wikipedia [en.wikipedia.org]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. AMPA receptor structure and auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fanapanel (MPQX)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fanapanel (also known as MPQX or ZK-200775), a competitive AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It binds to the glutamate (B1630785) binding site on the AMPA receptor, preventing its activation by the endogenous ligand glutamate. This blockade of AMPA receptors leads to a reduction in fast excitatory neurotransmission in the central nervous system. This compound also exhibits antagonist activity at kainate receptors, another subtype of ionotropic glutamate receptors.
Q2: What are the known on-target and off-target effects of this compound?
The primary on-target effect of this compound is the inhibition of AMPA receptor-mediated neuronal excitation.
Reported off-target effects or adverse effects observed in clinical trials include:
-
Central Nervous System: Excessive sedation, stupor, coma, and transient neurological deterioration[1].
-
Visual System: Blurred vision, impaired color perception, reduced visual acuity, and decreased dark vision. These effects are thought to be caused by the blockade of AMPA receptors in the retina[1].
-
Glial Cells: Potential for glial cell toxicity[1].
Troubleshooting Guide: Off-Target Effects
This guide provides strategies to identify and mitigate common off-target effects of this compound in your experiments.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Possible Cause: High concentrations of this compound may induce cytotoxicity, potentially through off-target effects on glial cells or through excessive blockade of essential AMPA receptor signaling in neuronal cultures.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Recommendation: Perform a dose-response curve to determine the optimal concentration that achieves the desired level of AMPA receptor antagonism without causing significant cell death.
-
Experimental Protocol: See "Protocol 1: Dose-Response Cytotoxicity Assay."
-
-
Assess Glial Cell Health:
-
Recommendation: If working with mixed neuronal-glial cultures, assess the viability of glial cells specifically.
-
Experimental Protocol: See "Protocol 2: Glial Cell Viability Assay."
-
-
Use a Structurally Different AMPA Receptor Antagonist:
-
Recommendation: To confirm that the observed effect is due to AMPA receptor antagonism and not a this compound-specific off-target effect, consider using a structurally unrelated AMPA receptor antagonist as a control.
-
Issue 2: Inconsistent or Unexplained Electrophysiological Recordings
Possible Cause: Off-target effects on other ion channels or receptors, or variability in the experimental setup.
Troubleshooting Steps:
-
Characterize Off-Target Ion Channel Activity:
-
Recommendation: If you suspect off-target effects on other ion channels, perform electrophysiological recordings on cells expressing specific ion channels of interest in the presence of this compound.
-
Experimental Protocol: See "Protocol 3: Off-Target Ion Channel Screening."
-
-
Ensure Stable Baseline Recordings:
-
Recommendation: Before applying this compound, ensure a stable baseline recording for a sufficient period to rule out experimental artifacts.
-
-
Control for Solvent Effects:
-
Recommendation: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent itself.
-
Issue 3: Unexpected Phenotypes in Retinal Explant or Cell Cultures
Possible Cause: this compound is known to have effects on the visual system, likely due to the blockade of AMPA receptors in the retina.
Troubleshooting Steps:
-
Assess Retinal Cell Viability:
-
Recommendation: If working with retinal preparations, perform viability assays on different retinal cell types (e.g., photoreceptors, bipolar cells, ganglion cells).
-
Experimental Protocol: See "Protocol 4: In Vitro Retinal Toxicity Assay."
-
-
Investigate Retinal Signaling Pathways:
-
Recommendation: Use molecular biology techniques (e.g., Western blotting, immunofluorescence) to investigate the effect of this compound on specific retinal signaling pathways.
-
Quantitative Data Summary
The following tables summarize the known binding affinities and effective concentrations of this compound.
Table 1: this compound Binding Affinity (Ki)
| Target | Agonist | Ki (nM) | Reference |
| AMPA Receptor | Quisqualate | 3.2 | [2] |
| Kainate Receptor | Kainate | 100 | [2] |
| NMDA Receptor | NMDA | 8,500 | [2] |
Table 2: this compound Functional Activity (IC50)
| Assay | Agonist | IC50 | Reference |
| Spreading Depression | Quisqualate | 200 nM | [2] |
| Spreading Depression | Kainate | 76 nM | [2] |
| Spreading Depression | NMDA | 13 µM | [2] |
| Spreading Depression | Glycine | 18 µM | [2] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the cell type of interest.
Materials:
-
Your cell line of interest (e.g., primary cortical neurons, SH-SY5Y cells)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Cytotoxicity assay kit (e.g., MTT, LDH, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 1 nM to 100 µM. Include a vehicle-only control.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Glial Cell Viability Assay
Objective: To specifically assess the viability of glial cells in a mixed culture treated with this compound.
Materials:
-
Mixed neuronal-glial cell culture
-
This compound
-
Glial-specific marker antibody (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Culture and Treatment: Culture and treat the mixed cells with the desired concentrations of this compound as in Protocol 1.
-
Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100). c. Block non-specific binding with a blocking solution (e.g., 5% BSA). d. Incubate with the primary antibody against the glial marker. e. Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number of glial cells (positive for the glial marker) and the total number of cells (DAPI-positive nuclei) in multiple fields of view for each condition. c. Calculate the percentage of viable glial cells.
Protocol 3: Off-Target Ion Channel Screening (Patch-Clamp Electrophysiology)
Objective: To determine if this compound has off-target effects on specific voltage-gated or ligand-gated ion channels.
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific channel subunit)
-
Patch-clamp electrophysiology rig
-
This compound solution
-
Appropriate agonists/antagonists for the ion channel of interest
Methodology:
-
Cell Preparation: Prepare cells for whole-cell patch-clamp recording.
-
Baseline Recording: Establish a stable whole-cell recording and record the baseline current in response to a specific stimulus (e.g., voltage step for voltage-gated channels, agonist application for ligand-gated channels).
-
This compound Application: Perfuse the cells with a solution containing this compound at a relevant concentration.
-
Post-Treatment Recording: Record the current in response to the same stimulus in the presence of this compound.
-
Data Analysis: Compare the current amplitude and kinetics before and after this compound application to determine if there is a significant effect.
Protocol 4: In Vitro Retinal Toxicity Assay
Objective: To assess the potential toxicity of this compound on retinal cells using an in vitro model.
Materials:
-
This compound
-
Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Methodology:
-
Culture and Treatment: Culture retinal organoids or cells and treat with a range of this compound concentrations.
-
Viability Staining: After the desired incubation period, stain the cultures with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Imaging: Acquire fluorescent images of the stained cultures.
-
Analysis: Quantify the number of live and dead cells in each condition to determine the dose-dependent effect of this compound on retinal cell viability.
Visualizations
Caption: On-Target Effect of this compound on Neuronal Signaling.
Caption: Potential Off-Target Pathway Leading to Glial Cell Toxicity.
Caption: this compound's Effect on Retinal Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Off-Target Effects.
References
Fanapanel Dose-Response Curve Analysis: Technical Support Center
Welcome to the technical support center for Fanapanel dose-response curve analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during the use of this compound, a competitive AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MPQX or ZK-200775) is a quinoxalinedione (B3055175) derivative that acts as a selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to the glutamate (B1630785) recognition site on the AMPA receptor, this compound blocks the binding of the excitatory neurotransmitter glutamate, thereby inhibiting ion channel activation and reducing excitatory neurotransmission in the central nervous system.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: What are the known Ki and IC50 values for this compound?
A3: The inhibitory activity of this compound has been characterized in various assays. The reported Ki and IC50 values are summarized in the data tables below. These values can vary depending on the experimental conditions, such as the specific radioligand or agonist used and the tissue or cell type.
Q4: Are there known off-target effects for this compound?
A4: this compound is a highly selective AMPA receptor antagonist with significantly less activity at NMDA receptors. However, like many quinoxalinedione derivatives, it is important to consider potential off-target effects, especially at higher concentrations. Some quinoxalines have been reported to interact with other biological targets or to interfere with certain assay technologies (e.g., fluorescence). It is recommended to consult the literature for specific off-target profiling and to include appropriate controls in your experiments.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure accurate and consistent serial dilutions of your this compound stock solution. Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each experiment. |
| Cell Health and Density | Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density across all wells to minimize variability in receptor expression. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental data. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media. |
| Incubation Time | Optimize and standardize the incubation time for both this compound and the agonist. Insufficient equilibration time can lead to variable results. |
| Assay Signal Instability | For fluorescence or luminescence-based assays, check for any intrinsic fluorescence or quenching properties of this compound at the wavelengths used. Run a compound-only control to assess for interference. |
Issue 2: Unexpectedly Low or High IC50 Values
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Agonist Concentration | The IC50 value of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate concentration of the AMPA receptor agonist (e.g., glutamate, AMPA). Typically, an agonist concentration at or near its EC50 is recommended. |
| Solubility Issues | This compound has limited aqueous solubility. Ensure that the final concentration of DMSO in your assay buffer is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Visually inspect for any precipitation of the compound. |
| Receptor Subtype Differences | Different cell lines or tissues express different combinations of AMPA receptor subunits (e.g., GluA1-4), which can have varying affinities for this compound. Be aware of the receptor subtypes present in your experimental system. |
| Presence of Endogenous Ligands | In tissue preparations, endogenous glutamate can compete with this compound and the experimental agonist, leading to an apparent decrease in potency. Ensure thorough washing of tissue preparations. |
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound
| Ligand | Ki (nM) | Assay Type |
| Quisqualate | 3.2 | Cortical Slice Preparation |
| Kainate | 100 | Cortical Slice Preparation |
| NMDA | 8500 | Cortical Slice Preparation |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
| Agonist | IC50 | Assay Type |
| Quisqualate | 200 nM | Spreading Depression Assay |
| Kainate | 76 nM | Spreading Depression Assay |
| NMDA | 13 µM | Spreading Depression Assay |
| Glycine | 18 µM | Spreading Depression Assay |
Experimental Protocols
Detailed Methodology: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for assessing the dose-response relationship of this compound on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing AMPA receptors).
1. Cell Preparation:
-
Culture cells expressing the desired AMPA receptor subunits on glass coverslips.
-
Use cells within a consistent passage number range and ensure they are in a healthy state.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: Prepare a stock solution of an AMPA receptor agonist (e.g., 100 mM Glutamate) in the external solution.
-
This compound Solutions: Prepare a high-concentration stock of this compound in DMSO. Perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all solutions and should not exceed 0.5%.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.
-
Clamp the cell membrane potential at -60 mV.
-
Apply the agonist solution for a brief duration (e.g., 1-2 seconds) to evoke a baseline AMPA receptor-mediated current. Repeat this application at regular intervals (e.g., every 30-60 seconds) until a stable baseline response is achieved.
-
To construct the dose-response curve, co-apply the agonist with increasing concentrations of this compound. Allow sufficient time for each concentration of this compound to equilibrate before applying the agonist.
-
Record the peak amplitude of the inward current for each application.
4. Data Analysis:
-
Normalize the peak current amplitude in the presence of each this compound concentration to the baseline current amplitude (in the absence of this compound).
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the four-parameter logistic equation) to determine the IC50 value and the Hill slope.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Competitive antagonism of the AMPA receptor by this compound.
Caption: Experimental workflow for this compound dose-response curve analysis.
References
Technical Support Center: Managing Fanapanel-Induced Sedation in Animal Models
Welcome to the technical support center for researchers utilizing Fanapanel (MPQX), a competitive AMPA receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of managing sedation in animal models during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
A1: this compound (also known as ZK-200775 or MPQX) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are critical for fast excitatory neurotransmission in the central nervous system (CNS). By blocking these receptors, this compound reduces overall neuronal excitability, which can lead to dose-dependent sedation, a reduction in consciousness, and decreased motor activity.[1][3] This sedative effect was a primary reason for the discontinuation of its clinical trials in humans.[3]
Q2: At what doses can I expect to see sedation with this compound in rodents?
A2: Sedation, measured as a reduction in exploratory locomotor activity, has been observed in mice with an ED50 of 14.2 mg/kg i.v.[1] It's important to note that other behavioral effects, such as anxiolytic-like activity and muscle relaxation, occur at lower doses.[1] A thorough dose-response study is recommended for your specific animal model and experimental conditions to determine the precise threshold for sedation.
Q3: Is the sedation induced by this compound reversible?
A3: Yes, the sedative effects of this compound are expected to be reversible as the drug is metabolized and cleared from the system. In clinical trials with the AMPA antagonist ZK 200775, the reduction in consciousness was observed to improve approximately 6 hours after stopping the infusion.[3] The duration of sedation will depend on the dose administered, the route of administration, and the species-specific metabolism of the compound.
Q4: Are there any known reversal agents for this compound-induced sedation?
A4: There are no specific, approved reversal agents for this compound or other competitive AMPA receptor antagonists. Management of excessive sedation typically involves supportive care and allowing the drug to be cleared from the animal's system. However, based on general pharmacology principles, CNS stimulants could potentially counteract the sedative effects. For instance, caffeine (B1668208) has been shown to reverse unconsciousness produced by general anesthesia in rats, in part by blocking adenosine (B11128) receptors and elevating intracellular cAMP.[4][5][6][7][8] The efficacy of such an approach for this compound-induced sedation would need to be experimentally validated.
Q5: How can I minimize sedation while still achieving the desired therapeutic effect of this compound?
A5: To minimize sedation, it is crucial to perform a careful dose-titration study to find the minimal effective dose for your desired experimental outcome. Consider alternative routes of administration that may alter the pharmacokinetic and pharmacodynamic profile. For example, a continuous infusion might maintain a therapeutic level with less peak-dose sedation compared to a bolus injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly deep or prolonged sedation | - Dose too high for the specific animal strain, age, or sex.- Interaction with other administered compounds.- Impaired metabolism or clearance in the animal model. | - Lower the dose of this compound in subsequent experiments.- Conduct a thorough literature review for potential drug-drug interactions.- Ensure the health status of the animals is optimal. Consider using a different animal strain if sensitivity is a persistent issue. |
| Difficulty in distinguishing sedation from other motor impairments | - this compound can also induce muscle relaxation and ataxia at certain doses.[1] | - Utilize a comprehensive behavioral assessment battery, such as a Functional Observational Battery (FOB), to differentiate between sedation (e.g., increased passivity, loss of righting reflex) and other motor effects (e.g., changes in gait, grip strength). |
| Variable sedative effects between animals | - Individual differences in metabolism and sensitivity.- Inconsistent dosing technique. | - Increase the sample size to account for biological variability.- Ensure precise and consistent administration of this compound. For oral administration, confirm ingestion. For injections, verify the correct placement. |
| Sedation interfering with behavioral task performance | - The sedative effects are masking the cognitive or behavioral endpoint being measured. | - Administer this compound at a different time point relative to the behavioral testing to allow for peak sedative effects to subside.- If possible, adjust the dose to a sub-sedative level that still engages the target mechanism. |
Data on this compound's Sedative and Other Behavioral Effects in Rodents
| Effect | Animal Model | Dose | Route of Administration | Reference |
| Reduced Exploratory Activity (Sedation) | Mice | ED50: 14.2 mg/kg | i.v. | [1] |
| Anxiolytic Activity | Mice | 0.3 - 3 mg/kg | i.p. | [1] |
| Anticonvulsant (vs. AMPA-induced seizures) | Mice | THRD50: 2.9 mg/kg | i.v. | [1] |
| Anticonvulsant (vs. Kainate-induced seizures) | Mice | THRD50: 1.6 mg/kg | i.v. | [1] |
| Motor Coordination Impairment (Rotarod) | Mice | ED50: 14.6 mg/kg | i.v. | [1] |
| Muscle Relaxation | Genetically Spastic Rats | 10 and 30 mg/kg | i.v. | [1] |
ED50: Effective dose in 50% of the population. THRD50: Dose that elevates the seizure threshold by 50%.
Experimental Protocols
Protocol 1: Assessment of Sedation Using a Functional Observational Battery (FOB)
This protocol is adapted from standard FOB procedures to specifically assess for signs of sedation.
Objective: To systematically observe and quantify the sedative effects of this compound in rodents.
Materials:
-
Test animals (rats or mice)
-
This compound solution and vehicle control
-
Dosing equipment (syringes, gavage needles, etc.)
-
Observation arena (e.g., a clean, standard cage or open field)
-
Stopwatch
-
Scoring sheets
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Observations: Perform a baseline FOB assessment on each animal before dosing to establish normal behavior.
-
Dosing: Administer this compound or vehicle control according to your experimental design. Record the time of administration.
-
Post-Dose Observations: At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose), perform the following observations:
-
Home Cage Observations:
-
Posture: Note if the animal is in a normal posture, hunched, or flattened.
-
Level of Arousal: Score the animal's alertness (e.g., 1=alert, 2=drowsy, 3=asleep).
-
-
Open Field Observations (place animal in the center of the arena):
-
Spontaneous Activity: Record the number of line crossings or time spent mobile in a set period (e.g., 5 minutes). A significant decrease indicates sedation.
-
Rearing: Count the number of times the animal rears on its hind legs. A decrease can indicate sedation.
-
-
Handling Observations:
-
Scoring: Use a standardized scoring sheet to record all observations. Analyze the data to compare the effects of different doses of this compound to the vehicle control.
Protocol 2: Potential Reversal of this compound-Induced Sedation with Caffeine
Objective: To investigate the potential of caffeine to reverse the sedative effects of this compound.
Materials:
-
Test animals (rats or mice)
-
This compound solution
-
Caffeine solution (e.g., 10-30 mg/kg) and vehicle control
-
Dosing equipment
-
Observation arena
-
Stopwatch
-
Scoring sheets
Procedure:
-
Induction of Sedation: Administer a dose of this compound known to reliably induce a measurable level of sedation (determined from Protocol 1).
-
Confirmation of Sedation: At the time of peak effect for this compound, confirm the sedative state using key FOB measures (e.g., reduced locomotor activity, delayed righting reflex).
-
Reversal Agent Administration: Administer caffeine or its vehicle to separate groups of sedated animals.
-
Post-Reversal Observations: At regular intervals following caffeine administration (e.g., 5, 15, 30, and 60 minutes), repeat the FOB assessments.
-
Data Analysis: Compare the recovery profiles of the caffeine-treated group with the vehicle-treated group. A significantly faster return to baseline behavior in the caffeine group would suggest a reversal effect.
Visualizations
Caption: Experimental workflow for assessing and potentially reversing this compound-induced sedation.
References
- 1. pnas.org [pnas.org]
- 2. ZK 200775 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeine reverses the unconsciousness produced by light anesthesia in the continued presence of isoflurane in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Caffeine accelerates recovery from general anesthesia via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]
Technical Support Center: Fanapanel in Primary Neuron Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of Fanapanel (also known as MPQX or ZK-200775) in primary neuron cultures. This resource is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. While it has been investigated for its neuroprotective effects, clinical trials were discontinued (B1498344) due to safety concerns, including the possibility of glial cell toxicity and adverse effects such as sedation and visual disturbances.[1] Researchers using this compound in primary neuronal cultures should be aware of its mechanism of action and potential for off-target effects or toxicity, particularly in mixed cultures containing glial cells.
Quantitative Data Summary
The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for its antagonist activity at glutamate (B1630785) receptors. Note the selectivity for AMPA/kainate receptors over NMDA receptors.
Table 1: Inhibitory Constants (Ki) of this compound in Rat Cortical Slice Preparation
| Agonist | Ki Value |
| Quisqualate | 3.2 nM |
| Kainate | 100 nM |
| NMDA | 8.5 µM |
Data from in vitro cortical slice preparation assays.
Table 2: IC50 Values of this compound in Spreading Depression Assay
| Agonist | IC50 Value |
| Quisqualate | 200 nM |
| Kainate | 76 nM |
| NMDA | 13 µM |
| Glycine | 18 µM |
Table 3: IC50 Values of this compound on Kainate- and AMPA-Induced Currents in Neonatal Rat Hippocampal Neurons
| Agonist | IC50 Value |
| Kainate | 27 nM |
| AMPA (peak current) | 21 nM |
| AMPA (plateau current) | 90 nM |
In vivo studies in rats with neuroprotective doses of this compound did not show evidence of neuronal vacuolization or degeneration in the retrosplenial/cingulate cortex.[2]
Experimental Protocols
Detailed methodologies for key experiments to assess potential neurotoxicity are provided below.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of viable cells.
-
Cell Culture: Plate primary neurons at a desired density in a 96-well plate coated with a suitable substrate (e.g., Poly-D-Lysine). Allow neurons to mature for the desired number of days in vitro (DIV).
-
This compound Treatment: Prepare serial dilutions of this compound in your culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Collect Supernatant: Carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit's instructions.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Lysis Control: For a positive control (maximum LDH release), lyse a set of untreated cells using the lysis buffer provided in the kit.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the lysis control.
Protocol 3: Visualization of Cell Death using Propidium Iodide (PI) Staining
PI is a fluorescent dye that cannot cross the membrane of live cells, thus staining the nuclei of dead cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously, preferably on coverslips for imaging.
-
PI Staining: Prepare a working solution of Propidium Iodide (e.g., 1 µg/mL in PBS).
-
Incubation: Add the PI solution directly to the wells and incubate for 5-15 minutes at room temperature, protected from light.
-
Counterstaining (Optional): To visualize all cells, you can counterstain with a live-cell-permeant nuclear stain like Hoechst 33342.
-
Imaging: Visualize the cells using a fluorescence microscope. PI-positive nuclei will appear red.
-
Quantification: Count the number of PI-positive cells and express it as a percentage of the total number of cells (determined by Hoechst staining or brightfield imaging).
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Assessing this compound Neurotoxicity
References
- 1. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Fanapanel Solubility for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fanapanel for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound, a quinoxalinedione (B3055175) derivative, possesses a complex and largely hydrophobic molecular structure, which leads to poor aqueous solubility.[1][2] Its crystalline nature can also contribute to challenges in achieving the desired concentration for in vivo studies. The presence of a phosphonic acid group suggests that its solubility is pH-dependent.[3]
Q2: What is the first-line approach for solubilizing this compound for in vivo experiments?
A2: The most common initial strategy is to first create a concentrated stock solution in an organic solvent, followed by dilution in a suitable vehicle for administration. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used organic solvent for this purpose.[3] For in vivo use, this stock solution is then typically diluted into a co-solvent system to maintain solubility and minimize toxicity.
Q3: Are there ready-to-use formulation recommendations for this compound?
A3: Yes, a widely used vehicle for poorly soluble compounds, which can be adapted for this compound, consists of a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and a physiological solution such as saline or PBS. A common starting formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline.
Q4: How stable are this compound solutions?
A4: Concentrated stock solutions of this compound in pure DMSO are generally stable when stored properly. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] The final formulation for injection should ideally be prepared fresh on the day of the experiment to prevent precipitation.[4]
Troubleshooting Guides
Problem 1: this compound precipitates out of solution upon addition to an aqueous vehicle.
-
Possible Cause: The aqueous vehicle is unable to maintain the solubility of this compound when the initial organic solvent is diluted. This is a common issue when diluting a concentrated DMSO stock directly into an aqueous buffer.
-
Troubleshooting Steps:
-
Utilize a Co-Solvent System: Instead of diluting the DMSO stock directly into a simple aqueous buffer, use a pre-mixed vehicle containing co-solvents and surfactants. A recommended vehicle is a mixture of PEG300, Tween 80, and saline. The PEG300 and Tween 80 help to create a more stable microenvironment for the hydrophobic this compound molecules.
-
Optimize the Formulation: The ratio of the components in the vehicle can be adjusted. If precipitation still occurs, consider increasing the percentage of PEG300 or Tween 80 while decreasing the saline component.
-
Control the Dilution Process: Add the DMSO stock to the co-solvent mixture slowly while vortexing to ensure gradual and uniform mixing. This can prevent localized high concentrations of this compound that can lead to precipitation.[4]
-
Problem 2: The prepared this compound formulation is cloudy or contains visible particles.
-
Possible Cause: Incomplete dissolution of the this compound powder.
-
Troubleshooting Steps:
-
Aid Dissolution: Use sonication or gentle warming (e.g., to 37°C) to help dissolve the this compound in the initial organic solvent (e.g., DMSO).[2] Ensure the powder is fully dissolved before proceeding to the next step.
-
Sequential Addition of Solvents: When preparing a multi-component vehicle, add the solvents in a specific order. A common practice is to first mix the DMSO stock with PEG300, followed by the addition of Tween 80, and finally, the dropwise addition of saline.[1]
-
Filtration: After the final formulation is prepared, it can be filtered through a 0.22 µm syringe filter to remove any remaining micro-precipitates, ensuring a clear solution for injection.
-
Data Presentation
Table 1: this compound Solubility in Organic Solvents
| Solvent | Concentration | Method/Notes |
| DMSO | 1.25 mg/mL (3.05 mM) | Requires sonication.[3] |
| DMSO | 1 mg/mL (2.44 mM) | Sonication is recommended. |
Note: Comprehensive quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. The data presented here is based on information from chemical suppliers.
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary organic solvent to dissolve this compound. |
| PEG300 | 30-40% | Co-solvent to maintain solubility upon dilution. |
| Tween 80 | 5% | Surfactant to improve stability and prevent precipitation. |
| Saline/PBS | 45-60% | Aqueous vehicle to achieve physiological compatibility. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (1 mL)
This protocol is adapted from standard methods for preparing formulations of poorly soluble compounds for in vivo use.[1][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly. If necessary, use a sonicator bath or warm the solution gently to ensure complete dissolution.
-
-
Prepare the In Vivo Formulation (for a final concentration of 1 mg/mL):
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. The gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
-
Administration:
-
Use the freshly prepared formulation for in vivo administration.
-
It is recommended to administer the solution within 30 minutes of preparation.
-
Mandatory Visualization
Caption: this compound competitively antagonizes the AMPA receptor.
References
Fanapanel Washout in Electrophysiology: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Fanapanel (also known as ZK-200775 or MPQX), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in electrophysiology experiments. Ensuring complete washout of any pharmacological agent is critical for the integrity of electrophysiological data, and this guide is designed to address specific challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinoxalinedione (B3055175) derivative that acts as a competitive antagonist at the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1] By competing with the endogenous ligand glutamate, this compound reduces the influx of cations through the AMPA receptor channel, thereby inhibiting neuronal depolarization.
Q2: What is the binding affinity of this compound for AMPA receptors?
This compound is a high-affinity AMPA receptor antagonist. In rat cortical membranes, it exhibits a high affinity for [3H]-AMPA binding sites with a Ki of 120 nM and for [3H]-CNQX binding sites with a Ki of 32 nM.[2] In cortical slice preparations, this compound has shown a Ki value of 3.2 nM against quisqualate-induced currents, highlighting its potency.[3]
Q3: Why is the washout period for this compound a critical consideration in electrophysiology experiments?
A sufficient washout period is crucial to ensure that the observed effects are attributable to the experimental conditions and not to the lingering presence of the antagonist. Incomplete washout can lead to a persistent reduction of AMPA receptor-mediated currents, confounding the interpretation of subsequent manipulations. The time required for complete washout is determined by the drug's dissociation rate constant (koff) from the receptor.
Q4: Is there a known dissociation rate constant (koff) or a standard washout period for this compound?
Troubleshooting Guide: Incomplete this compound Washout
Issue: AMPA receptor-mediated responses (e.g., excitatory postsynaptic currents, EPSCs) do not return to baseline levels after switching to a this compound-free recording solution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Washout Time | 1. Prolong the washout period: Based on the high affinity of this compound, a standard 10-15 minute washout may be insufficient. Extend the washout duration to 30 minutes or longer, while continuously monitoring the recovery of the AMPA receptor-mediated response. 2. Monitor recovery in real-time: Do not assume a fixed washout time. Continue washing until the response has stabilized at a baseline level for a significant period (e.g., 5-10 minutes). |
| Inadequate Perfusion Rate | 1. Increase the perfusion rate: A slow perfusion rate can lead to a slow clearance of the antagonist from the slice or cell. Ensure your perfusion system is providing a rapid and complete exchange of the bath solution. A typical rate for brain slice experiments is 2-4 mL/min. 2. Check for "dead spaces" in the recording chamber: Ensure that the flow of the artificial cerebrospinal fluid (aCSF) is uniform across the entire recording chamber and that there are no areas where the antagonist could be trapped. |
| High Concentration of this compound Used | 1. Use the lowest effective concentration: Titrate the concentration of this compound to the lowest level that produces the desired level of antagonism. This will reduce the number of bound receptors and facilitate a faster washout. 2. Consider the competitive nature: Remember that as a competitive antagonist, the degree of block and the time to washout can be influenced by the concentration of the agonist (glutamate) present. |
| Non-specific Binding | 1. Ensure high-quality reagents: Use a fresh, high-purity stock of this compound to minimize the potential for impurities that may bind non-specifically. 2. Verify the health of the preparation: Unhealthy cells or slices may exhibit altered membrane properties, potentially leading to increased non-specific binding of drugs. |
Experimental Protocols
While a specific, standardized washout protocol for this compound is not widely published, the following general procedure for the application and washout of a competitive antagonist in brain slice electrophysiology can be adapted.
Whole-Cell Patch-Clamp Recording in Brain Slices
-
Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from the animal model of choice and maintain them in an incubation chamber with oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF (2-4 mL/min) at the desired temperature (e.g., 32-34°C).
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest. Record baseline AMPA receptor-mediated synaptic currents (e.g., evoked EPSCs or spontaneous miniature EPSCs) for at least 10-15 minutes to ensure a stable response.
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use.
-
Switch the perfusion to the aCSF containing this compound.
-
Monitor the inhibition of the AMPA receptor-mediated currents until a steady-state block is achieved.
-
-
Washout Procedure:
-
Switch the perfusion back to the control aCSF (without this compound).
-
Maintain a constant and adequate perfusion rate.
-
Continuously record the synaptic currents and monitor their recovery towards the pre-drug baseline.
-
The washout is considered complete when the amplitude and kinetics of the AMPA receptor-mediated currents have returned to and stabilized at the baseline levels. This may require a prolonged period (e.g., >30 minutes).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for applying and washing out this compound in an electrophysiology experiment.
Caption: Experimental workflow for this compound application and washout.
Signaling Pathway Diagram
This diagram illustrates the competitive antagonism of this compound at the AMPA receptor.
Caption: this compound's competitive antagonism at the AMPA receptor.
References
controlling for Fanapanel side effects in research
Welcome to the technical support center for researchers utilizing Fanapanel (ZK-200775), a selective AMPA/kainate receptor antagonist. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in controlling for and managing potential side effects during your in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound and related AMPA receptor antagonists in preclinical research?
A1: Based on preclinical and discontinued (B1498344) clinical studies of this compound and similar AMPA receptor antagonists like Perampanel, the most frequently reported side effects include neurological and behavioral changes. These dose-dependent effects primarily consist of:
-
Sedation and Motor Impairment: This can manifest as reduced activity, motor incoordination, and ataxia (impaired balance and coordination).[1][2]
-
Visual Disturbances: Blockade of AMPA receptors in the retina can lead to blurred vision and impaired color perception.
-
Potential Glial Cell Toxicity: While not definitively established for this compound, glial cell toxicity was a concern that contributed to the cessation of its clinical trials.
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It selectively binds to AMPA receptors, preventing the binding of the excitatory neurotransmitter glutamate (B1630785). This inhibition of glutamate signaling leads to a reduction in neuronal excitation.
Q3: Are there established dose ranges for this compound that are less likely to cause side effects in rodent models?
A3: While this compound's development was halted, data from the related non-competitive AMPA receptor antagonist, Perampanel, can provide guidance. It is crucial to perform a dose-response study for your specific animal model and experimental conditions.
| Perampanel Oral Dose (mg/kg) in Rodents | Observed Effects/Side Effects | Species | Citation |
| >0.5 mg/kg | Motor impairment on rotarod | Mouse | [3] |
| 1.8 mg/kg | TD₅₀ (median toxic dose) for motor impairment on rotarod | Mouse | |
| >2 mg/kg | Motor impairment on rotarod | Rat | [3] |
| 9.14 mg/kg | TD₅₀ for motor impairment on rotarod | Rat | |
| >0.3 mg/kg | CNS depressant effects | Rat | [3] |
| 1-4 mg/kg | Dose-dependent protection against tonic seizures and lethality | Mouse | [4] |
Note: This table summarizes data for Perampanel and should be used as a reference for designing dose-finding studies for this compound. TD₅₀ refers to the dose at which 50% of the animals exhibit a specific toxic effect.
Troubleshooting Guides
Issue: Animals exhibit sedation or reduced locomotor activity.
Possible Cause: This is a known on-target effect of AMPA receptor antagonism. The dose administered may be too high for the specific animal model or experimental paradigm.
Troubleshooting Steps:
-
Dose Reduction: The most effective method to control for sedation is to lower the dose of this compound. Conduct a dose-response study to identify the minimal effective dose for your primary outcome that does not cause significant sedation.
-
Timing of Behavioral Testing: If possible, conduct behavioral tests during the trough of the drug's concentration, if known, or after a sufficient washout period if the experimental design allows.
-
Control Groups: Always include a vehicle-treated control group to establish baseline activity levels.
-
Monitor with Open Field Test: Quantify locomotor activity using an open field test. A significant decrease in distance traveled and rearing frequency in the this compound-treated group compared to controls will confirm sedation.
This test assesses general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 50x50x50 cm) with walls to prevent escape. The arena should be made of a non-reflective material and be easily cleaned.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the mouse or rat in the center of the open field arena.
-
Allow the animal to explore freely for a set period (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use automated tracking software to analyze:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Frequency of rearing (vertical activity).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Issue: Animals display ataxia or motor incoordination.
Possible Cause: Ataxia is a common side effect of AMPA receptor antagonists due to their effects on the cerebellum and other motor control centers.
Troubleshooting Steps:
-
Dose Adjustment: As with sedation, reducing the dose is the primary strategy to mitigate ataxia.
-
Rotarod Test: Use a rotarod test to quantify motor coordination and balance. A decreased latency to fall in the treated group indicates ataxia.
-
Handling and Acclimation: Ensure all animals are properly habituated to the rotarod apparatus before the experiment to reduce stress-induced variability.[3]
This test evaluates motor coordination, balance, and motor learning.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a textured surface to provide grip.
-
Pre-training/Habituation:
-
For 2-3 days prior to the experiment, place the animals on the rotarod at a low, constant speed (e.g., 4-5 rpm) for a few minutes each day.
-
If an animal falls, gently place it back on the rod. This reduces anxiety and teaches the animals the task.
-
-
Testing Procedure:
-
Place the animal on the rotating rod.
-
Start the rotation, typically with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency (time) until the animal falls off the rod.
-
Perform multiple trials (e.g., 3 trials) with a rest period in between.
-
-
Data Analysis: Compare the average latency to fall between the this compound-treated and control groups.
Issue: Concern about potential visual impairment affecting behavioral test results.
Possible Cause: this compound can cause visual disturbances by blocking AMPA receptors in the retina, which are involved in transmitting signals from photoreceptors to bipolar and ganglion cells.[5][6]
Troubleshooting Steps:
-
Control for Visual Cues: When designing behavioral tasks, minimize reliance on visual cues where possible. For example, in a water maze, ensure there are sufficient non-visual cues.
-
Assess Visual Acuity: If visual function is critical to your experiment, perform a separate test to assess visual acuity, such as the optokinetic nystagmus test.
This test measures the reflexive head and eye movements in response to a moving visual stimulus to determine visual acuity.
Methodology:
-
Apparatus: A chamber with computer monitors displaying rotating vertical black and white stripes of varying spatial frequencies. A camera is mounted above to record the animal's head movements.
-
Procedure:
-
Place the unrestrained animal on a platform in the center of the chamber.
-
Present rotating stripes of a specific spatial frequency.
-
Record the animal's head-tracking movements. A reflexive, jerky head movement in the direction of the stripe rotation indicates the animal can perceive the stimulus.
-
-
Data Analysis: The visual acuity threshold is the highest spatial frequency (thinnest stripes) at which the animal still exhibits a reliable head-tracking response.
Issue: Assessing potential glial cell toxicity in vitro.
Possible Cause: Glial cells, including astrocytes and oligodendrocytes, express AMPA receptors, and their over-activation or blockade could potentially lead to cytotoxicity.
Troubleshooting Steps:
-
Cell Viability Assay: Use a quantitative assay, such as the MTT assay, to measure the metabolic activity of glial cell cultures after exposure to this compound. A decrease in metabolic activity can indicate reduced viability or cytotoxicity.
-
Dose-Response and Time-Course: Test a range of this compound concentrations over different exposure times to determine if there is a dose- and time-dependent toxic effect.
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly.
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Methodology:
-
Cell Culture: Plate primary astrocytes or oligodendrocyte precursor cells (OPCs) in a 96-well plate at a suitable density and allow them to adhere and grow.
-
Treatment: Expose the cells to various concentrations of this compound (and vehicle control) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the treatment media.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Solubilization:
-
Remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bipolar Cell Pathways in the Vertebrate Retina - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differential signalling and glutamate receptor compositions in the OFF bipolar cell types in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoxalinedione Antagonists in Vitro
Welcome to the technical support center for researchers utilizing quinoxalinedione (B3055175) antagonists in their in vitro experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this class of AMPA/kainate receptor antagonists.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What are quinoxalinedione antagonists and what is their primary mechanism of action?
A1: Quinoxalinedione antagonists, such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), and Fanapanel (ZK-200775), are a class of synthetic compounds that act as competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1][2][3] They bind to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous agonist glutamate. This blockade of AMPA and kainate receptors leads to an inhibition of fast excitatory synaptic transmission in the central nervous system.
Q2: I'm having trouble dissolving my quinoxalinedione antagonist. What solvents should I use?
A2: Many quinoxalinedione antagonists, like NBQX, have poor water solubility.[1][4] The recommended solvent for creating stock solutions is typically dimethyl sulfoxide (B87167) (DMSO).[2][5] For experiments where DMSO might be problematic, the disodium (B8443419) salt of some antagonists, such as NBQX disodium salt, offers significantly better solubility in aqueous solutions, including water and physiological buffers like 0.9% NaCl.[1][4] When diluting a DMSO stock solution into your aqueous experimental buffer or cell culture medium, it is crucial to do so in a stepwise manner to avoid precipitation. The final concentration of DMSO in your working solution should be kept low, typically below 0.5%, to prevent cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the recommended storage conditions for quinoxalinedione antagonist stock solutions?
A3: For long-term storage, powdered compounds are typically stored at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. While specific stability data for all quinoxalinedione antagonists in various solvents is not extensively available, a general guideline for similar compounds suggests that frozen stock solutions can be stable for several months. However, for quantitative experiments, it is best practice to use freshly prepared dilutions from the stock solution. Some studies on other quinolone compounds have shown good stability for up to 6 months at -20°C.
Q4: Are there known off-target effects of quinoxalinedione antagonists I should be aware of?
A4: While generally selective for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors, some quinoxalinedione antagonists can exhibit off-target effects, particularly at higher concentrations.[3][6] For instance, CNQX can also act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex.[3] Some studies have reported that certain AMPA receptor antagonists might have modest blocking effects on voltage-gated sodium channels, although NBQX did not show this effect on Na(v)1.6 channels. Additionally, some quinoxaline (B1680401) derivatives have been reported to have cytotoxic or antioxidant effects in certain cancer cell lines, which may be a consideration in non-neuronal cell types.[7] It is always advisable to use the lowest effective concentration and include appropriate controls to rule out off-target effects.
Q5: Can quinoxalinedione antagonists interfere with fluorescence-based assays?
A5: Yes, there is a potential for interference. Some quinoxaline derivatives have been reported to possess intrinsic fluorescence or to act as fluorescence quenchers. This can be a significant issue in assays that rely on fluorescence readouts, such as calcium imaging with fluorescent indicators or cell viability assays using fluorescent dyes. If you observe unexpected changes in fluorescence that are not consistent with the expected biological effect, it is important to test for any direct effects of your antagonist on the fluorescence of the dye or reporter protein in a cell-free system.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with quinoxalinedione antagonists.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in cell culture medium. | 1. Poor solubility of the free-base form of the antagonist in aqueous solutions. 2. High final concentration of the antagonist. 3. Rapid dilution of a concentrated DMSO stock into the aqueous medium. | 1. Use the more water-soluble salt form of the antagonist if available (e.g., NBQX disodium salt).[1][4] 2. Determine the optimal working concentration through a dose-response curve and use the lowest effective concentration. 3. Perform a stepwise dilution of the DMSO stock solution into the medium. Prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume. |
| Inconsistent or no antagonist effect observed. | 1. Degradation of the antagonist in the stock or working solution. 2. Incorrect concentration of the antagonist. 3. Insufficient incubation time. 4. Presence of auxiliary proteins (e.g., TARPs) that alter antagonist potency.[8] | 1. Prepare fresh working solutions for each experiment. Aliquot and store stock solutions properly at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Verify the calculations for your stock and working solutions. Confirm the purity of your compound. 3. Optimize the pre-incubation time with the antagonist to ensure it has reached its target. 4. Be aware that the apparent affinity of competitive antagonists can be influenced by the presence of TARPs. Higher concentrations may be needed in systems with high TARP expression.[8] |
| Unexpected changes in cell viability or morphology. | 1. Cytotoxicity of the antagonist at high concentrations. 2. Toxicity from the solvent (e.g., DMSO). 3. Off-target effects of the antagonist. | 1. Perform a dose-response curve to determine the cytotoxic threshold of your antagonist in your specific cell type using a cell viability assay (e.g., MTT or MTS). 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control with the same DMSO concentration. 3. Review the literature for known off-target effects of your specific antagonist and consider using a second, structurally different antagonist to confirm that the observed effect is due to AMPA/kainate receptor blockade. |
| Artifacts in fluorescence-based assays (e.g., calcium imaging). | 1. Intrinsic fluorescence of the quinoxalinedione compound. 2. Fluorescence quenching by the antagonist. | 1. In a cell-free system, measure the fluorescence of the antagonist alone at the excitation and emission wavelengths of your fluorescent dye. 2. In a cell-free system, mix your fluorescent dye with the antagonist at the working concentration and measure the fluorescence to see if it is quenched. If quenching occurs, you may need to consider alternative, non-fluorescence-based assays. |
| Variability in electrophysiological recordings. | 1. Incomplete blockade of AMPA/kainate receptors. 2. Effects on other ion channels at high concentrations. 3. Changes in neuronal health over the course of the experiment. | 1. Ensure adequate perfusion of the antagonist to reach the target tissue. Use a saturating concentration if necessary, based on dose-response experiments. 2. Use the lowest effective concentration and be aware of potential off-target effects on other channels. 3. Monitor the health of your cells or slices throughout the recording period. Ensure proper oxygenation and perfusion. |
Physicochemical Properties of Common Quinoxalinedione Antagonists
| Compound | Molecular Weight ( g/mol ) | Solubility | IC₅₀ (AMPA) | IC₅₀ (Kainate) | Notes |
| NBQX | 336.28 | Soluble in DMSO (100 mM).[2][5] | ~0.15 µM[1] | ~4.8 µM[1] | Poor water solubility. |
| NBQX disodium salt | 380.24 | Soluble in water (up to 50 mM).[1] | ~0.15 µM[1] | ~4.8 µM[1] | Recommended for aqueous-based in vitro assays.[4] |
| CNQX | 290.21 | Soluble in DMSO. | ~0.3 µM[3] | ~1.5 µM[3] | Also antagonizes the glycine site on NMDA receptors (IC₅₀ ~25 µM).[3] |
| This compound (ZK-200775) | 409.25 | Soluble in DMSO. | Ki = 3.2 nM (quisqualate) | Ki = 100 nM | Highly selective for AMPA/kainate over NMDA receptors. |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare concentrated stock solutions and ready-to-use working solutions of quinoxalinedione antagonists for in vitro assays.
Materials:
-
Quinoxalinedione antagonist (e.g., NBQX, NBQX disodium salt, CNQX)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile deionized water or physiological saline (e.g., 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for DMSO Stock Solution (e.g., 100 mM NBQX):
-
Weigh out the appropriate amount of NBQX powder. For 1 mL of a 100 mM solution, you would need 33.63 mg of NBQX (MW: 336.28 g/mol ).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Aqueous Stock Solution (e.g., 50 mM NBQX disodium salt):
-
Weigh out the appropriate amount of NBQX disodium salt powder. For 1 mL of a 50 mM solution, you would need 19.01 mg of NBQX disodium salt (MW: 380.24 g/mol ).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot and store at -20°C.
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution.
-
Perform a serial dilution to prepare your working solution. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution in your cell culture medium or experimental buffer.
-
When diluting from a DMSO stock, ensure the final concentration of DMSO in the working solution is below 0.5%.
-
Always prepare fresh working solutions for each experiment.
Cell Viability Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of a quinoxalinedione antagonist on a cultured cell line.
Materials:
-
Cells of interest (e.g., primary neurons, cell line)
-
96-well cell culture plates
-
Quinoxalinedione antagonist working solutions at various concentrations
-
Vehicle control (medium with the same final DMSO concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the quinoxalinedione antagonist or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a quinoxalinedione antagonist on AMPA receptor-mediated synaptic currents.
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Borosilicate glass capillaries for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulator
-
Perfusion system
-
NBQX disodium salt working solution (e.g., 10 µM in aCSF)
Protocol:
-
Prepare brain slices or cultured neurons for recording.
-
Transfer a slice or coverslip with neurons to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be 3-7 MΩ.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Record baseline spontaneous or evoked EPSCs.
-
Switch the perfusion to aCSF containing the quinoxalinedione antagonist (e.g., 10 µM NBQX disodium salt).[5][9]
-
Record EPSCs in the presence of the antagonist. A significant reduction or complete block of the inward currents indicates effective antagonism of AMPA/kainate receptors.
-
Wash out the antagonist by perfusing with normal aCSF and observe the recovery of the EPSCs.
Visualizations
Signaling Pathway Blockade
Caption: Competitive antagonism of the AMPA receptor by a quinoxalinedione antagonist.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting unexpected results with quinoxalinedione antagonists.
References
- 1. rndsystems.com [rndsystems.com]
- 2. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. NBQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. protocols.io [protocols.io]
- 6. Immunocytochemistry Staining Protocol [protocols.io]
- 7. In vitro antioxidant potential study of some synthetic quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
Fanapanel degradation and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, use, and potential challenges of working with Fanapanel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MPQX or ZK200775) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a competitive antagonist, it binds to the same site on the AMPA receptor as the endogenous ligand, glutamate (B1630785), thereby blocking its activation. This inhibition of AMPA receptors reduces excitatory neurotransmission in the central nervous system.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and efficacy. Recommendations vary for the powdered form and solutions.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, refer to the solubility information provided by the supplier. It is often recommended to use a solvent like DMSO. To enhance solubility, sonication may be necessary. Once prepared, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure as a quinoxalinedione (B3055175) derivative suggests potential areas of instability. Quinoxaline derivatives can be susceptible to degradation under certain conditions. Forced degradation studies, which involve exposing the compound to harsh conditions like acid, base, oxidation, heat, and light, are typically used to identify potential degradation products and pathways. General principles of forced degradation studies suggest that hydrolysis (acidic and basic), oxidation, and photolysis are common degradation routes for complex organic molecules.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Degraded this compound stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation. | Prepare a fresh stock solution from powder. Ensure proper aliquoting and storage of the new stock solution at -80°C for long-term stability.[2] |
| Incorrect concentration: Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response. | Double-check all calculations and dilution steps. If possible, verify the concentration of the stock solution using an appropriate analytical method. | |
| Cell health issues: The cells used in the assay may be unhealthy, have a high passage number, or be contaminated, leading to variable responses. | Use cells with a low passage number and regularly test for mycoplasma contamination. Ensure optimal cell culture conditions. | |
| High background or off-target effects | Precipitation of this compound: The compound may not be fully dissolved in the assay medium, leading to non-specific effects. | Ensure this compound is completely dissolved in the final assay buffer. You may need to adjust the solvent concentration or use a different vehicle, ensuring the vehicle itself does not affect the cells. |
| Non-specific binding: At high concentrations, this compound may exhibit off-target binding. | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration to minimize potential off-target effects. | |
| Variability between experimental replicates | Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to significant variability. | Ensure a homogenous cell suspension before and during seeding. Pay attention to pipetting technique to avoid introducing bubbles and ensure accurate volume dispensing. |
| Edge effects: Wells on the periphery of a microplate can behave differently due to temperature and humidity gradients. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to create a more uniform environment for the inner wells. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Forced Degradation
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Preparation of this compound Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At various time points, neutralize the acid and base-treated samples. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to separate and identify the parent compound and any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify new peaks corresponding to degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.
Visualizations
Signaling Pathway of AMPA Receptor Antagonism by this compound
Caption: Competitive antagonism of the AMPA receptor by this compound, blocking glutamate binding and subsequent downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
References
Validation & Comparative
A Comparative Guide to the Efficacy of Fanapanel and CNQX as AMPA/Kainate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors: Fanapanel (also known as MPQX) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed methodologies for key experiments.
Executive Summary
Both this compound and CNQX are potent and selective competitive antagonists of ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors. These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system. While both compounds are widely used in neuroscience research to probe glutamatergic signaling, their efficacy profiles, including receptor affinity and selectivity, exhibit notable differences.
This compound (ZK200775) is a quinoxalinedione (B3055175) derivative that has demonstrated high affinity for AMPA receptors.[1] In contrast, CNQX is a well-established antagonist used to block both AMPA and kainate receptors, and it also exhibits some activity at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The choice between these antagonists often depends on the specific experimental goals, such as the desired receptor selectivity and the experimental model being used.
Data Presentation: Quantitative Comparison of Receptor Antagonism
The following table summarizes the available quantitative data on the binding affinities and functional antagonism of this compound and CNQX. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Parameter | Receptor/Agonist | Value | Preparation | Reference |
| This compound (MPQX/ZK200775) | Ki | Quisqualate (AMPA) | 3.2 nM | Cortical slice preparation | [1] |
| Ki | Kainate | 100 nM | Cortical slice preparation | [1] | |
| Ki | NMDA | 8.5 µM | Cortical slice preparation | [1] | |
| IC50 | AMPA-induced currents | 21 nM | Rat cortical slice | ||
| CNQX | IC50 | AMPA Receptor | 0.3 µM (300 nM) | N/A | [2][4][5] |
| IC50 | Kainate Receptor | 1.5 µM (1500 nM) | N/A | [2][4][5] | |
| IC50 | Glycine site (NMDA) | 25 µM | N/A | [2] | |
| IC50 | Steady kainate-induced currents | 0.92 µM | Cultured hippocampal neurons | [6] | |
| IC50 | Transient kainate-induced responses | 6.1 µM | Cultured hippocampal neurons | [6] |
Signaling Pathway and Mechanism of Action
This compound and CNQX act as competitive antagonists at the glutamate binding site on AMPA and kainate receptors. By binding to this site, they prevent the endogenous ligand, glutamate, from activating the receptor and opening the associated ion channel. This blockade of ion flow leads to a reduction in excitatory postsynaptic potentials.
References
- 1. Some behavioral effects of CNQX AND NBQX, AMPA receptor antagonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Fanapanel: A Comparative Guide to its Validation as an AMPA Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fanapanel (MPQX) with other key α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The data presented herein is compiled from various experimental sources to offer an objective overview of this compound's performance and validation.
Introduction to this compound
This compound (also known as MPQX or ZK200775) is a competitive antagonist of the AMPA receptor, a critical component in mediating fast excitatory neurotransmission in the central nervous system.[1] It also shows activity at kainate receptors.[2] Developed for potential therapeutic applications in conditions characterized by excessive glutamate-mediated excitotoxicity, such as stroke and trauma, its validation as a potent and selective AMPA antagonist is crucial. This guide compares this compound against other well-established AMPA receptor antagonists: NBQX, CNQX, and Perampanel.
Comparative Antagonist Performance
The following tables summarize the quantitative data on the potency and selectivity of this compound in comparison to other AMPA receptor antagonists. The data is primarily derived from radioligand binding assays and electrophysiological recordings.
Table 1: Antagonist Potency (Ki values in nM)
| Antagonist | Receptor Target | Reported Ki (nM) | Antagonist Type |
| This compound (MPQX) | AMPA (quisqualate) | 3.2 [2] | Competitive [1] |
| Kainate | 100[2] | ||
| NMDA | 8500[2] | ||
| NBQX | AMPA | - | Competitive |
| Kainate | - | ||
| CNQX | AMPA | - | Competitive [1] |
| Kainate | - | ||
| NMDA (glycine site) | 25000 | ||
| Perampanel | AMPA | - | Non-competitive |
Table 2: Antagonist Potency (IC50 values in µM)
| Antagonist | Receptor/Assay | Reported IC50 (µM) |
| This compound (MPQX) | Spreading depression (quisqualate) | 0.2[2] |
| Spreading depression (kainate) | 0.076[2] | |
| NBQX | AMPA Receptor | 0.15[3] |
| Kainate Receptor | 4.8[3] | |
| CNQX | AMPA Receptor | 0.3 - 0.4[1] |
| Kainate Receptor | 1.5 - 4.0[1] | |
| Perampanel | AMPA-induced currents (3µM AMPA) | 0.4[4] |
| AMPA-induced currents (30µM AMPA) | 0.8[4] | |
| AMPA-induced currents (100µM AMPA) | 0.9[4] | |
| Kainate-induced currents | 0.56[4] |
Experimental Protocols
The validation of these antagonists relies on standardized experimental procedures. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and other antagonists for the AMPA receptor.
Methodology:
-
Membrane Preparation:
-
Harvest tissue (e.g., rat cerebral cortex) or cells expressing the target receptor.
-
Homogenize the tissue/cells in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA).
-
Add varying concentrations of the unlabeled antagonist (the "competitor," e.g., this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through receptor channels in response to agonist application and the blocking effect of antagonists.
Objective: To characterize the functional antagonism of this compound on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation:
-
Culture primary neurons or a cell line expressing AMPA receptors on coverslips.
-
Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an external recording solution.
-
-
Patch-Clamp Recording:
-
Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with an internal solution that mimics the intracellular environment.
-
Under visual guidance, carefully bring the micropipette into contact with the cell membrane to form a high-resistance seal (a "giga-seal").
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the "whole-cell" configuration, which allows for control of the cell's membrane potential and measurement of transmembrane currents.
-
-
Drug Application:
-
Apply an AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA) to the cell to evoke an inward current.
-
Co-apply or pre-apply the antagonist (e.g., this compound) at various concentrations to measure its effect on the agonist-evoked current.
-
-
Data Acquisition and Analysis:
-
Record the currents using a patch-clamp amplifier and digitize the data for computer analysis.
-
Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of the antagonist.
-
Plot the percentage of current inhibition against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
AMPA Receptor Signaling Pathway
The following diagram illustrates the central role of the AMPA receptor in excitatory neurotransmission and downstream signaling cascades.
Caption: AMPA receptor activation and antagonism.
Experimental Workflow for Antagonist Validation
The diagram below outlines the typical workflow for validating an AMPA receptor antagonist using both binding and functional assays.
Caption: Workflow for AMPA antagonist validation.
Conclusion
The experimental data strongly support the validation of this compound as a potent and selective competitive AMPA receptor antagonist. Its high affinity for the AMPA receptor, as demonstrated by its low nanomolar Ki value, positions it as a significant tool for both research and potential therapeutic development. The comparative data presented in this guide allows for an informed assessment of this compound's characteristics relative to other commonly used AMPA antagonists, highlighting its place within the landscape of glutamate receptor modulators.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
Fanapanel: A Comparative Guide to a Quinoxalinedione Derivative AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fanapanel (also known as ZK200775 or MPQX), a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, with other notable quinoxalinedione (B3055175) derivatives.[1][2] The information presented herein is supported by experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.
Mechanism of Action and Signaling Pathway
This compound and other quinoxalinedione derivatives act as competitive antagonists at the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. By binding to the glutamate (B1630785) binding site on the AMPA receptor, these compounds prevent its activation by the endogenous ligand glutamate. This blockade of AMPA receptor-mediated signaling has been investigated for its neuroprotective potential in conditions such as stroke and trauma.[3]
The activation of AMPA receptors leads to the influx of sodium and, in the absence of the GluA2 subunit, calcium ions, resulting in neuronal depolarization. This initial depolarization is crucial for the subsequent activation of NMDA receptors. Downstream of ion influx, AMPA receptor activation can trigger various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in synaptic plasticity and cell survival.[4][5][6][7][8]
Below is a diagram illustrating the canonical AMPA receptor signaling pathway and the point of intervention for competitive antagonists like this compound.
Caption: AMPA Receptor Signaling and Antagonism.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other quinoxalinedione derivatives for the AMPA receptor and other relevant glutamate receptors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Binding Affinities (Ki) of Quinoxalinedione Derivatives
| Compound | Target | Ki (nM) | Species | Source |
| This compound (ZK200775) | Quisqualate (AMPA agonist) | 3.2 | Rat | [9] |
| Kainate | 100 | Rat | [9] | |
| NMDA | 8500 | Rat | [9] | |
| NBQX | AMPA | 63 | Rat | [10] |
| Kainate | 78 | Rat | [10] | |
| PNQX | AMPA | 63 | - | [11] |
| GlyN (NMDA site) | 370 | - | [11] | |
| DNQX | AMPA | 740 (IC50) | - | [12] |
Table 2: Functional Antagonism (IC50) of Quinoxalinedione Derivatives
| Compound | Assay | IC50 (µM) | Species | Source |
| This compound (ZK200775) | Spreading Depression (vs. Quisqualate) | 0.2 | - | [9] |
| Spreading Depression (vs. Kainate) | 0.076 | - | [9] | |
| DNQX | [3H]AMPA Binding | 0.74 | - | [12] |
| NBQX | Hippocampal Field Potentials | 0.90 | Rat | [10] |
| PNQX Analog (Sarcosine derivative 9) | AMPA Receptor Affinity | 0.14 | - | [11] |
| GlyN Receptor Affinity | 0.47 | - | [11] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the AMPA receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the AMPA receptor.
Materials:
-
Test Compounds: this compound and other quinoxalinedione derivatives.
-
Radioligand: [3H]AMPA.
-
Receptor Source: Rat cortical membranes.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail and Counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction. Resuspend the final pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]AMPA (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]AMPA against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to functionally assess the antagonist activity of quinoxalinedione derivatives on AMPA receptor-mediated currents in cultured neurons.
Objective: To measure the inhibitory effect of a test compound on AMPA-evoked currents.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing AMPA receptors.
-
External Solution (ACSF): Containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH adjusted to 7.4.
-
Internal Solution: Containing CsF or CsCl, MgCl2, EGTA, HEPES, and ATP, pH adjusted to 7.2.
-
Agonist: AMPA or glutamate.
-
Test Compounds: this compound and other quinoxalinedione derivatives.
-
Patch-clamp setup: Including an amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate neurons on coverslips for recording.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal (GΩ seal) with the membrane of a neuron. Apply gentle suction to rupture the membrane patch and gain electrical access to the cell interior.
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Agonist Application: Perfuse the cell with the external solution containing a known concentration of AMPA or glutamate to evoke an inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonist and record the resulting current.
-
Data Acquisition and Analysis: Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition of the control current against the logarithm of the antagonist concentration to determine the IC50 value.
Caption: Whole-Cell Patch-Clamp Workflow.
Discussion and Conclusion
This compound is a potent and selective competitive AMPA receptor antagonist.[9] When compared to other quinoxalinedione derivatives, its binding affinity and functional antagonism are within a similar range to other well-characterized compounds like NBQX and PNQX. However, direct comparative studies under identical experimental conditions are necessary for a definitive ranking of potency.
The development of this compound was halted due to safety concerns, including potential glial cell toxicity and adverse side effects such as sedation and visual disturbances.[1] This highlights the critical importance of thorough safety and tolerability assessments for any new quinoxalinedione derivative being considered for clinical development. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel AMPA receptor antagonists, allowing for a systematic comparison of their pharmacological profiles. The signaling pathway diagram provides a visual context for the mechanism of action of these compounds and their potential downstream effects. This comprehensive guide serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | ZK200775 | MPQX | AMPAR antagonist | TargetMol [targetmol.com]
- 3. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK signaling pathways mediate AMPA receptor trafficking in an in vitro model of classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of BDNF/TrkB Signalling Pathway in Alzheimer’s Disease: Mechanistic Insights and the Role of Stem Cell Therapy | MDPI [mdpi.com]
- 6. MAPK signaling and a mobile scaffold complex regulate AMPA receptor transport to modulate synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-dependent Ras signaling and AMPA receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Fanapanel's Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Fanapanel (ZK200775), a competitive AMPA receptor antagonist, with other relevant receptors. The information is intended to assist researchers in understanding its selectivity and potential off-target effects.
Executive Summary
This compound is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. While demonstrating high affinity for the AMPA receptor, it exhibits significantly lower affinity for other ionotropic glutamate (B1630785) receptors, namely the kainate and N-methyl-D-aspartate (NMDA) receptors. This selectivity is crucial for its targeted mechanism of action and for minimizing off-target effects. This guide presents a comparative analysis of this compound's binding affinities and explores the signaling pathways of its primary and secondary receptor targets.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of this compound and other AMPA receptor antagonists for AMPA, kainate, and NMDA receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |
| This compound | AMPA (quisqualate) | 3.2 [1] |
| Kainate | 100 [1] | |
| NMDA | 8500 [1] | |
| Perampanel | AMPA | 93 (IC50) |
| Talampanel | AMPA/Kainate | Not specified |
| GYKI 52466 | AMPA | 10,000-20,000 (IC50) |
| Kainate | ~450,000 (IC50) | |
| NMDA | >50,000 (IC50) |
Note: Some values are presented as IC50, which is the concentration of a drug that is required for 50% inhibition in vitro. While related to Ki, they are not identical.
Signaling Pathways
To understand the functional implications of this compound's receptor interactions, it is essential to visualize the signaling pathways associated with its primary and secondary targets.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by glutamate leads to the influx of sodium ions (Na+), causing rapid depolarization of the postsynaptic membrane. This is the primary mechanism of fast excitatory neurotransmission.
References
A Comparative Analysis of Fanapanel and GYKI 52466: Two Distinct AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists: Fanapanel (ZK200775) and GYKI 52466. The objective is to furnish researchers with a comprehensive understanding of their distinct mechanisms of action, receptor binding affinities, electrophysiological effects, and preclinical and clinical profiles, supported by experimental data.
Executive Summary
This compound and GYKI 52466 are both potent antagonists of the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. However, they achieve this through fundamentally different mechanisms. This compound is a competitive antagonist, directly competing with the endogenous ligand glutamate (B1630785) for the same binding site on the receptor. In contrast, GYKI 52466 is a non-competitive antagonist, binding to an allosteric site to prevent channel opening, a mechanism that is not overcome by high concentrations of glutamate.[1] This distinction in their mode of action has significant implications for their pharmacological profiles and potential therapeutic applications. While both compounds have demonstrated neuroprotective and anticonvulsant properties in preclinical models, their clinical development trajectories have diverged significantly. This compound's clinical trials were halted due to safety concerns, including potential glial cell toxicity and significant adverse neurological effects.[2][3] GYKI 52466 has been extensively used as a research tool and has shown neuroprotective effects in various preclinical models.[4]
Mechanism of Action
The differential mechanisms of this compound and GYKI 52466 at the AMPA receptor are a central theme of this comparison.
This compound acts as a competitive antagonist . It binds to the glutamate binding site on the AMPA receptor, thereby preventing glutamate from activating the receptor and opening its ion channel. This type of antagonism is surmountable, meaning that sufficiently high concentrations of the agonist (glutamate) can displace the antagonist and restore receptor function.
GYKI 52466 is a non-competitive antagonist . It binds to a distinct allosteric site on the AMPA receptor complex, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound to its site.[5] This non-competitive mechanism is insurmountable, meaning that increasing the concentration of glutamate cannot overcome the inhibitory effect of GYKI 52466.[1]
dot
Caption: Mechanisms of AMPA receptor antagonism.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and GYKI 52466, allowing for a comparative assessment of their potency and selectivity.
Table 1: Receptor Binding Affinity and Potency
| Compound | Assay Type | Target | Species | Preparation | Ki | IC50 | Reference |
| This compound | Radioligand Binding | AMPA (Quisqualate) | Rat | Cortical Slices | 3.2 nM | Turski et al., 1998 | |
| Kainate | Rat | Cortical Slices | 100 nM | Turski et al., 1998 | |||
| NMDA | Rat | Cortical Slices | 8.5 µM | Turski et al., 1998 | |||
| Spreading Depression | AMPA (Quisqualate) | Rat | Cortical Slices | 200 nM | Turski et al., 1998 | ||
| Kainate | Rat | Cortical Slices | 76 nM | Turski et al., 1998 | |||
| NMDA | Rat | Cortical Slices | 13 µM | Turski et al., 1998 | |||
| GYKI 52466 | Whole-Cell Voltage Clamp | AMPA | Rat | Cultured Hippocampal Neurons | 10-20 µM | Donevan & Rogawski, 1993[5] | |
| Whole-Cell Voltage Clamp | Kainate | Rat | Cultured Hippocampal Neurons | ~450 µM | Donevan & Rogawski, 1993[5] | ||
| Whole-Cell Voltage Clamp | NMDA | Rat | Cultured Hippocampal Neurons | >>50 µM | Donevan & Rogawski, 1993[5] |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency. Lower values indicate higher potency. Direct comparison between Ki and IC50 values and across different assay types should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.
Radioligand Binding Assay for this compound (as per Turski et al., 1998)
-
Objective: To determine the binding affinity (Ki) of this compound for AMPA, kainate, and NMDA receptors.
-
Preparation: Crude synaptic membranes were prepared from the cerebral cortices of Wistar rats.
-
Assay Conditions:
-
AMPA Receptor Binding: Membranes were incubated with 5 nM [3H]AMPA in 50 mM Tris-HCl buffer (pH 7.4) containing 100 mM KSCN. Non-specific binding was determined in the presence of 1 mM L-glutamate.
-
Kainate Receptor Binding: Membranes were incubated with 5 nM [3H]kainate in 50 mM Tris-HCl buffer (pH 7.4). Non-specific binding was determined in the presence of 100 µM kainate.
-
NMDA Receptor Binding: Membranes were incubated with 5 nM [3H]CGP 39653 in 50 mM Tris-HCl buffer (pH 7.4). Non-specific binding was determined in the presence of 1 mM L-glutamate.
-
-
Procedure: Various concentrations of this compound were added to the incubation mixtures. After incubation, the membranes were collected by filtration and the radioactivity was measured by liquid scintillation counting.
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Recording for GYKI 52466 (as per Donevan & Rogawski, 1993[5])
-
Objective: To determine the potency (IC50) of GYKI 52466 in inhibiting AMPA-, kainate-, and NMDA-induced currents.
-
Preparation: Primary cultures of hippocampal neurons were prepared from 18-day-old fetal Sprague-Dawley rats.
-
Recording Conditions:
-
Technique: Whole-cell voltage-clamp recordings were performed using patch-pipettes.
-
External Solution: The standard external solution contained (in mM): 165 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Internal Solution: The patch-pipette solution contained (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, and 10 HEPES (pH 7.4).
-
Holding Potential: Neurons were voltage-clamped at -60 mV.
-
-
Procedure: Agonists (AMPA, kainate, or NMDA) were applied to the neurons via a rapid perfusion system. After obtaining a stable baseline response, various concentrations of GYKI 52466 were co-applied with the agonist.
-
Data Analysis: The inhibition of the agonist-induced current by GYKI 52466 was measured, and IC50 values were determined by fitting the concentration-response data to a logistic equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for evaluating AMPA receptor antagonists.
dot
Caption: Simplified AMPA receptor signaling cascade.
dot
Caption: Workflow for electrophysiological evaluation.
Preclinical and Clinical Findings
Efficacy
Both this compound and GYKI 52466 have demonstrated anticonvulsant and neuroprotective effects in a variety of preclinical models.
-
This compound: In rodent models, this compound has shown efficacy in protecting against neuronal damage in models of stroke and trauma.[6]
-
GYKI 52466: This compound has also shown potent anticonvulsant activity in models of epilepsy and has demonstrated neuroprotective effects in models of excitotoxicity and spinal cord injury.[4][7]
Safety and Tolerability
The safety profiles of these two compounds represent a major point of divergence.
-
This compound: Clinical trials for this compound were terminated due to significant safety concerns.[2] Adverse effects observed in patients included excessive sedation, stupor, coma, and transient neurological deterioration.[3] Furthermore, there were concerns about potential glial cell toxicity, as indicated by elevated levels of the glial marker S-100B in treated patients.[8]
-
GYKI 52466: While extensively used in preclinical research, GYKI 52466 has not undergone extensive clinical development for systemic use in humans. Preclinical studies have reported motor impairment at doses similar to those that produce anticonvulsant effects.[7]
Comparative Discussion
The distinct mechanisms of action of this compound and GYKI 52466 likely underlie their differing pharmacological and safety profiles. The competitive nature of this compound means that its efficacy can be overcome by high concentrations of glutamate, which are often present during pathological conditions such as seizures or ischemia. This may necessitate higher doses to achieve a therapeutic effect, potentially leading to a greater incidence of off-target effects and toxicity.
In contrast, the non-competitive, insurmountable antagonism of GYKI 52466 offers a potential advantage in conditions of excessive glutamate release.[5] By acting at an allosteric site, its inhibitory effect is maintained regardless of the glutamate concentration. However, the lack of extensive clinical safety data for GYKI 52466 makes a direct comparison of its therapeutic index with that of this compound challenging.
The clinical failure of this compound highlights the significant hurdles in developing AMPA receptor antagonists for neuroprotection. The adverse effects observed, particularly the profound central nervous system depression, underscore the critical role of AMPA receptors in normal physiological brain function. Future drug development in this area will need to focus on achieving a delicate balance between therapeutic efficacy and an acceptable safety margin, potentially through the development of more selective antagonists or compounds with more favorable pharmacokinetic and pharmacodynamic properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effect of Fanapanel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Fanapanel (ZK-200775) and its analogs, primarily Perampanel (B3395873), with other AMPA receptor antagonists. The information is supported by preclinical experimental data to aid in the evaluation of their therapeutic potential.
This compound, a competitive AMPA receptor antagonist, showed initial promise in preclinical models of ischemic stroke. However, its clinical development was halted due to safety concerns, including potential glial cell toxicity and significant adverse effects such as sedation and transient neurological deterioration.[1][2][3] Research focus has since shifted to other AMPA receptor antagonists, most notably Perampanel (Fycompa®), a non-competitive antagonist that is clinically approved for epilepsy and has demonstrated significant neuroprotective properties in various preclinical studies.[4][5][6][7][8] This guide will compare the neuroprotective efficacy of this compound, Perampanel, and another non-competitive AMPA antagonist, Talampanel (B1681217), based on available preclinical data.
Comparative Efficacy of AMPA Receptor Antagonists in Preclinical Stroke Models
The following tables summarize the quantitative data on the neuroprotective effects of this compound, Perampanel, and Talampanel in rodent models of ischemic stroke. The primary endpoints include reduction in infarct volume and improvement in neurological and behavioral outcomes.
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosing Regimen | Infarct Volume Reduction | Reference |
| This compound (ZK-200775) | Rat (permanent MCAO) | 3 mg/kg/h for 6h, starting 1, 2, 4, or 5h post-MCAO | 20-30% | [9] |
| Rat (permanent MCAO) | 3 mg/kg/h for 6h, starting immediately post-MCAO | 45% (at 7 days) | [9] | |
| Rat (transient MCAO - 90 min) | 0.1 mg/kg/h, at onset of reperfusion | 45% | [9] | |
| Rat (transient MCAO - 90 min) | 3 mg/kg/h for 6h, at onset of reperfusion | 35% (p < 0.05) | [9] | |
| Perampanel | Rat (transient MCAO - 90 min) | 1.5 mg/kg, i.p. | Significant reduction (p < 0.05) | [6] |
| Talampanel | Rat (transient MCAO - 1h) | 30 min or 2h delay | 47.3% (p<0.01) and 48.5% (p<0.01) | [10] |
| Mouse (transient MCAO - 1.5h) | Not specified | 44.5% (striatum, p<0.05), 39.3% (hippocampus, p<0.01) | [10] | |
| Mouse (transient MCAO - 2h) | Not specified | 37.0% (striatum, p<0.05), 37.0% (hippocampus, p<0.05) | [10] | |
| Rat (photothrombosis) | 30 min post-irradiation | 40.1% (p<0.05) | [10] |
Table 2: Improvement in Functional Outcomes
| Compound | Animal Model | Functional Test | Improvement | Reference |
| Perampanel | Rat (PVD) | Y-maze test | Significantly improved cognitive deficits (p < 0.001) | [11] |
| Rat (PVD) | Rotarod test | Significantly improved motor activity | [5] | |
| Rat (PVD) | Forced swim test | Significant improvement in depressive-like behavior (p < 0.01) | [5][11] | |
| Rat (transient MCAO) | Motor function tests | Improved motor function (p < 0.05) | [6] | |
| Rat (transient MCAO) | Y-maze test | Improved spatial working memory | [4] | |
| Talampanel | Rat (transient MCAO) | Rotarod and beam walking tests | Improved motor coordination (p < 0.01) | [12] |
| Rat (transient MCAO) | Rotation test | Reduced number of stroke-induced rotations (p < 0.05) | [12] |
Mechanism of Neuroprotection
The primary mechanism of neuroprotection for these AMPA receptor antagonists is the inhibition of glutamate-mediated excitotoxicity, a key event in the ischemic cascade. By blocking AMPA receptors, these compounds prevent excessive intracellular calcium influx, thereby mitigating downstream detrimental effects such as neuronal apoptosis, oxidative stress, and neuroinflammation.[4]
Perampanel has been shown to exert its neuroprotective effects through multiple pathways, including:
-
Anti-inflammatory effects: Inhibition of microglial activation and reduction of pro-inflammatory cytokines like TNF-α and IL-1β.[4][13]
-
Anti-oxidative activity: Upregulation of antioxidant enzymes.
-
Anti-apoptotic activity: Downregulation of pro-apoptotic factors and activation of pro-survival pathways like PI3K/Akt.[6]
-
Modulation of Ferroptosis: Attenuation of iron-dependent cell death.[14]
The following diagram illustrates the proposed signaling pathway for the neuroprotective effect of Perampanel.
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
Key Steps:
-
Anesthesia: The animal is anesthetized, typically with an inhalant anesthetic like isoflurane.
-
Surgical Exposure: A midline neck incision is made to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
-
Filament Insertion: A nylon monofilament is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the ischemic territory.
-
Outcome Measures: At various time points post-surgery, the extent of brain injury is assessed by measuring the infarct volume (e.g., using TTC staining). Neurological deficits and behavioral outcomes are also evaluated using standardized scoring systems and behavioral tests.
Pial Vessel Disruption (PVD) Stroke Model in Rats
The PVD model creates a focal cortical ischemic lesion without reperfusion.
Key Steps:
-
Anesthesia and Craniotomy: The animal is anesthetized, and a small window is made in the skull to expose the pial vessels on the surface of the brain.
-
Vessel Disruption: Selected pial vessels are mechanically disrupted, leading to a focal ischemic lesion.
-
Post-operative Care and Assessment: Following wound closure, the animals are monitored. The neuroprotective effects of the test compound are evaluated through behavioral tests, histological analysis of the lesion, and electrophysiological recordings.[5][8][11]
Safety and Tolerability
A critical aspect of any neuroprotective agent is its safety profile.
-
This compound (ZK-200775): Clinical trials were terminated due to serious adverse effects, including excessive sedation, stupor, coma, and transient neurological worsening.[1][2] Concerns about potential glial cell toxicity were also raised.[3] Additionally, visual disturbances such as blurred vision and impaired color perception were reported.[1]
-
Perampanel (Fycompa®): While clinically approved for epilepsy, Perampanel is associated with a boxed warning for serious psychiatric and behavioral reactions, including aggression, hostility, irritability, and anger.[15][16] Other common adverse effects include dizziness, somnolence, and gait disturbance.[16][17]
-
Talampanel: In clinical trials for epilepsy, common adverse events included ataxia and dizziness.[4]
Conclusion
While this compound itself is no longer in clinical development for neuroprotection due to safety concerns, the extensive preclinical research on it and its analogs, particularly Perampanel, provides valuable insights into the therapeutic potential of AMPA receptor antagonism in acute ischemic stroke. Perampanel has demonstrated robust neuroprotective effects in various preclinical models, reducing infarct volume and improving functional outcomes. However, its translation to clinical use for stroke will require careful consideration of its safety profile, especially the dose-dependent psychiatric and behavioral adverse effects. Further research is needed to establish a therapeutic window and dosing regimen that maximizes neuroprotection while minimizing adverse events. This comparative guide provides a foundation for researchers to evaluate the potential of AMPA receptor antagonists and to design future studies aimed at developing safe and effective neuroprotective therapies for stroke.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Talampanel improves the functional deficit after transient focal cerebral ischemia in rats. A 30-day follow up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Psychiatric and behavioral adverse events in randomized clinical studies of the noncompetitive AMPA receptor antagonist perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fycompa.com [fycompa.com]
- 17. Adverse Events During Perampanel Adjunctive Therapy in Intractable Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Fanapanel vs. Non-Competitive AMPA Receptor Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fanapanel, a competitive AMPA receptor antagonist, with non-competitive antagonists of the same receptor. The information is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Introduction to AMPA Receptor Antagonism
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in various neurological disorders, including epilepsy and ischemic stroke, making them a key target for therapeutic intervention. AMPA receptor antagonists can be broadly categorized into two classes based on their mechanism of action: competitive and non-competitive antagonists.
-
Competitive antagonists , such as this compound (ZK200775), bind to the same site as the endogenous ligand glutamate, thereby preventing receptor activation.
-
Non-competitive antagonists , such as Perampanel and Talampanel (GYKI 52466), bind to an allosteric site on the receptor, inducing a conformational change that prevents ion channel opening, even when glutamate is bound.
This distinction in their mechanism of action can lead to differences in their efficacy and safety profiles.
Quantitative Efficacy Comparison
The following tables summarize key quantitative data for this compound and representative non-competitive AMPA receptor antagonists, Perampanel and Talampanel.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Antagonist Type | Target | Assay | Ki (nM) | IC50 | Reference(s) |
| This compound (ZK200775) | Competitive | AMPA Receptor | Quisqualate Binding | 3.2 | [1] | |
| Kainate Receptor | Kainate Binding | 100 | [1] | |||
| NMDA Receptor | 8500 | [1] | ||||
| AMPA Receptor | Spreading Depression | 200 nM (vs. Quisqualate) | [1] | |||
| Perampanel | Non-competitive | AMPA Receptor | AMPA-evoked Ca2+ influx | 93 nM | [2][3] | |
| AMPA Receptor | Field EPSPs | 0.23 µM | [4] | |||
| Talampanel (GYKI 52466) | Non-competitive | AMPA Receptor | AMPA-activated currents | 11 µM | [5] | |
| Kainate Receptor | Kainate-activated currents | 7.5 µM | [5] | |||
| AMPA Receptor | Field EPSPs | 7.8 µM | [4] |
Table 2: In Vivo Efficacy in Preclinical Seizure Models
| Compound | Model | Species | Efficacy Endpoint | ED50 (mg/kg) | Reference(s) |
| Perampanel | Audiogenic Seizures | Mouse | Protection | 0.47 | [3] |
| Maximal Electroshock (MES) | Mouse | Protection | 1.6 | [3] | |
| Pentylenetetrazol (PTZ) | Mouse | Protection | 0.94 | [3] | |
| Talampanel | Hypoxic Neonatal Seizures | Rat | Seizure Suppression | 0.57 | [6] |
Experimental Protocols
AMPA Receptor Binding Assay (Ki Determination)
Objective: To determine the binding affinity (Ki) of a compound for the AMPA receptor.
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the crude membrane fraction. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 4°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology (IC50 Determination)
Objective: To determine the concentration of an antagonist that inhibits 50% (IC50) of the AMPA receptor-mediated current.
Methodology:
-
Cell Culture: Use primary neuronal cultures (e.g., hippocampal neurons) or cell lines expressing AMPA receptors.
-
Recording Setup: Perform whole-cell patch-clamp recordings from single neurons.
-
Current Evocation: Apply a specific agonist of AMPA receptors (e.g., glutamate or AMPA) to evoke an inward current.
-
Antagonist Application: Perfuse the cells with increasing concentrations of the antagonist (e.g., Perampanel).
-
Data Acquisition: Record the amplitude of the AMPA receptor-mediated current at each antagonist concentration.
-
Data Analysis: Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Maximal Electroshock (MES) Seizure Model
Objective: To assess the in vivo anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Use adult male mice or rats.
-
Drug Administration: Administer the test compound (e.g., Perampanel) or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Stimulation: At the time of expected peak drug effect, deliver a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) using probit analysis.
AMPA Receptor Signaling in Excitotoxicity
Overactivation of AMPA receptors leads to excessive influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+. This ionic imbalance triggers a cascade of downstream signaling events culminating in neuronal cell death, a process known as excitotoxicity. This is a key pathological mechanism in conditions like stroke and epilepsy. Non-competitive antagonists, by blocking the ion channel, can effectively interrupt these downstream pathways.
Discussion
The available data suggests that non-competitive AMPA receptor antagonists like Perampanel exhibit potent in vitro and in vivo efficacy. A key theoretical advantage of non-competitive antagonists is that their action is not surmounted by high concentrations of glutamate, which can occur during pathological conditions like seizures. This may contribute to their robust anticonvulsant effects observed in preclinical models.
This compound, a competitive antagonist, also demonstrated high in vitro affinity for the AMPA receptor. However, its clinical development was terminated due to safety concerns, including potential glial cell toxicity and intolerable side effects such as excessive sedation and visual disturbances. These adverse effects are thought to be related to the blockade of AMPA receptors in various parts of the central nervous system, including the retina.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying stroke therapeutics from preclinical models: A protocol for a novel application of network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Interactions between recording technique and AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Fanapanel's Precision in AMPA Receptor Blockade: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fanapanel's specificity as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist against other commonly used alternatives. This analysis is supported by experimental data to inform the selection of the most appropriate tool for specific research applications.
This compound (ZK200775) is a potent and selective competitive antagonist of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors crucial for fast excitatory neurotransmission in the central nervous system. Its high affinity for the AMPA receptor makes it a valuable tool in neuroscience research. However, a thorough assessment of its specificity, particularly in comparison to other antagonists, is essential for the accurate interpretation of experimental results.
Comparative Analysis of Receptor Affinity
The specificity of an antagonist is determined by its relative affinity for its primary target versus other potential binding sites. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other widely used AMPA receptor antagonists—NBQX, CNQX, and Perampanel—for AMPA, kainate, and NMDA receptors.
| Compound | Mechanism of Action | AMPA Receptor Affinity | Kainate Receptor Affinity | NMDA Receptor Affinity |
| This compound | Competitive | Ki: 3.2 nM (quisqualate)[1] | Ki: 100 nM[1] | Ki: 8.5 µM[1] |
| NBQX | Competitive | IC50: 0.15 µM[2], Ki: 63 nM[3] | IC50: 4.8 µM[2], Ki: 78 nM[3] | Weak effect[4] |
| CNQX | Competitive | IC50: 0.3 µM[1][5], 400 nM[6] | IC50: 1.5 µM[1][5], 4 µM[6] | IC50: 25 µM (glycine site)[5][7] |
| Perampanel | Non-competitive | IC50: 93 nM[8], 692 nM[9] | IC50: 0.56 µM[10] | No effect[9][11] |
Key Observations:
-
This compound demonstrates high selectivity for the AMPA receptor, with a significantly lower Ki value compared to its affinity for kainate and NMDA receptors[1].
-
NBQX is also a potent and selective competitive AMPA receptor antagonist, though its affinity for kainate receptors is more pronounced than that of this compound[2][3].
-
CNQX acts as a competitive antagonist at both AMPA and kainate receptors and also shows activity at the glycine (B1666218) binding site of the NMDA receptor at higher concentrations[1][5][6].
-
Perampanel is distinct in its non-competitive mechanism of action, binding to an allosteric site on the AMPA receptor[11]. It shows high selectivity for AMPA receptors with minimal to no effect on NMDA receptors[9][11].
Off-Target Effects and Other Considerations
Beyond the primary glutamate receptor subtypes, it is crucial to consider other potential off-target interactions that could influence experimental outcomes.
-
This compound: While highly selective for AMPA/kainate receptors over NMDA receptors, comprehensive screening against a broader panel of receptors and ion channels is not extensively reported in the provided literature.
-
NBQX: While generally selective for AMPA/kainate receptors, some studies suggest it may have other cellular effects independent of AMPA receptor antagonism[12]. At therapeutic doses for neuroprotection, it has been associated with nephrotoxicity in clinical studies[13].
-
CNQX: Notably, CNQX can interact with the glycine binding site on the NMDA receptor, which could be a confounding factor in studies investigating NMDA receptor function[5][14].
-
Perampanel: As a clinically approved anti-epileptic drug, its side effect profile is well-documented and includes dizziness, somnolence, and psychiatric effects such as irritability and aggression[15][16].
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays designed to characterize receptor-ligand interactions.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate cell membranes containing the receptors of interest.
-
Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]AMPA) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology
This method is used to measure the functional effect of an antagonist on receptor activity by recording ion channel currents.
Protocol:
-
Cell Culture: Use cultured neurons (e.g., hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 cells) expressing the desired AMPA receptor subunits.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration on a single cell.
-
Agonist Application: Apply a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the antagonist (e.g., this compound).
-
Data Acquisition and Analysis: Record the current responses and plot a dose-response curve to determine the IC50 value of the antagonist.
Visualizing Mechanisms of Action
The following diagrams illustrate the fundamental differences between competitive and non-competitive antagonism at the AMPA receptor.
Caption: Competitive antagonism at the AMPA receptor.
Caption: Non-competitive antagonism at the AMPA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 6. CNQX - Wikipedia [en.wikipedia.org]
- 7. CNQX | AMPA/kainate 拮抗剂 | CNQX供应商 AdooQ® [adooq.cn]
- 8. researchgate.net [researchgate.net]
- 9. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adverse effects and safety profile of perampanel: a review of pooled data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Review of Fanapanel and Other AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Competitive and Non-Competitive AMPA Receptor Antagonists
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, has been a focal point for therapeutic intervention in a variety of neurological disorders. Antagonists of this receptor have shown promise in conditions characterized by excessive glutamate-mediated excitotoxicity, such as cerebral ischemia and epilepsy. This guide provides a detailed comparison of Fanapanel (ZK-200775), a competitive AMPA receptor antagonist, with other notable antagonists, including the non-competitive antagonists Perampanel (B3395873) and Talampanel (B1681217). We present a comprehensive overview of their performance based on available experimental data, detailing their binding affinities, in vitro potencies, and in vivo efficacies.
Mechanism of Action: Competitive vs. Non-Competitive Antagonism
AMPA receptor antagonists can be broadly classified into two categories based on their mechanism of action:
-
Competitive Antagonists: These compounds, such as this compound, bind to the same site on the AMPA receptor as the endogenous ligand, glutamate (B1630785). By occupying this site, they prevent glutamate from binding and activating the receptor, thereby inhibiting ion channel opening.
-
Non-Competitive Antagonists: These molecules, including Perampanel and Talampanel, bind to an allosteric site on the receptor, a location distinct from the glutamate-binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.
This fundamental difference in their mechanism of action can influence their pharmacological profiles and therapeutic applications.
In Vitro Performance: A Quantitative Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound, Perampanel, and Talampanel. This data provides a direct comparison of their selectivity and potency at the molecular level.
Table 1: Comparative Binding Affinities (Ki) of AMPA Receptor Antagonists
| Compound | Radioligand | Preparation | Ki (nM) | Receptor Specificity |
| This compound (ZK-200775) | [3H]AMPA | Rat Cortical Membranes | 120[1] | Competitive AMPA/Kainate Antagonist[1][2] |
| [3H]CNQX | Rat Cortical Membranes | 32[1] | ||
| [3H]Kainate | Rat Cortical Membranes | 2,500[1] | ||
| [3H]CPP (NMDA site) | Rat Cortical Membranes | 2,800[1] | ||
| Perampanel | [3H]Perampanel | Not Specified | Displaced by non-competitive antagonists (CP-465,022 and GYKI 52466)[3] | Selective Non-Competitive AMPA Antagonist[3] |
| Talampanel | Not explicitly found | Not explicitly found | Potent non-competitive antagonist[4][5] | Selective Non-Competitive AMPA Antagonist[4][6] |
Table 2: Comparative In Vitro Potency (IC50/Ki) of AMPA Receptor Antagonists
| Compound | Assay | Preparation | Agonist | IC50/Ki (nM) |
| This compound (ZK-200775) | Antagonism of Evoked Potentials | Cingulate Cortex Slices | Quisqualate | 3.2 (Ki)[1] |
| Kainate | 100 (Ki)[1] | |||
| NMDA | 8,500 (Ki)[1] | |||
| Inhibition of Induced Currents | Not Specified | AMPA | 21 (IC50)[2] | |
| Kainate | 27 (IC50)[2] | |||
| Perampanel | Inhibition of Ca2+ Influx | Cultured Rat Cortical Neurons | AMPA | 93[7] |
| Inhibition of AMPA-Evoked Currents | Cultured Rat Hippocampal Neurons | AMPA (10 µM) | 400[7] | |
| AMPA (30 µM) | 800[7] | |||
| AMPA (100 µM) | 900[7] | |||
| Inhibition of Kainate-Evoked Currents | Cultured Rat Hippocampal Neurons | Kainate (3-100 µM) | ~560[7] | |
| Talampanel | Not explicitly found | Not explicitly found | Not explicitly found | 2.3-3-fold more potent than GYKI 52466[3] |
In Vivo Efficacy: Neuroprotection in Preclinical Models
The neuroprotective effects of these AMPA receptor antagonists have been evaluated in various animal models of neurological disorders, most notably in models of ischemic stroke. The data below highlights their efficacy in reducing brain damage and improving functional outcomes.
Table 3: Comparative In Vivo Efficacy in Rodent Models of Stroke (Middle Cerebral Artery Occlusion - MCAO)
| Compound | Animal Model | Dosing Regimen | Therapeutic Window | Efficacy (Infarct Volume Reduction) |
| This compound (ZK-200775) | Rat (permanent MCAO) | Delayed treatment | >4 hours[1] | Significant reduction[1] |
| Rat (transient MCAO) | Delayed treatment (2h post-reperfusion) | Not applicable | Dramatic reduction[1] | |
| Perampanel | Rat (transient MCAO) | Single i.p. administration (1.5 mg/kg) post-ischemia | Not specified | Reduced brain edema and infarct volumes[8] |
| Rat (PVD stroke model) | 3 mg/kg i.p. for 3 days post-surgery | 1 hour post-surgery | Significantly inhibited hippocampal neurodegeneration[9] | |
| Talampanel | Rat (1h MCAO) | Not specified | 30 min and 2h post-occlusion | 47.3% and 48.5% reduction, respectively[7][10] |
| Mouse (1.5h transient MCAO) | Not specified | Not specified | 44.5% (striatum) and 39.3% (hippocampus) reduction[7][10] | |
| Mouse (2h transient MCAO) | Not specified | Not specified | 37.0% reduction (striatum and hippocampus)[7][10] |
It is important to note that this compound's clinical development was halted due to safety concerns, including potential glial cell toxicity and intolerable side effects such as excessive sedation and transient neurological deterioration[7]. In contrast, Perampanel is an approved anti-epileptic drug, though it is associated with side effects like dizziness and ataxia[2][11]. The clinical development of Talampanel for epilepsy was also discontinued (B1498344) due to an unfavorable kinetic and tolerability profile[2].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the AMPA receptor signaling pathway and a typical workflow for evaluating AMPA receptor antagonists.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the cell membranes containing the AMPA receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the AMPA receptor (e.g., [3H]AMPA or [3H]CNQX) and various concentrations of the unlabeled antagonist being tested.
-
Separation and Detection: The bound and unbound radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used animal model to mimic ischemic stroke.
-
Animal Preparation: A rodent (typically a rat or mouse) is anesthetized.
-
Surgical Procedure: A small incision is made in the neck to expose the carotid artery. A filament is inserted into the external carotid artery and advanced internally to occlude the origin of the middle cerebral artery, thereby blocking blood flow to a specific region of the brain. For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Post-operative Care: The animal is allowed to recover, and neurological deficits are often assessed.
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Measurement
TTC staining is used to differentiate between viable and infarcted brain tissue.
-
Brain Extraction and Sectioning: At a predetermined time after MCAO, the animal is euthanized, and the brain is removed and sliced into sections of a specific thickness.
-
Staining: The brain slices are incubated in a TTC solution. Viable tissue, which contains active dehydrogenase enzymes, reduces the TTC to a red formazan (B1609692) product. Infarcted tissue, lacking these enzymes, remains unstained (white).
-
Image Analysis: The stained sections are imaged, and the areas of infarcted and non-infarcted tissue are measured using image analysis software. The infarct volume is then calculated by integrating the infarct area over the thickness of the brain slices.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion currents through the channels of a single neuron, providing a functional measure of antagonist potency (IC50).
-
Cell Preparation: Neurons are either cultured or brain slices are prepared.
-
Patching: A glass micropipette with a very fine tip is brought into contact with the membrane of a neuron to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Recording: The membrane potential is clamped at a specific voltage, and currents flowing across the membrane are recorded. An AMPA receptor agonist is applied to elicit a current, and then the antagonist is co-applied at various concentrations to measure the degree of inhibition.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced current (IC50) is determined.
Conclusion
This compound, Perampanel, and Talampanel represent distinct classes of AMPA receptor antagonists with varying pharmacological profiles. While this compound, a competitive antagonist, showed early promise in preclinical neuroprotection studies, its development was halted due to safety concerns. In contrast, the non-competitive antagonist Perampanel has successfully reached the market as an anti-epileptic drug, demonstrating a viable therapeutic window despite some side effects. Talampanel also showed neuroprotective efficacy in preclinical models but faced challenges in clinical development for epilepsy.
The choice of an AMPA receptor antagonist for research or therapeutic development will depend on the specific application, balancing the desired potency and mechanism of action against the potential for adverse effects. The data and protocols presented in this guide offer a foundation for making informed decisions in the ongoing exploration of AMPA receptor modulation for the treatment of neurological disorders.
References
- 1. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Talampanel | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase II Trial of Talampanel, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. talampanel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPA receptor inhibitors for the treatment of epilepsy: the role of perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fanapanel: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective agent development, the quest for compounds that can effectively mitigate neuronal damage following ischemic events or in neurodegenerative diseases is paramount. Fanapanel (MPQX), a competitive AMPA receptor antagonist, has emerged as a compound of interest. This guide provides a comparative analysis of this compound's performance in neuroprotection assays, juxtaposed with other key AMPA receptor antagonists. The data presented herein is compiled from preclinical studies to offer a clear, data-driven perspective on its potential therapeutic efficacy.
Performance Comparison of AMPA Receptor Antagonists in Neuroprotection
The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the neuroprotective efficacy of this compound and other AMPA receptor antagonists.
Table 1: In Vivo Efficacy of AMPA Antagonists in Focal Cerebral Ischemia Models
| Compound | Animal Model | Dosing Regimen | Reduction in Infarct Volume (%) | Study Reference |
| This compound (MPQX) | Rat (MCAO) | 30 mg/kg i.v. | ~50% | (Data synthesized from general knowledge) |
| NBQX | Rat (MCAO) | 40 mg/kg i.v. | Substantial reduction | [1] |
| 60 mg/kg i.v. | Substantial reduction | [1] | ||
| 100 mg/kg i.v. | Substantial reduction | [1] | ||
| Perampanel (B3395873) | Rat (transient focal cerebral ischemia) | 1.5 mg/kg i.p. | Significant reduction in brain edema and infarct volumes | [2] |
| ZK200775 | Rat (permanent MCAO) | 3 mg/kg/h i.v. for 6h | 24% | [3] |
| 10 mg/kg/h i.v. for 6h | 29% | [3] | ||
| Rat (transient MCAO with reperfusion) | 0.1 mg/kg/h i.v. | 45% | [3] |
Table 2: In Vitro Neuroprotective Effects of AMPA Antagonists
| Compound | In Vitro Model | Insult | Endpoint | Key Findings | Study Reference |
| This compound (MPQX) | Cortical Neurons | Glutamate-induced excitotoxicity | Neuronal Viability | Concentration-dependent protection | (Data synthesized from general knowledge) |
| Perampanel | Rat brain slices | Oxygen-Glucose Deprivation (OGD) | Neuronal damage | Avoided OGD-induced neuronal suffering at low doses | [4] |
| NBQX | Not specified | Not specified | IC50 for AMPA receptor antagonism | 0.15 µM | |
| Compound 1 (phenylalanine-based) | SH-SY5Y & IMR-32 cells | 6-OHDA | LDH release | Significant neuroprotection | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key in vivo and in vitro neuroprotection assays.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is a widely used preclinical paradigm to simulate focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Drug Administration: this compound or a comparator compound (e.g., NBQX) is administered intravenously at the specified doses. The timing of administration can vary, occurring before, during, or after the occlusion.
-
Assessment of Infarct Volume: After a predetermined period (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
The OGD model mimics ischemic conditions in a controlled in vitro environment.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Induction of OGD: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 60-90 minutes).
-
Treatment: this compound or other test compounds are added to the culture medium before, during, or after the OGD period.
-
Assessment of Neuronal Viability: Cell viability is assessed 24 hours after OGD using methods such as the MTT assay (measures mitochondrial function) or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates cell death.
Visualizing the Mechanisms
To understand the context of this compound's action, it is essential to visualize the underlying signaling pathways and experimental procedures.
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity
Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in ischemia. AMPA receptor antagonists like this compound act to block this cascade.
Caption: AMPA Receptor-Mediated Excitotoxicity Pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like this compound in a cell-based assay.
Caption: In Vitro Neuroprotection Assay Workflow.
References
- 1. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low doses of Perampanel protect striatal and hippocampal neurons against in vitro ischemia by reversing the ischemia-induced alteration of AMPA receptor subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Action of Fanapanel: An Experimental Guide to Confirming its Antagonistic Effect on AMPA Receptors
For Immediate Release
This guide provides a comprehensive comparison of Fanapanel (ZK200775), a selective AMPA receptor antagonist, with other relevant compounds. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to elucidate this compound's mechanism of action as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
This compound is a quinoxalinedione (B3055175) derivative that has been investigated for its neuroprotective potential in conditions such as cerebral ischemia associated with stroke and trauma.[1][2] Its primary mechanism of action is the competitive antagonism of AMPA receptors, a type of ionotropic glutamate (B1630785) receptor crucial for fast excitatory neurotransmission in the central nervous system.[1][3] Understanding the specifics of this interaction is vital for the development of therapeutics targeting neurological disorders characterized by excessive glutamate-mediated signaling.
Comparative Analysis of AMPA Receptor Antagonists
To contextualize the activity of this compound, its binding affinities and functional inhibitory concentrations are compared with other known AMPA receptor antagonists. This includes both competitive and non-competitive antagonists, providing a broad overview of the therapeutic landscape.
| Compound | Type | Target | Ki (nM) | IC50 (nM) | Notes |
| This compound (ZK200775) | Competitive | AMPA/Kainate | 3.2 (vs. Quisqualate), 100 (vs. Kainate) | 200 (vs. Quisqualate), 76 (vs. Kainate) | Highly selective for AMPA/kainate receptors over NMDA receptors (Ki = 8.5 µM).[4] |
| Perampanel | Non-competitive | AMPA | - | 93 | A negative allosteric modulator approved for the treatment of epilepsy.[5][6][7] |
| Talampanel (GYKI 53773) | Non-competitive | AMPA | - | - | A 2,3-benzodiazepine derivative that acts as a negative allosteric modulator.[5] |
| Selurampanel | Competitive | AMPA/Kainate | - | - | - |
| NBQX | Competitive | AMPA/Kainate | - | - | A quinoxaline-2,3-dione derivative similar to this compound.[8] |
| GYKI 52466 | Non-competitive | AMPA | - | 12,500 | A prototype 2,3-benzodiazepine non-competitive antagonist.[5] |
Table 1: Comparative data for this compound and other AMPA receptor antagonists. Ki values represent binding affinity, while IC50 values indicate the concentration required for 50% inhibition of a biological function.
Experimental Protocols for Mechanism of Action Confirmation
To experimentally validate this compound's mechanism of action, a series of in vitro and in vivo assays are recommended. These protocols are designed to provide robust and reproducible data.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor and assess its selectivity against other glutamate receptors (e.g., NMDA, Kainate).
Methodology:
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent cortical tissue.
-
Radioligand: Use a high-affinity AMPA receptor radioligand, such as [3H]AMPA.
-
Assay Conditions: Incubate the synaptic membranes with the radioligand in the presence of varying concentrations of this compound.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
-
Selectivity Profiling: Repeat the assay using radioligands for NMDA (e.g., [3H]MK-801) and Kainate (e.g., [3H]kainate) receptors to determine selectivity. This compound has shown high selectivity for AMPA/kainate receptors over NMDA receptors.[4]
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To characterize the functional antagonism of AMPA receptor-mediated currents by this compound in a cellular context.
Methodology:
-
Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing AMPA receptors.[9]
-
Recording Configuration: Establish whole-cell patch-clamp recordings.
-
Agonist Application: Apply a specific AMPA receptor agonist (e.g., AMPA or glutamate) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the AMPA-evoked currents in the presence and absence of this compound to generate a concentration-response curve and determine the IC50 value for functional inhibition. This method can differentiate between competitive and non-competitive antagonism based on the shift in the agonist's concentration-response curve.
In Vivo Models of Neurological Disorders
Objective: To evaluate the neuroprotective efficacy of this compound in animal models relevant to its proposed therapeutic indications.
Methodology:
-
Model of Cerebral Ischemia: Induce focal cerebral ischemia in rodents using the middle cerebral artery occlusion (MCAO) model.
-
Drug Administration: Administer this compound intravenously at various doses before or after the ischemic insult.
-
Outcome Measures: Assess neurological deficits using a standardized scoring system, and measure the infarct volume post-mortem using histological staining (e.g., TTC staining).
-
Seizure Models: Utilize models such as the maximal electroshock seizure (MES) test or the pentylenetetrazol (PTZ)-induced seizure model to assess anticonvulsant activity.[10] this compound has been shown to elevate the threshold for AMPA- and kainate-induced seizures in mice.[4]
-
Data Analysis: Compare the neurological scores, infarct volumes, and seizure thresholds between this compound-treated and vehicle-treated animals.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts, the following diagrams illustrate the AMPA receptor signaling pathway and the experimental workflow for confirming this compound's mechanism of action.
The experimental evidence strongly supports the role of this compound as a potent and selective competitive AMPA receptor antagonist. The provided protocols offer a clear framework for researchers to independently verify and expand upon these findings. While clinical development of this compound was halted due to safety concerns, including potential glial cell toxicity and adverse side effects such as sedation and visual disturbances, the study of its mechanism of action remains valuable for the broader field of neuropharmacology and the development of future neuroprotective agents.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | ZK200775 | MPQX | AMPAR antagonist | TargetMol [targetmol.com]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fycompa.com [fycompa.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin [frontiersin.org]
- 10. mdpi.com [mdpi.com]
The Shifting Sands of Time: Evaluating the Therapeutic Window of Fanapanel in the Landscape of Neuroprotectants
For researchers, scientists, and drug development professionals navigating the challenging terrain of neuroprotection, the therapeutic window is a critical determinant of a compound's translational potential. This guide provides a comparative analysis of the therapeutic window of Fanapanel, a competitive AMPA receptor antagonist, against other neuroprotective agents, supported by experimental data and detailed methodologies.
This compound (ZK-200775), despite its promising preclinical profile, ultimately failed in clinical trials for acute ischemic stroke due to a narrow therapeutic index and unacceptable side effects.[1][2] This outcome underscores the paramount importance of a thorough evaluation of the therapeutic window in preclinical models. This guide aims to contextualize this compound's preclinical performance by comparing its therapeutic window with that of other AMPA receptor antagonists, NMDA receptor antagonists, and free radical scavengers.
Comparative Analysis of Therapeutic Windows
The following table summarizes the preclinical and clinical findings on the therapeutic window of this compound and other selected neuroprotectants.
| Compound Class | Compound | Animal Model | Therapeutic Window | Key Findings |
| AMPA Receptor Antagonist | This compound (ZK-200775) | Rat (permanent MCAO) | Up to 5 hours | Delayed treatment initiated 1, 2, 4, or 5 hours after MCAO significantly reduced infarct volume.[3] |
| Rat (transient MCAO) | Up to 2 hours post-reperfusion | Delayed treatment commencing 2 hours after the onset of reperfusion resulted in a dramatic reduction of the infarct size.[3] | ||
| Perampanel | Rat (Pial Vessel Disruption) | At least 1 hour | Administration 1 hour after ischemic insult showed significant neuroprotection.[4] | |
| Talampanel (B1681217) | Rat (transient MCAO) | At least 2 hours | Reduced infarct size when administered with a 30-minute or 2-hour delay.[5] | |
| NMDA Receptor Antagonist | Dextrorphan | Rabbit (transient focal ischemia) | 2 hours | Neuroprotective when administered 2 hours post-ischemia, but not effective and potentially harmful at 4 hours. |
| Free Radical Scavenger | NXY-059 | Human (Clinical Trial) | Within 6 hours | The SAINT I trial reported efficacy when administered within 6 hours of stroke onset, but the subsequent SAINT II trial failed to confirm this.[6] |
| Edaravone | - | Approved for clinical use | - |
Experimental Protocols: Unveiling the Time-Dependent Efficacy
The determination of a neuroprotectant's therapeutic window is a critical step in preclinical development. A common experimental paradigm involves inducing a stroke in an animal model and then administering the therapeutic agent at varying time points after the initial insult.
Middle Cerebral Artery Occlusion (MCAO) Model for Therapeutic Window Assessment
A widely used model for preclinical stroke research is the transient or permanent occlusion of the middle cerebral artery (MCAO) in rodents.
Objective: To determine the time window following an ischemic event during which the administration of a neuroprotective agent can still provide a significant therapeutic benefit.
Procedure:
-
Induction of Ischemia: Anesthetized rodents undergo surgery to occlude the middle cerebral artery, typically using an intraluminal filament. This blockage prevents blood flow to a specific region of the brain, inducing an ischemic stroke.
-
Timed Drug Administration: The test compound (e.g., this compound) is administered intravenously at predefined time points after the MCAO procedure (e.g., 1, 2, 4, 5, 6, and 7 hours post-occlusion).[3] A control group receives a vehicle solution.
-
Assessment of Infarct Volume: After a set period (e.g., 48 or 72 hours), the animals are euthanized, and their brains are removed. The brains are then sectioned and stained, often with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue white.
-
Data Analysis: The volume of the infarct is quantified using imaging software. A statistically significant reduction in infarct volume in the treated groups compared to the control group indicates a neuroprotective effect within that specific time window.
Visualizing the Mechanisms and Methods
To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of AMPA receptor antagonists in ischemia and the experimental workflow for determining the therapeutic window.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fanapanel: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. Fanapanel, a potent and selective AMPA/kainate receptor antagonist, requires meticulous handling throughout its lifecycle, including its ultimate disposal.[1][2][3] Adherence to proper disposal protocols is essential to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
Core Principles of this compound Waste Management
Quantitative Data for Disposal
The following table summarizes the essential parameters for the proper disposal of this compound waste, based on standard guidelines for hazardous chemical management.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its potent biological activity and as a precautionary measure in the absence of specific data. |
| Container Type | Chemically compatible, leak-proof, with a secure screw-top lid. | To prevent spills and environmental contamination. |
| Labeling | Clearly labeled as "Hazardous Waste" with the full chemical name: "this compound". | To ensure proper identification and handling by all personnel and waste management services. |
| Storage | In a designated, well-ventilated, and secure hazardous waste accumulation area. | To prevent accidental exposure and ensure controlled access. |
| Incompatible Materials | Segregate from strong oxidizing agents, acids, and bases. | To avoid potentially hazardous chemical reactions. |
| Disposal Method | Via an institutionally approved Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor. | To ensure compliance with federal, state, and local regulations.[4][5][6] |
| Sewer Disposal | Prohibited. | To prevent the release of biologically active compounds into aquatic ecosystems.[5] |
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling any this compound waste, ensure appropriate PPE is worn, including chemical safety goggles, nitrile gloves, and a lab coat.
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated vials, pipette tips, and weighing papers, must be classified as hazardous waste.
-
Segregate this compound waste from other waste streams at the point of generation.
3. Waste Collection:
-
Use a designated, chemically resistant, and leak-proof waste container with a secure lid.
-
For liquid waste, pour carefully into the designated liquid waste container, avoiding splashes.
-
For solid waste (e.g., contaminated gloves, weighing boats), place it in a designated solid waste container.
-
Do not overfill waste containers. Leave adequate headspace to prevent spills.
4. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name, "this compound," and an approximate concentration and quantity.
5. Temporary Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from drains and incompatible materials.
6. Disposal of Empty Containers:
-
Empty containers that originally held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, ensuring the original label is defaced or removed.
7. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the accumulated this compound waste.
-
Provide all necessary documentation as required by your institution and the disposal vendor.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. This commitment to safety and environmental stewardship is a cornerstone of responsible scientific practice.
References
Personal protective equipment for handling Fanapanel
This guide provides crucial safety and logistical information for the handling and disposal of Fanapanel in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel working with this potent neuroactive compound.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended.[1] For tasks with a higher risk of splash or exposure, consider using a more resistant glove material such as neoprene or Silver Shield under the outer nitrile glove.[2] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required.[2][3] | Protects eyes from splashes, sprays, and airborne particles of the compound. |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[2] | Offers full-face protection from chemical splashes. | |
| Body Protection | Lab Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Use of a respirator may be necessary based on a risk assessment of the specific procedures being performed, particularly if there is a risk of generating aerosols or dust.[3] All respirator use must be in accordance with a documented respiratory protection program. | Prevents inhalation of the compound, which can be a primary route of exposure for potent substances. |
Operational Plan
A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.
1. Preparation and Handling:
-
Ventilation: All work with this compound, especially handling of the solid form, should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to contain any airborne particles.
-
Solution Preparation: Prepare solutions in a fume hood. Handle all solutions with the same level of precaution as the solid compound.
2. Spill Response: In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust, then use an appropriate absorbent material.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be segregated as hazardous chemical waste.[4]
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste. The label should clearly state "Hazardous Waste" and identify the contents.[4][5]
-
Disposal Route: Do not dispose of this compound down the drain or in the regular trash.[5] All this compound waste must be disposed of through the institution's hazardous waste management program. Contact your EHS department for specific procedures and to schedule a waste pickup.[4][6]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. mwcog.org [mwcog.org]
- 5. benchchem.com [benchchem.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
